1H-Indole-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-5,11H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHUJFBEFDVZPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344168 | |
| Record name | 1H-Indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1670-84-4 | |
| Record name | 1H-Indole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1670-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to 1H-Indole-2-carboxamide: Core Properties and Associated Methodologies
This technical guide provides an in-depth overview of the fundamental properties of 1H-Indole-2-carboxamide, a key heterocyclic scaffold in medicinal chemistry. The content is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of its physicochemical characteristics, established experimental protocols for its synthesis and characterization, and its role in relevant biological signaling pathways.
Core Properties of this compound
This compound is a bicyclic aromatic compound consisting of a benzene ring fused to a pyrrole ring, with a carboxamide group attached at the 2-position of the indole ring. Its core structure is a versatile starting point for the synthesis of a wide range of biologically active molecules. The fundamental properties of the parent compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 1670-84-4 | [1] |
| Molecular Formula | C₉H₈N₂O | [1][3] |
| Molecular Weight | 160.17 g/mol | [1][3] |
| Melting Point | 234.5-235.5 °C | [3] |
| Boiling Point | 225-227 °C | [2] |
| SMILES | C1=CC=C2C(=C1)C=C(N2)C(=O)N | [1] |
| InChI | InChI=1S/C9H8N2O/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-5,11H,(H2,10,12) | [1][2] |
| InChIKey | VFHUJFBEFDVZPJ-UHFFFAOYSA-N | [1][2] |
Experimental Protocols
The synthesis and characterization of this compound and its derivatives are crucial steps in the drug discovery process. The following sections detail common experimental methodologies.
Synthesis
The synthesis of this compound derivatives is most commonly achieved through the coupling of a 1H-indole-2-carboxylic acid with a primary or secondary amine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.
A general procedure involves the following steps:
-
Activation of Carboxylic Acid: The 1H-indole-2-carboxylic acid is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM). A coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and an organic base, like DIPEA (N,N-Diisopropylethylamine), are added to the solution to form an activated ester.[4]
-
Amide Bond Formation: The desired amine is then added to the reaction mixture. The reaction is typically stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).[4]
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove the coupling agent byproducts and excess reagents. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is purified using column chromatography on silica gel to yield the pure this compound derivative.[5][6]
An alternative method involves the conversion of the carboxylic acid to an acyl chloride using a chlorinating agent like oxalyl chloride or thionyl chloride, followed by reaction with the desired amine.[4][5]
Characterization
The structural confirmation and purity assessment of synthesized this compound derivatives are established using a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure of the compound. The chemical shifts, integration, and coupling patterns of the protons in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the connectivity of atoms.[4][7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, which in turn confirms its elemental composition and molecular formula.[4][7]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule. Characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group and the N-H stretch of the indole ring are typically observed.[4][7]
-
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, providing further confirmation of the empirical and molecular formula.[4]
-
Thin-Layer Chromatography (TLC): TLC is a qualitative method used to monitor the progress of a reaction and to assess the purity of the final product.[4]
Biological Activity and Signaling Pathways
Derivatives of this compound have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and neuromodulatory effects.[4][8][9] Their mechanisms of action often involve the modulation of specific signaling pathways.
Inhibition of the Akt/mTOR/NF-κB Signaling Pathway
Certain this compound derivatives have demonstrated potent anticancer activity. For instance, the derivative LG25 has been shown to inhibit the growth of triple-negative breast cancer by suppressing the Akt/mTOR/NF-κB signaling pathway.[10] This pathway is a critical regulator of cell survival, proliferation, and apoptosis. Inhibition of this pathway by LG25 leads to G2/M cell cycle arrest and induces apoptosis in cancer cells.[10]
Allosteric Modulation of the Cannabinoid CB1 Receptor
Several this compound derivatives have been identified as allosteric modulators of the cannabinoid CB1 receptor.[9][11] Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site. This binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the effects of the endogenous or exogenous ligands that bind to the orthosteric site. Depending on the specific derivative and the signaling pathway being examined, these compounds can act as either positive or negative allosteric modulators.[11] For example, some derivatives enhance the binding of CB1 agonists while decreasing G-protein coupling activity but inducing β-arrestin mediated ERK1/2 phosphorylation.[11][12]
Inhibition of the Na+/H+ Exchanger
A series of N-(aminoiminomethyl)-1H-indole carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against the Na+/H+ exchanger (NHE).[8] The substitution at the 2-position of the indole ring was found to be most effective for enhancing this inhibitory activity in vitro.[8] NHEs are integral membrane proteins that play a crucial role in regulating intracellular pH, cell volume, and sodium homeostasis. Their inhibition has therapeutic potential in various conditions, including cardiovascular diseases.
This guide has provided a foundational understanding of this compound, from its basic chemical and physical properties to its synthesis, characterization, and involvement in significant biological pathways. The versatility of this scaffold ensures its continued importance in the field of medicinal chemistry and drug discovery.
References
- 1. This compound | C9H8N2O | CID 594832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1670-84-4 [sigmaaldrich.com]
- 3. Indole-2-carboxamide | 1670-84-4 [chemicalbook.com]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
- 5. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives [zenodo.org]
- 8. Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 1H-Indole-2-carboxamide: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of 1H-Indole-2-carboxamide, a key heterocyclic scaffold in medicinal chemistry. The indole ring system is a prevalent motif in a vast array of biologically active compounds, and the carboxamide functional group at the 2-position serves as a critical handle for derivatization in drug discovery programs.[1] This document outlines the fundamental properties of this compound and details a common synthetic route with experimental protocols.
Chemical Structure and Properties
This compound is an organic compound featuring a bicyclic structure composed of a fused benzene and pyrrole ring, with a carboxamide group attached to the C2 position of the indole core.
Chemical Identity:
Below is a 2D representation of the chemical structure of this compound.
References
The Emergence of 1H-Indole-2-carboxamides: A Technical Guide to a Versatile Scaffold in Drug Discovery
A deep dive into the discovery, synthesis, and therapeutic potential of 1H-Indole-2-carboxamide derivatives reveals a scaffold of significant interest in modern medicinal chemistry. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this promising class of compounds, detailing their synthesis, biological activities, and the signaling pathways they modulate.
The this compound core has proven to be a privileged structure in the development of novel therapeutics, with derivatives demonstrating a broad spectrum of biological activities. These compounds have been investigated for their potential in treating a range of diseases, from infectious diseases like Chagas disease to various forms of cancer and neurological disorders. This guide will explore the key discoveries and a selection of the diverse applications of this versatile chemical scaffold.
Discovery and Therapeutic Applications
The journey of 1H-indole-2-carboxamides in drug discovery began with their identification through various screening and medicinal chemistry efforts. Initially explored for their antimicrobial properties, their potential has expanded to include a multitude of other therapeutic areas.
Antiparasitic Activity: A notable area of investigation has been the development of 1H-indole-2-carboxamides as agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[1][2][3] Phenotypic screening of compound libraries led to the identification of indole-containing hits with moderate in vitro potency against the intracellular amastigote form of the parasite.[1][2] Subsequent optimization efforts focused on improving metabolic stability and solubility to enhance in vivo efficacy.[1][3]
Anticancer Potential: A significant body of research has focused on the application of this compound derivatives as anticancer agents. These compounds have been shown to inhibit various protein kinases that are crucial for tumor growth and survival, such as EGFR, HER2, VEGFR-2, and CDK2.[4][5] By targeting these kinases, these derivatives can induce cell cycle arrest and apoptosis in cancer cells. Furthermore, certain derivatives have been identified as inhibitors of the androgen receptor binding function 3 (BF3), showing promise in the treatment of castration-resistant prostate cancer.[6][7] Other research has demonstrated their potential as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1) for diseases like ulcerative colitis and as inhibitors of 14-3-3η protein in liver cancer.[8][9]
Neurological Applications: The versatility of the this compound scaffold extends to the central nervous system. Derivatives have been synthesized and evaluated as allosteric modulators of the cannabinoid receptor 1 (CB1), a target for various neurological and psychiatric disorders.[10][11][12]
Other Therapeutic Targets: Researchers have also explored these compounds as inhibitors of the Na+/H+ exchanger, with potential applications in cardiovascular diseases.[13]
Synthetic Methodologies
The synthesis of this compound derivatives typically involves the coupling of a 1H-indole-2-carboxylic acid with a desired amine. Several synthetic strategies have been employed, often utilizing standard peptide coupling reagents.
General Experimental Protocol for Amide Coupling
A common method for the synthesis of 1H-indole-2-carboxamides involves the following steps:
-
Activation of the Carboxylic Acid: The 1H-indole-2-carboxylic acid is activated to facilitate amide bond formation. This is often achieved by converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or by using coupling agents.[14]
-
Amide Bond Formation: The activated carboxylic acid derivative is then reacted with the desired amine in the presence of a base, such as pyridine or N,N-diisopropylethylamine (DIPEA), to yield the final this compound.[14][15]
Commonly used coupling reagents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Used in conjunction with a base like DIPEA.[15]
-
BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate): Another effective coupling reagent, often used with DIPEA.[4][5][11]
-
EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole): A widely used combination for amide bond formation.[16]
-
DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine): A classic combination for esterification and amidation reactions.[17]
The choice of solvent for these reactions is typically an aprotic solvent such as dichloromethane (DCM), dimethylformamide (DMF), or benzene.[4][11][14]
Structure-Activity Relationships and Quantitative Data
Medicinal chemistry campaigns have systematically explored the structure-activity relationships (SAR) of this compound derivatives to optimize their potency and pharmacokinetic properties. Modifications at various positions of the indole ring and on the carboxamide substituent have led to significant improvements in activity.
Anticancer Activity Data
| Compound | Target/Cell Line | IC50 / GI50 (µM) | Reference |
| 6i | MCF-7 | 6.10 ± 0.4 | |
| 6v | MCF-7 | 6.49 ± 0.3 | [18] |
| 18 | Androgen Receptor BF3 | 0.7 | [7] |
| 19 | Androgen Receptor BF3 | 0.6 | [7] |
| 20 | Androgen Receptor BF3 | 0.43 | [7] |
| Compound 4 | Protein Kinase CK2 | 14.6 | [19] |
| Va | EGFR | 0.071 ± 0.006 | [4][5] |
| Va | BRAFV600E | 0.077 (nM) | [5] |
| Va | VEGFR-2 | 2.15 (nM) | [4] |
| 5d | EGFR | 0.089 ± 0.006 | |
| 5e | CDK2 | 0.013 | [20] |
| 5h | CDK2 | 0.011 | [20] |
Anti-Trypanosoma cruzi Activity Data
| Compound | pEC50 | Reference |
| 2 | 5.7 | [1][2] |
| 3 | >6 | [1] |
| 24 | 6.5 | [1] |
| 37 | 6.9 | [1][2] |
| 56 | 6.5 | [1][2] |
Signaling Pathways
The therapeutic effects of this compound derivatives are mediated through their interaction with specific signaling pathways implicated in disease progression.
Kinase Inhibition in Cancer
Many of the anticancer derivatives function by inhibiting key kinases in signaling pathways that control cell proliferation, survival, and angiogenesis.
ASK1 Signaling Pathway
In the context of inflammatory diseases, derivatives targeting ASK1 interrupt a key signaling cascade.
References
- 1. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Early Optimization of 1 H-Indole-2-carboxamides with Anti- Trypanosoma cruzi Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-based discovery of this compound derivatives as potent ASK1 inhibitors for potential treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. indianchemicalsociety.com [indianchemicalsociety.com]
- 16. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 17. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. N-substituted Indole-2 and 3-carboxamide derivatives as inhibitors of human protein kinase CK2: in vitro assay and molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanisms of 1H-Indole-2-Carboxamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-indole-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable diversity of biological activities. Derivatives of this core have been extensively investigated for their therapeutic potential across various disease areas, including neurological disorders, cancer, inflammation, and infectious diseases. This in-depth technical guide provides a comprehensive overview of the mechanism of action studies for this compound derivatives, focusing on their interactions with key biological targets. This document summarizes quantitative data, details experimental protocols, and visualizes complex signaling pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Allosteric Modulation of Cannabinoid Receptor 1 (CB1)
A significant body of research has focused on 1H-indole-2-carboxamides as allosteric modulators of the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR) critically involved in numerous physiological processes. Unlike orthosteric ligands that bind to the primary agonist binding site, allosteric modulators bind to a distinct site on the receptor, altering the affinity and/or efficacy of the endogenous ligands. This offers a more nuanced approach to receptor modulation with a potentially improved safety profile.
Mechanism of Action
This compound derivatives, such as the prototypical compound ORG27569, act as negative allosteric modulators (NAMs) of the CB1 receptor.[1][2] They have been shown to decrease the efficacy of CB1 agonists in signaling assays.[1][2] Some derivatives can also act as positive allosteric modulators (PAMs), enhancing the binding of orthosteric agonists.[3] The modulatory effect is highly dependent on the specific chemical substitutions on the indole-2-carboxamide scaffold.[1][2][4][5]
Quantitative Data: CB1 Allosteric Modulation
The following table summarizes the key quantitative parameters for representative this compound derivatives acting on the CB1 receptor.
| Compound | Structure | KB (nM) | α Value | IC50 (nM) | Assay | Reference |
| ORG27569 (1) | 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide | - | - | ~790 | Calcium Mobilization | [1][2] |
| 11j | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide | 167.3 | 16.55 | - | GTPγS Binding | [4][5] |
| 12d | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide | 259.3 | 24.5 | - | Not Specified | [6] |
| 12f | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide | 89.1 | - | - | Not Specified | [6] |
| 45 | N-(4-(diethylamino)phenethyl)-5-fluoro-3-methyl-1H-indole-2-carboxamide | - | - | 79 | Calcium Mobilization | [1][2] |
-
KB : Equilibrium dissociation constant for the allosteric modulator.
-
α Value : Cooperativity factor, indicating the degree to which the allosteric modulator affects the binding of the orthosteric ligand.
-
IC50 : Half-maximal inhibitory concentration.
Experimental Protocols
1.3.1. Radioligand Binding Assay to Determine KB and α Values
This assay is used to characterize the binding of the allosteric modulator to the CB1 receptor and its effect on the binding of a radiolabeled orthosteric ligand (e.g., [3H]CP55,940).
-
Cell Preparation : Membranes are prepared from cells expressing the human CB1 receptor (e.g., HEK293 cells).
-
Assay Buffer : Tris-HCl buffer containing bovine serum albumin (BSA) and protease inhibitors.
-
Incubation : Cell membranes are incubated with a fixed concentration of the radiolabeled orthosteric ligand and varying concentrations of the this compound derivative.
-
Separation : Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection : The amount of bound radioactivity is quantified by liquid scintillation counting.
-
Data Analysis : The KB and α values are determined by nonlinear regression analysis of the binding data using the allosteric ternary complex model.[3]
1.3.2. [35S]GTPγS Binding Assay for Functional Activity
This functional assay measures the activation of G-proteins coupled to the CB1 receptor in response to an agonist, and the modulatory effect of the this compound.
-
Membrane Preparation : As described for the radioligand binding assay.
-
Assay Buffer : Tris-HCl buffer containing MgCl2, EDTA, NaCl, GDP, and [35S]GTPγS.
-
Incubation : Membranes are incubated with a CB1 receptor agonist (e.g., CP55,940) in the presence and absence of varying concentrations of the this compound derivative.
-
Separation and Detection : Similar to the radioligand binding assay.
-
Data Analysis : The data are analyzed to determine the effect of the allosteric modulator on the potency and efficacy of the agonist in stimulating [35S]GTPγS binding.
Signaling Pathway Visualization
Caption: Allosteric modulation of the CB1 receptor by this compound NAMs.
Kinase Inhibition for Cancer Therapy
Several this compound derivatives have been identified as potent inhibitors of various protein kinases that play crucial roles in cancer cell proliferation, survival, and angiogenesis. These compounds often exhibit multi-targeted activity, which can be advantageous in overcoming drug resistance.
Targeted Kinases and Mechanism of Action
The primary kinase targets for this class of compounds include Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), BRAFV600E, and Apoptosis Signal-regulating Kinase 1 (ASK1).[7][8][9][10] By inhibiting these kinases, the compounds disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. For example, inhibition of EGFR blocks the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cell growth and survival.[8]
Quantitative Data: Kinase Inhibition and Antiproliferative Activity
| Compound | Target Kinase(s) | IC50 (nM) | Cancer Cell Line(s) | GI50 (µM) | Reference |
| 6i | EGFR, HER2, VEGFR-2, CDK2 | EGFR: -HER2: -VEGFR-2: -CDK2: - | MCF-7 | 6.10 | [7] |
| 6v | EGFR, HER2, VEGFR-2, CDK2 | EGFR: -HER2: -VEGFR-2: -CDK2: - | MCF-7 | 6.49 | [7] |
| 5d | EGFR, CDK2 | EGFR: 89CDK2: - | MCF-7 | <1.5 | [8] |
| 5e | EGFR, CDK2 | EGFR: 93CDK2: - | MCF-7 | <1.5 | [8] |
| Va | EGFR, BRAFV600E, VEGFR-2 | EGFR: 71BRAFV600E: <107VEGFR-2: 2.15 | Various | 0.026-0.086 | [9] |
-
IC50 : Half-maximal inhibitory concentration against the purified kinase.
-
GI50 : Half-maximal growth inhibition concentration in cancer cell lines.
Experimental Protocols
2.3.1. In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents : Recombinant human kinase, substrate peptide, and ATP.
-
Assay Principle : The assay measures the transfer of phosphate from ATP to the substrate peptide by the kinase. This can be detected using various methods, such as radioactivity (32P-ATP), fluorescence, or luminescence.
-
Procedure : The kinase, substrate, and test compound are incubated together. The reaction is initiated by the addition of ATP.
-
Detection : The amount of phosphorylated substrate is quantified.
-
Data Analysis : IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
2.3.2. Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the effect of a compound on the proliferation of cancer cells.
-
Cell Culture : Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment : Cells are treated with various concentrations of the this compound derivative for a specified period (e.g., 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The GI50 value is calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
References
- 1. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents [mdpi.com]
- 10. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic analysis of 1H-Indole-2-carboxamide (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 1H-Indole-2-carboxamide, a molecule of significant interest in medicinal chemistry and drug development. This document details the expected and observed spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines detailed experimental protocols for acquiring these spectra and presents a logical workflow for the spectroscopic analysis of such compounds.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from the spectroscopic analysis of this compound. While experimental data for the parent compound is compiled where available, predicted values based on the analysis of closely related indole derivatives are also provided for a comprehensive understanding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for this compound (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~11.8 | br s | - | N1-H |
| ~7.8-8.2 | br s | - | -CONH₂ (one proton) |
| ~7.65 | d | ~8.0 | H-4 |
| ~7.45 | d | ~8.2 | H-7 |
| ~7.2-7.4 | br s | - | -CONH₂ (one proton) |
| ~7.15 | t | ~7.6 | H-6 |
| ~7.05 | s | - | H-3 |
| ~7.00 | t | ~7.5 | H-5 |
Table 2: ¹³C NMR Data for this compound (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C=O (Amide) |
| ~137 | C-7a |
| ~131 | C-2 |
| ~127 | C-3a |
| ~124 | C-6 |
| ~122 | C-4 |
| ~120 | C-5 |
| ~112 | C-7 |
| ~103 | C-3 |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3400 | Strong, Sharp | N-H Stretch (Indole) |
| ~3350-3180 | Strong, Broad (two bands) | N-H Stretch (Primary Amide)[1] |
| ~1650 | Strong | C=O Stretch (Amide I band)[2][3] |
| ~1620 | Medium | N-H Bend (Amide II band)[2] |
| ~1540 | Medium | C=C Stretch (Aromatic) |
| ~1450 | Medium | C-N Stretch |
| ~750 | Strong | C-H Bend (ortho-disubstituted benzene) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 160 | High | [M]⁺ (Molecular Ion)[4] |
| 143 | Moderate | [M - NH₃]⁺ |
| 115 | Moderate | [M - CONH₂ - H]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are intended to serve as a guide for researchers working with solid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm diameter)
-
Pipettes and vials
-
NMR spectrometer (e.g., Bruker, 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Gently agitate the vial to ensure complete dissolution of the sample. A brief period in an ultrasonic bath may be used if necessary.
-
Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1-2 seconds.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Set the appropriate spectral width (e.g., 0 to 200 ppm).
-
Use a standard proton-decoupled pulse sequence.
-
Set a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Set the relaxation delay (d1) to 2-5 seconds.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the respective protons and carbons of the molecule.
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of this compound to identify its functional groups.
Materials:
-
This compound sample (1-2 mg)
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Place a small amount of KBr (approx. 100-200 mg) in an agate mortar and grind it to a fine powder.
-
Add 1-2 mg of the this compound sample to the mortar.
-
Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.
-
Transfer a portion of the mixture into the pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum to obtain a transmittance or absorbance plot.
-
Identify the characteristic absorption bands and their corresponding wavenumbers.
-
Assign the observed bands to the specific functional groups present in this compound.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample (~1 mg)
-
Suitable solvent (e.g., methanol, acetonitrile), HPLC grade
-
Vials and micropipettes
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., 1 mg/mL).
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.
-
-
Instrument Setup and Data Acquisition:
-
Calibrate the mass spectrometer using a standard calibration compound.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis:
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel organic compound like this compound, from initial sample preparation to final structure elucidation.
References
- 1. IR Spectrum: Amides [quimicaorganica.org]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. This compound | C9H8N2O | CID 594832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scirp.org [scirp.org]
A Technical Guide to the Biological Activity Screening of Novel 1H-Indole-2-Carboxamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract: The 1H-indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This guide provides an in-depth overview of the standard methodologies and experimental protocols used to screen novel this compound analogs for these key biological activities. It includes structured data from recent studies, detailed experimental workflows, and visualizations of relevant signaling pathways to assist researchers in the design and execution of their screening campaigns.
Anticancer Activity Screening
The dysregulation of cellular signaling pathways is a hallmark of cancer.[3] Indole-2-carboxamide derivatives have shown promise as anticancer agents by targeting multiple critical pathways, including those involving protein kinases (e.g., EGFR, VEGFR-2), cell cycle progression, and apoptosis.[3][4][5] The initial phase of screening typically involves evaluating the cytotoxicity of novel analogs against a panel of human cancer cell lines.
Experimental Workflow: In Vitro Anticancer Screening
The following diagram outlines a typical workflow for the primary and secondary screening of novel compounds for anticancer activity.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 1H-Indole-2-carboxamide Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in silico modeling of 1H-indole-2-carboxamide derivatives and their interactions with various biological receptors. The indole-2-carboxamide scaffold has proven to be a versatile starting point for the development of potent and selective modulators of several important drug targets.[1][2][3] This guide will delve into the computational methodologies, key target receptors, structure-activity relationships, and the experimental validation necessary for the successful application of these in silico techniques in drug discovery.
Introduction to 1H-Indole-2-carboxamides
The this compound core is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of biologically active compounds.[1][2] Its unique structural and electronic properties, including the presence of a hydrogen bond donor and acceptor in the carboxamide moiety, allow for diverse interactions with biological macromolecules.[2] Researchers have successfully modified this scaffold at various positions to achieve desired pharmacological profiles, targeting a range of receptors and enzymes.[4][5]
Key Receptor Targets and Signaling Pathways
In silico modeling has been instrumental in understanding and optimizing the binding of this compound derivatives to several key protein targets.
Cannabinoid Receptor 1 (CB1) Allosteric Modulators
A significant body of research has focused on 1H-indole-2-carboxamides as allosteric modulators of the Cannabinoid Receptor 1 (CB1).[5][6][7][8] These compounds do not bind to the orthosteric site where endogenous cannabinoids bind but rather to a distinct allosteric site, modulating the receptor's response to orthosteric ligands.[5][6]
Signaling Pathway: CB1 receptor activation can proceed through two primary pathways: G-protein-dependent signaling and β-arrestin-dependent signaling. Interestingly, some this compound allosteric modulators have been shown to act as "biased ligands," antagonizing G-protein coupling while promoting β-arrestin-mediated ERK1/2 phosphorylation.[6][8]
Androgen Receptor (AR) Binding Function 3 (BF3) Inhibitors
To combat resistance to traditional anti-androgens in prostate cancer, researchers have targeted an allosteric site on the Androgen Receptor (AR) known as Binding Function 3 (BF3).[9][10][11][12] 1H-indole-2-carboxamides have been identified as potent inhibitors of the AR BF3, demonstrating efficacy in enzalutamide-resistant prostate cancer cell lines.[9][12]
Signaling Pathway: Inhibition of the AR BF3 site disrupts the normal signaling cascade that leads to the expression of androgen-responsive genes like Prostate-Specific Antigen (PSA).
Other Notable Targets
-
Apoptosis Signal-Regulating Kinase 1 (ASK1): this compound derivatives have been developed as potent inhibitors of ASK1, a key component of the MAPK signaling pathway implicated in inflammatory diseases.[13] These inhibitors act by repressing the phosphorylation of the ASK1-p38/JNK signaling pathways.[13]
-
Fructose-1,6-bisphosphatase (FBPase): In silico studies have identified N-arylsulfonyl-indole-2-carboxamide derivatives as inhibitors of FBPase, a potential target for the treatment of type II diabetes.[14][15]
-
Mycobacterial Membrane Protein Large 3 (MmpL3): This protein is a crucial transporter in mycobacteria, and indole-2-carboxamides have been identified as inhibitors of MmpL3, showing promise as antitubercular agents.[16][17][18]
In Silico Methodologies and Experimental Workflows
A multi-faceted computational approach is typically employed in the study of 1H-indole-2-carboxamides, often followed by experimental validation.
Molecular Docking
Molecular docking is a fundamental tool used to predict the binding orientation and affinity of a ligand to its target receptor. For 1H-indole-2-carboxamides, docking studies have been crucial in identifying key interactions with amino acid residues in the binding pocket.[14][16]
Experimental Protocol (General):
-
Protein Preparation: Obtain the 3D structure of the target receptor from the Protein Data Bank (PDB) or through homology modeling if a crystal structure is unavailable.[14][16] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of the this compound derivative and optimize its geometry using a suitable force field.
-
Docking Simulation: Define the binding site on the receptor and perform the docking using software such as AutoDock, Glide, or Surflex-Dock.[14]
-
Analysis: Analyze the resulting docking poses based on scoring functions and visual inspection of the interactions (e.g., hydrogen bonds, hydrophobic interactions).
3D-Quantitative Structure-Activity Relationship (3D-QSAR)
3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the 3D structural properties of a series of compounds with their biological activities.[2][19] This helps in understanding the structural requirements for potency and guiding the design of new, more active analogs.
Experimental Protocol (General):
-
Dataset Preparation: Compile a dataset of this compound derivatives with their corresponding biological activities (e.g., IC50 values).
-
Molecular Alignment: Align the structures in the dataset based on a common scaffold.
-
Descriptor Calculation: Calculate steric and electrostatic fields (CoMFA) or similarity indices (CoMSIA) around the aligned molecules.
-
Model Generation and Validation: Use statistical methods like Partial Least Squares (PLS) to build the QSAR model. Validate the model's predictive power using techniques such as leave-one-out cross-validation and an external test set.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the binding event than static docking poses.[16][20]
Experimental Protocol (General):
-
System Setup: Place the docked ligand-protein complex in a simulation box with explicit solvent (e.g., water) and ions to neutralize the system.
-
Equilibration: Gradually heat the system to the desired temperature and equilibrate it under constant pressure and temperature (NPT ensemble).
-
Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to observe the stability of the complex and analyze the interactions.
-
Trajectory Analysis: Analyze the simulation trajectory to calculate metrics like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energies.[20]
Quantitative Data Summary
The following tables summarize the quantitative data for representative this compound derivatives against various targets, as reported in the literature.
Table 1: CB1 Receptor Allosteric Modulator Activity [5][6]
| Compound | C3-Substituent | C5-Substituent | N-Substituent | IC50 (nM) |
| 1 | Ethyl | Chloro | 4-(piperidin-1-yl)phenethyl | ~800 |
| 45 | Ethyl | Chloro | 4-(diethylamino)phenyl | 79 |
| 12d | Propyl | Chloro | 4-(dimethylamino)phenethyl | KB = 259.3 nM |
| 12f | Hexyl | Chloro | 4-(dimethylamino)phenethyl | KB = 89.1 nM |
Table 2: Androgen Receptor (AR) BF3 Inhibitor Activity [9]
| Compound | R3-R5 Substituents | IC50 (µM) |
| 11 | Unsubstituted | 3.32 |
| 18 | Me, F | 0.7 |
| 19 | Me, F | 0.6 |
| 20 | Me, F | 0.43 |
Table 3: ASK1 Inhibitor Activity [13]
| Compound | Structure | Kinase IC50 (nM) | Cellular IC50 (nM) |
| 7 | (Hit Compound) | 28.5 | 118.3 |
| 19 | (Optimized) | 5.6 | 29.7 |
Conclusion
In silico modeling plays a pivotal role in the discovery and optimization of this compound-based receptor modulators. Techniques such as molecular docking, 3D-QSAR, and molecular dynamics simulations provide invaluable insights into ligand-receptor interactions and guide the rational design of novel therapeutic agents. The successful application of these computational methods, in conjunction with robust experimental validation, continues to drive the development of this important class of compounds for a variety of therapeutic areas. The validation of in silico models against experimental data is a critical step to ensure their reliability and predictive power in the drug discovery process.[21]
References
- 1. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1H-Indol-2-ylcarbonyl) hydrazinyl](oxo)acetyl}phenyl)acetamides and N-[2-(2-{[2-(Acetylamino)phenyl](oxo)acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indianchemicalsociety.com [indianchemicalsociety.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-based discovery of this compound derivatives as potent ASK1 inhibitors for potential treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Molecular insights into Mmpl3 lead to the development of novel indole-2-carboxamides as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review | Semantic Scholar [semanticscholar.org]
- 20. Design, docking, MD simulation and in-silco ADMET prediction studies of novel indole-based benzamides targeting estrogen receptor alfa positive for effective breast cancer therapy [pharmacia.pensoft.net]
- 21. news-medical.net [news-medical.net]
A Technical Guide to the 1H-Indole-2-Carboxamide Scaffold in Modern Drug Discovery
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-Indole-2-carboxamide scaffold is a prominent heterocyclic motif that serves as a "privileged structure" in medicinal chemistry.[1] Its unique structural and electronic properties, including the ability of the carboxamide group to act as both a hydrogen-bond donor and acceptor, make it a versatile core for designing inhibitors and modulators for a diverse range of biological targets.[2] This scaffold is central to the development of therapeutic agents across multiple disease areas, including oncology, infectious diseases, and neurology. This guide provides an in-depth overview of the this compound scaffold, summarizing key biological activities, structure-activity relationships (SAR), and relevant experimental protocols to aid researchers in the field of drug discovery.
Therapeutic Applications and Biological Activity
Derivatives of the this compound scaffold have demonstrated significant activity against a wide array of biological targets. These applications range from anticancer and antimicrobial to antiviral and antiparasitic agents.
Anticancer Activity
The scaffold is a cornerstone in the design of inhibitors for various protein kinases implicated in cancer progression, such as EGFR, HER2, VEGFR-2, and CDK2.[3][4] Compounds featuring this core have shown potent antiproliferative effects against numerous cancer cell lines by inducing cell cycle arrest and apoptosis.[3][5] Other notable anticancer mechanisms include the inhibition of the androgen receptor binding function 3 (BF3) in prostate cancer, apoptosis signal-regulating kinase 1 (ASK1), and the 14-3-3η protein in liver cancer.[5][6][7]
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Target(s) | IC50 Value | Cell Line(s) | Citation |
|---|---|---|---|---|
| 6i | EGFR, HER2, VEGFR-2, CDK2 | 6.10 ± 0.4 μM | MCF-7 | [3] |
| 6v | EGFR, HER2, VEGFR-2, CDK2 | 6.49 ± 0.3 μM | MCF-7 | [3] |
| Compound 19 | ASK1 | Potent (exact value not specified) | AP1-HEK293 | [7] |
| Compound 4 | Protein Kinase CK2 | 14.6 µM | - | [8] |
| 5d | EGFR | 89 ± 6 nM | Various | [9] |
| 5e | EGFR, CDK2 | EGFR: 93 ± 8 nM, CDK2: 13 nM | Various | [9] |
| 5h | CDK2 | 11 nM | Various | [9] |
| C11 (analogue) | 14-3-3η Protein | 4.55 μM | Bel-7402/5-Fu (chemo-resistant) | [10] |
| Va | EGFR, BRAFV600E | EGFR: 71 ± 06 nM, BRAFV600E: >100 nM | Various |[4] |
Antimicrobial and Antitubercular Activity
A significant area of research for this scaffold is in combating infectious diseases. Indole-2-carboxamides have been developed as potent antitubercular agents that target the essential mycolic acid transporter MmpL3.[11][12][13] This mechanism provides high selectivity for mycobacteria, including drug-sensitive and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis.[11][12][14] Some derivatives have also been evaluated for broader antibacterial and antifungal activities, although with varying success.[2][15]
Table 2: Antimycobacterial Activity of this compound Derivatives
| Compound ID | Target | MIC / Activity | Organism(s) | Citation |
|---|---|---|---|---|
| Indole-2-carboxamides (General Series) | MmpL3 | Potent pan-activity | M. abscessus, M. tuberculosis, etc. | [11] |
| Compound 26 | MmpL3 | 0.012 µM | Drug-sensitive M. tuberculosis | [12][14] |
| Adamantanol analogs | MmpL3 | Highly selective | Drug-sensitive and resistant Mycobacterium |[13] |
Antiparasitic Activity
Phenotypic screening has identified 1H-indole-2-carboxamides as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[16][17] Optimization efforts have focused on improving potency (measured as pEC50) and balancing physicochemical properties to enhance drug metabolism and pharmacokinetic (DMPK) profiles.[16][17]
Table 3: Anti-Trypanosoma cruzi Activity of this compound Derivatives
| Compound Attribute | pEC50 Range / Observation | Citation |
|---|---|---|
| 5'-position EDG (methyl, cyclopropyl, ethyl) | Moderate to good potency (pEC50 5.4 - 6.2) | [16][17] |
| 5'-position EWG (halogens, CF3) | Inactive (pEC50 < 4.2) | [16][17] |
| Reversed Amide Linker | Potency restored (pEC50 5.7) | [16][17] |
| Thiomorpholine 1,1-dioxide on RHS | Highly potent (pEC50 6.5) |[17] |
Other Therapeutic Targets
The versatility of the scaffold extends to numerous other targets:
-
Cannabinoid CB1 Receptor: Derivatives have been developed as negative allosteric modulators, which can be useful for treating conditions like obesity.[18][19][20]
-
HIV-1 Integrase: Indole-2-carboxylic acid derivatives act as HIV-1 integrase strand transfer inhibitors (INSTIs), chelating Mg2+ ions in the active site.[21][22]
-
TRPV1 Agonists: The scaffold has been used to design novel agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a target for pain and inflammation.[23]
-
sPLA2-X Inhibitors: A series of indole-2-carboxamides were identified as selective inhibitors of secreted phospholipase A2 type X, a potential target for atherosclerosis.[24]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded critical SAR insights:
-
Indole Core Substitution: The electronic nature of substituents on the indole ring is crucial. For anti-Trypanosoma cruzi activity, small, electron-donating groups (EDGs) at the 5-position are favored, while electron-withdrawing groups (EWGs) lead to inactivity.[16][17] For CB1 modulators, chloro or fluoro groups at the C5-position enhance potency.[18]
-
Carboxamide Linker: The orientation and nature of the amide bond are important. Reversing the amide can restore potency in certain series, while replacing it with a sulfonamide often results in a complete loss of activity.[16][17]
-
Side Chain Modifications: The moiety attached to the carboxamide nitrogen offers a broad vector for modification to tune potency, selectivity, and DMPK properties. For example, in CB1 modulators, a diethylamino group on the phenyl ring enhances potency.[18]
Experimental Protocols and Methodologies
General Synthesis of this compound Derivatives
A common synthetic route involves the initial formation of an indole-2-carboxylate ester, followed by hydrolysis and subsequent amide coupling.[9][11]
1. Fischer Indole Synthesis (or similar cyclization):
-
Reactants: An appropriately substituted arylhydrazine and an ethyl/methyl pyruvate.[11][17]
-
Conditions: The reactants are typically refluxed in the presence of an acid catalyst such as p-toluenesulfonic acid (pTsOH).[11]
-
Product: Ethyl/methyl 1H-indole-2-carboxylate derivative.
2. Saponification (Ester Hydrolysis):
-
Reactant: The indole-2-carboxylate ester from the previous step.
-
Conditions: The ester is treated with a base, such as sodium hydroxide (NaOH), in a solvent mixture like methanol/water and heated.[11][21]
-
Product: 1H-indole-2-carboxylic acid.
3. Amide Coupling:
-
Reactants: The 1H-indole-2-carboxylic acid and a desired primary or secondary amine.
-
Conditions: Standard peptide coupling reagents are used. Common examples include HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with a base like DIPEA (N,N-diisopropylethylamine), or BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate).[2][9]
-
Product: The final target this compound derivative.
Caption: General three-step synthesis of 1H-indole-2-carboxamides.
In Vitro Antiproliferative MTT Assay
This assay is commonly used to assess the cytotoxicity of compounds against cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound derivatives) for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 or IC50 value (the concentration that inhibits cell growth by 50%) is determined.[9]
Kinase Inhibition Assay
To determine the inhibitory activity against specific kinases (e.g., EGFR, CDK2).
-
Assay Principle: These assays often rely on measuring the amount of ATP consumed during the phosphorylation reaction catalyzed by the kinase. Luminescent assays like the Kinase-Glo® platform are common.
-
Procedure: The kinase, its specific substrate, and ATP are incubated with various concentrations of the inhibitor compound.
-
Detection: After incubation, a detection reagent is added that contains luciferase. The amount of light produced by the luciferase reaction is inversely proportional to the amount of ATP consumed by the kinase.
-
Data Analysis: A decrease in kinase activity results in less ATP consumption and a higher luminescent signal. The IC50 value is calculated by plotting the kinase activity against the inhibitor concentration.[4][9]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are often achieved by modulating key cellular signaling pathways.
Inhibition of Cancer-Related Kinase Pathways
Many derivatives function as multi-target kinase inhibitors, simultaneously blocking several pathways crucial for tumor growth, proliferation, and angiogenesis.[3][4] By inhibiting kinases like EGFR, VEGFR-2, and CDK2, these compounds can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.[3]
Caption: Inhibition of multiple oncogenic kinase pathways.
Modulation of the ASK1 Stress-Signaling Pathway
In inflammatory diseases like ulcerative colitis, derivatives have been developed as potent inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1).[7] ASK1 is a key component of the MAPK signaling cascade that responds to cellular stress. Its inhibition prevents the downstream phosphorylation of p38 and JNK, which in turn suppresses the overproduction of inflammatory cytokines.[7]
Caption: Mechanism of ASK1 inhibition in inflammatory disease.
Conclusion and Future Outlook
The this compound scaffold remains a highly productive and versatile core for the discovery of novel therapeutic agents. Its derivatives have demonstrated potent and selective activities against a remarkable diversity of targets in oncology, infectious disease, and beyond. The established synthetic accessibility and the well-documented structure-activity relationships provide a solid foundation for further exploration. Future research will likely focus on optimizing the DMPK properties of lead compounds, exploring novel substitutions to overcome drug resistance, and applying the scaffold to new and emerging biological targets. The continued investigation of this "privileged scaffold" promises to yield the next generation of innovative medicines.[1][10]
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. indianchemicalsociety.com [indianchemicalsociety.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based discovery of this compound derivatives as potent ASK1 inhibitors for potential treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-substituted Indole-2 and 3-carboxamide derivatives as inhibitors of human protein kinase CK2: in vitro assay and molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Discovery of a Series of Indole-2 Carboxamides as Selective Secreted Phospholipase A2 Type X (sPLA2-X) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Deep Dive into 1H-Indole-2-carboxamides
A Comprehensive Technical Guide for Researchers and Drug Development Professionals
The 1H-indole-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility to interact with a diverse array of biological targets. This has led to the development of potent and selective modulators for conditions ranging from neurodegenerative diseases and metabolic disorders to infectious diseases. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1H-indole-2-carboxamides, offering a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. We will explore the key structural modifications that influence biological activity, present quantitative data in a comparative format, detail experimental protocols for key assays, and visualize complex biological pathways and experimental workflows.
Core Structure-Activity Relationships: A Tale of Three Regions
The SAR of 1H-indole-2-carboxamides can be systematically understood by dissecting the molecule into three key regions: the indole core (Region A), the carboxamide linker (Region B), and the terminal substituent (Region C). Modifications within each of these regions have profound effects on potency, selectivity, and pharmacokinetic properties.
Region A: The Indole Core - The Anchor of Activity
The indole ring itself is a critical pharmacophoric element. Substitutions on this bicyclic system, particularly at the N1, C3, C5, and C6 positions, have been extensively explored.
-
N1-Substitution: Alkylation or arylation at the N1 position can influence the molecule's overall lipophilicity and steric profile. In many cases, a free N-H is preferred for activity, as it can act as a hydrogen bond donor. However, specific substitutions can lead to enhanced potency for certain targets.
-
C3-Substitution: The C3 position is a key site for modulating activity and selectivity. Introduction of small alkyl groups, such as methyl or ethyl, is often well-tolerated and can enhance potency.[1][2] Larger or more complex substituents at this position can lead to a decrease in activity due to steric hindrance.
-
C5 and C6-Substitution: These positions are amenable to a wide range of substitutions, including halogens, alkyl, and alkoxy groups. Halogenation, particularly with chlorine or fluorine at the C5 position, has been shown to significantly enhance the potency of CB1 receptor allosteric modulators.[1][2] Electron-donating groups, such as methyl or methoxy, have been found to be favorable for anti-Trypanosoma cruzi activity.[3][4]
Region B: The Carboxamide Linker - A Conformational Gatekeeper
The carboxamide linker is not merely a spacer but plays a crucial role in orienting the indole core and the terminal substituent within the binding pocket of the target protein. The rigidity and hydrogen bonding capabilities of the amide bond are often essential for high-affinity binding. Reversing the amide bond or replacing it with more flexible linkers can significantly impact activity.
Region C: The Terminal Substituent - The Driver of Selectivity and Potency
This region offers the greatest scope for chemical modification and is a primary determinant of a compound's biological target and its potency. The nature of the terminal substituent, which is often an aromatic or heteroaromatic ring, dictates the specific interactions with the target protein.
For instance, in the context of CB1 receptor allosteric modulators, a phenyl ring with a 4-position substituent like a diethylamino or piperidinyl group is preferred for potent activity.[1][2] In the case of anti-Trypanosoma cruzi agents, a 4-phenylsulfonamide or a 4-(2-pyridyl)morpholine moiety has been identified as a key feature for potent inhibition.[3][4]
Quantitative Structure-Activity Relationship Data
To facilitate a clear comparison of the impact of various structural modifications, the following tables summarize quantitative SAR data for 1H-indole-2-carboxamides against different biological targets.
Table 1: SAR of 1H-Indole-2-carboxamides as CB1 Receptor Allosteric Modulators [1][2]
| Compound | R1 (C5) | R2 (C3) | R3 (Terminal Phenyl) | IC50 (nM) |
| 1 | Cl | Et | 4-piperidinyl | 212 |
| 17 | Cl | Et | 4-diethylamino | 484 |
| 42 | Cl | H | 4-diethylamino | 114 |
| 43 | Cl | Me | 4-diethylamino | 98 |
| 45 | F | Et | 4-diethylamino | 79 |
| 46 | Cl | H | 4-piperidinyl | 853 |
| 47 | Cl | Me | 4-piperidinyl | 456 |
Table 2: SAR of 1H-Indole-2-carboxamides against Trypanosoma cruzi [3][4]
| Compound | R1 (C5) | Terminal Moiety | pEC50 |
| 1 | Me | 4-phenylsulfonamide | 5.4 |
| 2 | Me | 4-(2-pyridyl)morpholine | < 6.2 |
| 3 | Cyclopropyl | 4-phenylsulfonamide | < 6.2 |
| 4 | Cyclopropyl | 4-(2-pyridyl)morpholine | < 6.2 |
| 8 | Cl | 4-phenylsulfonamide | < 4.2 |
| 9 | F | 4-(2-pyridyl)morpholine | < 4.2 |
| 10 | CF3 | 4-phenylsulfonamide | < 4.2 |
Table 3: SAR of 1H-Indole-2-carboxamides as Antiplasmodial Agents [5]
| Compound | R1 (Indole) | R2 (Pyridyl) | R3 (Pyrrolidine) | PfNF54 IC50 (µM) |
| 6a | 5-Cl | 3-pyridyl | (R/S)-3-OH | 0.84 |
| 6f | 5-Cl | 3-pyridyl | (R/S)-3-F | 0.363 |
| 6x | 5-CF3 | 3-pyridyl | (R/S)-3-OH | 0.3 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. The following are protocols for key experiments cited in the literature.
Calcium Mobilization Assay for CB1 Receptor Allosteric Modulators[1]
-
Cell Culture: CHO cells stably expressing the human CB1 receptor are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubated overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: The culture medium is removed, and cells are incubated with 20 µL of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS plus 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: Test compounds (10 µL) at various concentrations are added to the wells and incubated for 10-15 minutes.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence imaging plate reader (FLIPR). After establishing a baseline fluorescence reading, an EC80 concentration of a CB1 agonist (e.g., CP55,940) is added, and the change in fluorescence is monitored for 2-3 minutes.
-
Data Analysis: The inhibitory effect of the test compounds on the agonist-induced calcium mobilization is calculated, and IC50 values are determined by non-linear regression analysis.
In Vitro Anti-Trypanosoma cruzi Amastigote Assay[4]
-
Host Cell Culture: Vero cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Infection: Host cells are infected with bioluminescent T. cruzi trypomastigotes at a multiplicity of infection of 10:1. After 24 hours, extracellular parasites are removed by washing.
-
Compound Treatment: Test compounds are serially diluted and added to the infected cells. The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Luminescence Measurement: After the incubation period, a luciferin-containing substrate is added to each well, and the bioluminescence, which is proportional to the number of viable intracellular amastigotes, is measured using a luminometer.
-
Data Analysis: The percent inhibition of parasite growth is calculated relative to untreated controls, and EC50 values are determined.
Visualization of Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Logical relationship of the core SAR components of 1H-Indole-2-carboxamides.
Caption: Experimental workflow for the calcium mobilization assay.
Caption: Simplified signaling pathway for CB1 receptor allosteric modulation.
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. A systematic approach to understanding its SAR, focusing on the three key regions of the molecule, is essential for the rational design of new compounds with improved potency, selectivity, and drug-like properties. The data and protocols presented in this guide serve as a comprehensive resource to aid researchers in this endeavor. As our understanding of the structural requirements for interacting with various biological targets deepens, the this compound core is poised to deliver the next generation of innovative medicines.
References
- 1. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 1H-Indole-2-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1H-indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] These derivatives have been investigated for their potential as anticancer agents, kinase inhibitors, anti-inflammatory molecules, and modulators of various receptors.[2][3][4][5] Understanding the physicochemical properties of these derivatives is paramount for optimizing their drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME). This technical guide provides an in-depth overview of the key physicochemical properties of this compound derivatives, details the experimental protocols for their determination, and illustrates relevant biological pathways.
Core Physicochemical Properties
The journey of a drug from administration to its target is heavily influenced by its physicochemical properties. For this compound derivatives, key parameters such as lipophilicity, solubility, and metabolic stability are critical determinants of their pharmacokinetic and pharmacodynamic profiles.
Lipophilicity
Lipophilicity, the affinity of a compound for a lipid-rich environment, is a crucial factor for membrane permeability and interaction with biological targets. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water. A balanced lipophilicity is essential; while high lipophilicity can enhance membrane transport, it may also lead to increased metabolic liability and reduced solubility.[6] For instance, in a series of 1H-indole-2-carboxamides with anti-Trypanosoma cruzi activity, a higher experimental logD of 4 for one analog was associated with greater microsomal instability compared to a similar compound with a logD of 3.4.[7]
Solubility
Aqueous solubility is a prerequisite for the absorption of orally administered drugs. Poor solubility can lead to low bioavailability and hinder the development of a promising drug candidate. Medicinal chemistry strategies for this compound derivatives often focus on improving solubility. For example, replacing a morpholine ring with a piperazine or methyl piperazine in one series of derivatives led to improved solubility, although it also resulted in decreased potency.[7][8]
Metabolic Stability
The metabolic stability of a compound determines its half-life in the body. Derivatives that are rapidly metabolized may not maintain therapeutic concentrations for a sufficient duration. Efforts to improve the metabolic stability of 1H-indole-2-carboxamides have included modifications at various positions of the indole scaffold. For example, introducing a cyclopropyl substituent at the 5'-position of the indole core in some derivatives led to good metabolic profiles.[7]
Quantitative Physicochemical Data
The following tables summarize key quantitative data for representative this compound derivatives, extracted from various studies. These tables are intended to provide a comparative overview of how structural modifications influence physicochemical and biological properties.
| Compound ID | Structure | pEC50 | Solubility (µg/mL) | Microsomal Intrinsic Clearance (µL/min/mg) | Experimental logD | Reference |
| 1 | 5-methyl-1H-indole-2-carboxamide derivative | 5.4 - 6.2 | - | - | - | [7] |
| 2 | 5-methyl-1H-indole-2-carboxamide derivative | 5.4 - 6.2 | - | - | - | [7] |
| 3 | 5-cyclopropyl-1H-indole-2-carboxamide derivative | 5.4 - 6.2 | - | - | 3.4 | [7] |
| 4 | 5-cyclopropyl-1H-indole-2-carboxamide derivative | 5.4 - 6.2 | - | - | - | [7] |
| 39 | 5-cyclopropyl-1H-indole-2-carboxamide derivative | 6.2 | - | - | - | [7] |
| 41 | Sulfonamide derivative | 5.3 | 40 | 13 | - | [7] |
| 56 | Thiomorpholine 1,1-dioxide derivative | 6.5 | - | Less favorable | - | [7][8] |
| 73 | N-methylated amide and indole derivative | 5.8 | 17 | - | - | [7][8] |
| 76 | Sulfonamide derivative | 5.8 | Slightly better | 62 | 4 | [7][8] |
Table 1: Physicochemical and Potency Data for Anti-Trypanosoma cruzi this compound Derivatives
| Compound ID | Structure | IC50 (nM) | Target | Reference |
| 45 | 5-chloro-3-ethyl-N-(4-(diethylamino)phenethyl)-1H-indole-2-carboxamide | 79 | CB1 Receptor | [9] |
| Compound 4 | 1-benzyl-N-(2,4-dichlorobenzyl)-1H-indole-2-carboxamide | 14,600 (14.6 µM) | Protein Kinase CK2 | [5] |
| Compound 19 | Novel indole-2-carboxamide hinge scaffold | Potent | ASK1 Kinase | [4] |
| Compound 5e | Indole-2-carboxamide derivative | 13 | CDK2 | [10] |
| Compound 5h | Indole-2-carboxamide derivative | 11 | CDK2 | [10] |
| Compound 5k | Indole-2-carboxamide derivative | 19 | CDK2 | [10] |
| Compound Va | Indole-based derivative | 71 | EGFR | [11] |
Table 2: Inhibitory Activity of Various this compound Derivatives
Experimental Protocols
Accurate determination of physicochemical properties is crucial for drug discovery. High-throughput screening methods are often employed in the early stages to rapidly assess large numbers of compounds.[12]
Determination of Lipophilicity (logP/logD)
Lipophilicity is typically determined using the shake-flask method or by reversed-phase high-performance liquid chromatography (RP-HPLC).[13]
-
Shake-Flask Method (OECD Guideline 107):
-
A solution of the this compound derivative is prepared in a biphasic system of n-octanol and water (or a buffer of specific pH for logD).
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.
-
After equilibration, the phases are separated.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.
-
The logP (or logD) is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
-
RP-HPLC Method:
-
A calibration curve is generated using standard compounds with known logP values.
-
The retention time of the this compound derivative is measured on a reversed-phase HPLC column (e.g., C18).
-
The logP of the test compound is then interpolated from the calibration curve based on its retention time.
-
Determination of Aqueous Solubility
Solubility can be assessed through various methods, including kinetic and thermodynamic approaches.[13]
-
Thermodynamic Solubility:
-
An excess amount of the solid this compound derivative is added to an aqueous buffer of a specific pH.
-
The suspension is stirred or shaken at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The saturated solution is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified by a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
-
Kinetic Solubility:
-
A concentrated stock solution of the this compound derivative in an organic solvent (e.g., DMSO) is prepared.
-
This stock solution is added to an aqueous buffer, and the formation of a precipitate is monitored over time.
-
The concentration of the compound remaining in solution at a specific time point is measured, often using nephelometry or UV-Vis spectroscopy.
-
Determination of Metabolic Stability
In vitro metabolic stability is commonly evaluated using liver microsomes or hepatocytes.[12]
-
Microsomal Stability Assay:
-
The this compound derivative is incubated with liver microsomes (e.g., human, rat, or mouse) in the presence of NADPH, a cofactor for cytochrome P450 enzymes.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged to precipitate proteins.
-
The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.
-
The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Signaling Pathways and Experimental Workflows
The biological activity of this compound derivatives is often linked to their interaction with specific signaling pathways. The following diagrams, generated using Graphviz, illustrate some of these pathways and a general workflow for physicochemical profiling.
Caption: Inhibition of the ASK1 signaling pathway by this compound derivatives.
Caption: Negative allosteric modulation of the CB1 receptor by this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 4. Structure-based discovery of this compound derivatives as potent ASK1 inhibitors for potential treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-substituted Indole-2 and 3-carboxamide derivatives as inhibitors of human protein kinase CK2: in vitro assay and molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 7. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fiveable.me [fiveable.me]
- 13. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
Preliminary Cytotoxicity Assessment of 1H-Indole-2-carboxamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Among these, 1H-indole-2-carboxamide derivatives have emerged as a particularly promising class of potential anticancer agents, demonstrating significant cytotoxic and antiproliferative activities against a diverse range of cancer cell lines.[1] These compounds exert their therapeutic effects through multiple mechanisms, including the inhibition of crucial oncogenic kinases and the induction of programmed cell death (apoptosis).[1] This technical guide provides a comprehensive overview of the preliminary cytotoxicity assessment of 1H-indole-2-carboxamides, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying signaling pathways.
Data Presentation: Anticancer Activity of this compound Derivatives
The following tables summarize the quantitative data from recent studies on the antiproliferative activities of representative this compound derivatives. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Antiproliferative Activity of this compound Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 8a | KNS42 (Pediatric Glioblastoma) | 2.34 - 9.06 | [2] |
| 8c | KNS42 (Pediatric Glioblastoma) | 2.34 - 9.06 | [2] |
| 8f | KNS42 (Pediatric Glioblastoma) | 2.34 - 9.06 | [2] |
| 12c | KNS42 (Pediatric Glioblastoma) | 2.34 - 9.06 | [2] |
| 24d | KNS42 (Pediatric Glioblastoma) | 2.34 - 9.06 | [2] |
| 8c | DAOY (Medulloblastoma) | 4.10 | [2] |
| 5e | A-549 (Lung Cancer) | 0.95 | [3] |
| 5e | MCF-7 (Breast Cancer) | 0.80 | [3] |
| 5e | Panc-1 (Pancreatic Cancer) | 1.00 | [3] |
| 6i | MCF-7 (Breast Cancer) | 6.10 ± 0.4 | [4][5] |
| 6v | MCF-7 (Breast Cancer) | 6.49 ± 0.3 | [4][5] |
| 6d | NSCLC-N16-L16 (Non-Small Cell Lung Cancer) | 13.9 | [6][7] |
| 12 | K-562 (Leukemia) | 0.33 | [8] |
| 14 | K-562 (Leukemia) | 0.61 | [8] |
| 4 | K-562 (Leukemia) | 0.61 | [8] |
| 10 | HCT-116 (Colon Cancer) | 1.01 | [8] |
| 9a | BT12 (Atypical Teratoid/Rhabdoid Tumor) | 0.89 | [9] |
| 9a | BT16 (Atypical Teratoid/Rhabdoid Tumor) | 1.81 | [9] |
Table 2: Cytotoxicity against Non-Neoplastic Cells
| Compound | Cell Line | IC50 (µM) | Reference |
| 8c | HFF1 (Human Foreskin Fibroblasts) | 281 | [2] |
| 8f | HFF1 (Human Foreskin Fibroblasts) | 81 | [2] |
| 12c | HFF1 (Human Foreskin Fibroblasts) | 115 | [2] |
| 8f | Vero (Vervet Monkey Kidney Epithelial Cells) | 39.9 | [9] |
| 8g | Vero (Vervet Monkey Kidney Epithelial Cells) | 40.9 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the cytotoxic evaluation of 1H-indole-2-carboxamides.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
a. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
b. Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium.
-
Treat the cells with various concentrations of the compounds (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
c. MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
d. Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
e. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve fitting software.
Apoptosis Assessment
a. Cytochrome C Assay:
-
The release of cytochrome c from the mitochondria into the cytosol is a key event in the intrinsic apoptotic pathway.[3]
-
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Harvest the cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions.
-
Use an ELISA-based kit or Western blotting to quantify the amount of cytochrome c in the cytosolic fraction.
-
An increase in cytosolic cytochrome c is indicative of apoptosis induction.[3] For example, compounds 5d, 5e, and 5h were found to increase Cytochrome C levels in MCF-7 cells by 14, 16, and 13 times, respectively.[3]
-
b. Caspase Activity Assay:
-
Caspases are a family of proteases that are essential for the execution of apoptosis.
-
Procedure:
-
Treat cells with the this compound derivatives.
-
Lyse the cells to release the cellular contents.
-
Use a commercially available kit to measure the activity of key caspases, such as caspase-3, -8, and -9, using a fluorogenic or colorimetric substrate.
-
An increase in caspase activity indicates the activation of the apoptotic cascade.
-
Kinase Inhibition Assay (Example: EGFR)
Several this compound derivatives have been shown to inhibit protein kinases like EGFR, HER2, VEGFR-2, and CDK2.[5]
a. Reaction Mixture Preparation:
-
Prepare a reaction mixture containing the recombinant human kinase (e.g., EGFR), a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer.
b. Inhibitor Addition:
-
Add varying concentrations of the this compound derivatives to the reaction mixture.
c. Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding a final concentration of ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
d. Detection and Quantification:
-
Quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as:
-
ELISA-based assay: Use an anti-phosphotyrosine antibody to detect the phosphorylated substrate.
-
Radiometric assay: Use [γ-32P]ATP and measure the incorporation of the radioactive phosphate into the substrate.
-
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of 1H-indole-2-carboxamides are often mediated by their interaction with key signaling pathways involved in cancer cell proliferation and survival.
EGFR/CDK2 Dual Inhibition Pathway
Certain this compound derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[3] EGFR is a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation, while CDK2 is essential for cell cycle progression. Dual inhibition of these targets can lead to a synergistic anticancer effect.
Caption: EGFR/CDK2 dual inhibition by 1H-indole-2-carboxamides.
Intrinsic Apoptosis Pathway
The induction of apoptosis is a key mechanism of action for many anticancer drugs. 1H-indole-2-carboxamides can trigger the intrinsic apoptotic pathway, which is initiated by intracellular signals and involves the mitochondria.
Caption: Intrinsic apoptosis pathway induced by 1H-indole-2-carboxamides.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for the preliminary cytotoxic evaluation of novel this compound compounds.
Caption: Workflow for preliminary cytotoxicity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C5,C6-Disubstituted 1H-Indole-2-Carboxamides: Synthesis and Cytotoxic Activity in the Human Non-Small Lung Cancer Cell Line NSCLC-N16-L16 | Bentham Science [eurekaselect.com]
- 7. C5,C6-disubstituted 1H-indole-2-carboxamides: ... - Pergamos [pergamos.lib.uoa.gr]
- 8. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 1H-Indole-2-carboxamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-indole-2-carboxamide scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities.[1] This has led to the development of potent and selective modulators for various therapeutic targets, including but not limited to, cannabinoid receptors, kinases involved in cancer progression, and essential enzymes in pathogenic microorganisms.[2][3][4] This technical guide provides an in-depth exploration of the therapeutic potential of this compound class, focusing on quantitative biological data, detailed experimental protocols, and the underlying signaling pathways and experimental workflows.
Biological Activities and Quantitative Data
1H-Indole-2-carboxamides have been extensively studied for a range of therapeutic applications. The following tables summarize the quantitative data for some of the most promising activities.
Table 1: Antiproliferative and Kinase Inhibitory Activity of 1H-Indole-2-carboxamides
| Compound | Target Cancer Cell Line/Kinase | IC50 / GI50 (nM) | Reference Compound | IC50 / GI50 (nM) of Reference | Source |
| 5e | CDK2 | 13 | Dinaciclib | 20 | [5] |
| 5h | CDK2 | 11 | Dinaciclib | 20 | [5] |
| 5k | CDK2 | 19 | Dinaciclib | 20 | [5] |
| 15 | EGFR | 32 | Erlotinib | 80 | [2] |
| 15 | BRAFV600E | 45 | - | - | [2] |
| 15 | Cancer Cell Lines (general) | 35 | - | - | [2] |
| 30 | MCF-7 (Breast Cancer) | 830 | Gossypol | 4430 | [2] |
| 30 | A549 (Lung Cancer) | 730 | Gossypol | 3450 | [2] |
| 44 | hIMPDH2 | 2948 | - | - | [2] |
| 45 | hIMPDH2 | 4207 | - | - | [2] |
| Va-o (general range) | Cancer Cell Lines (general) | 26 - 86 | Erlotinib | 33 | [6] |
Table 2: Cannabinoid Receptor 1 (CB1) Allosteric Modulatory Activity
| Compound | Assay Type | IC50 (nM) | Parent Compound | IC50 (nM) of Parent | Source |
| 45 | Calcium Mobilization | 79 | 3 | ~200 | [3] |
| 45 | Calcium Mobilization | 79 | 1 (Org27569) | ~800 | [3] |
| 17, 42-45 (diethylamino analogs) | Calcium Mobilization | 79 - 484 | - | - | [3] |
| 1, 46-49 (piperidinyl analogs) | Calcium Mobilization | 212 - 853 | - | - | [3] |
Table 3: Antimycobacterial and Anti-Trypanosoma cruzi Activity
| Compound | Target Organism | MIC (µg/mL) / pEC50 | Notes | Source |
| 65 | Mycobacterium tuberculosis H37Rv | 3.125 | - | [2] |
| 63, 64 | Mycobacterium tuberculosis H37Rv | 12.5 | - | [2] |
| 39, 41 | Mycobacterium tuberculosis | - | Improved in vitro activity compared to standard drugs | [7] |
| 37 | Trypanosoma cruzi | pEC50 = 6.9 | - | [8][9] |
| 39 | Trypanosoma cruzi | pEC50 = 6.2 | - | [8][9] |
| 24 | Trypanosoma cruzi | pEC50 = 6.5 | 1-log unit more potent than initial hits | [8] |
| 56 | Trypanosoma cruzi | pEC50 = 6.5 | - | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in the literature.
2.1. General Synthesis of 1H-Indole-2-carboxamides
The synthesis of 1H-indole-2-carboxamides typically involves the coupling of a 1H-indole-2-carboxylic acid intermediate with a desired amine.[4][5]
-
Step 1: Synthesis of 1H-Indole-2-carboxylic Acid Intermediate:
-
Method A (Fisher Indole Synthesis): Phenylhydrazine hydrochloride derivatives are reacted with an alpha-keto acid (e.g., 2-oxopropanoic acid) in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) to yield the corresponding indole-2-carboxylate ester.[5]
-
Method B (Hydrolysis): The resulting ester (e.g., ethyl indole-2-carboxylate) is then hydrolyzed, typically using an aqueous base like sodium hydroxide in ethanol, to afford the 1H-indole-2-carboxylic acid.[4][5]
-
-
Step 2: Amide Coupling:
-
The synthesized 1H-indole-2-carboxylic acid is dissolved in a suitable solvent such as dichloromethane (DCM).
-
A coupling reagent, for instance, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), is added to the solution along with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[5][6]
-
The mixture is stirred for a short period (e.g., 10 minutes) at room temperature to activate the carboxylic acid.
-
The desired amine is then added to the reaction mixture.
-
The reaction is stirred until completion, and the final product is purified using standard techniques like column chromatography.
-
2.2. In Vitro Antiproliferative MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: After the treatment period, the media is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plates are then incubated for a few hours (e.g., 4 hours) to allow for the formation of formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
2.3. Kinase Inhibition Assay
The inhibitory activity of 1H-indole-2-carboxamides against specific kinases like EGFR and CDK2 is determined using in vitro kinase assay kits.
-
Assay Principle: These assays typically measure the amount of ATP consumed during the phosphorylation of a substrate by the kinase. The activity is often detected via a luminescence-based signal.
-
Procedure:
-
The kinase, substrate, and ATP are added to the wells of a microplate.
-
The test compounds (1H-indole-2-carboxamides) at various concentrations are added to the wells.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
A detection reagent is then added, which stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP remaining.
-
The luminescence is measured using a luminometer.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.
2.4. CB1 Receptor Allosteric Modulator Assay (Calcium Mobilization)
This functional assay measures the ability of a compound to modulate the intracellular calcium mobilization induced by a CB1 receptor agonist.[3]
-
Cell Line: A cell line stably expressing the human CB1 receptor (e.g., CHO-RD-HGA16) is used.[3]
-
Cell Plating: Cells are plated in 96-well plates at a specific density (e.g., 30,000 cells/well).[3]
-
Compound Incubation: The cells are incubated with varying concentrations of the this compound derivatives (the potential allosteric modulators).
-
Agonist Stimulation: A known CB1 receptor agonist (e.g., CP55,940) is then added to the wells to stimulate the receptor.
-
Calcium Measurement: Changes in intracellular calcium levels are measured using a calcium-sensitive fluorescent dye and a suitable plate reader.
-
Data Analysis: The effect of the test compound on the agonist's dose-response curve is analyzed. Negative allosteric modulators will typically cause a dose-dependent reduction in the maximum effect (Emax) of the agonist. The IC50 value, representing the concentration of the modulator that produces 50% of its maximal inhibition, is then determined.[3]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems and experimental processes is essential for a clear understanding of the therapeutic potential of 1H-indole-2-carboxamides.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 3. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents | MDPI [mdpi.com]
- 7. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Substituted 1H-Indole-2-Carboxamides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of substituted 1H-indole-2-carboxamides, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The protocols outlined below are based on established synthetic strategies and offer guidance for the preparation of a wide range of derivatives.
Introduction
Substituted 1H-indole-2-carboxamides are a prominent scaffold in drug discovery, exhibiting a wide array of pharmacological properties, including anticancer, antitubercular, and antiviral activities.[1][2] The versatility of the indole core allows for extensive chemical modification, enabling the fine-tuning of physicochemical and biological properties. The most prevalent synthetic routes to these compounds involve the formation of an amide bond from a corresponding indole-2-carboxylic acid precursor.
General Synthetic Strategies
The synthesis of substituted 1H-indole-2-carboxamides can be broadly categorized into two main approaches:
-
Amide Bond Formation from Indole-2-Carboxylic Acids: This is the most direct and widely employed method. It involves the activation of the carboxylic acid group of an appropriately substituted indole-2-carboxylic acid, followed by coupling with a primary or secondary amine.[3][4]
-
Construction of the Indole Ring System: Methods such as the Fischer indole synthesis can be utilized to construct the indole ring with the desired substitution pattern already in place or with functional groups that can be subsequently converted to the carboxamide.[5][6]
This document will primarily focus on the amide bond formation strategies due to their broad applicability and the commercial availability of a diverse range of starting materials.
Experimental Protocols
Protocol 1: Synthesis of 1H-Indole-2-Carboxamides via Acyl Chloride Intermediate
This protocol describes a two-step procedure involving the conversion of a substituted 1H-indole-2-carboxylic acid to its corresponding acyl chloride, followed by reaction with an amine.
Step 1: Formation of 1H-Indole-2-carbonyl chloride
-
To a suspension of the desired substituted 1H-indole-2-carboxylic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃), add oxalyl chloride (3.0 eq) or thionyl chloride (SOCl₂) (3-5 eq).[7][8]
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.05 mL per 800 mg of carboxylic acid).[8]
-
Stir the reaction mixture at room temperature or gently heat to 40-80°C for 1.5-2 hours.[7][8][9] The reaction progress can be monitored by the cessation of gas evolution.
-
Upon completion, remove the solvent and excess reagent in vacuo. The resulting crude acyl chloride is typically a solid and can be used in the next step without further purification.[7][8]
Step 2: Amide Coupling
-
Dissolve the crude 1H-indole-2-carbonyl chloride (1.0 eq) in an anhydrous solvent like chloroform or dichloromethane.[7]
-
In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq) and a base such as triethylamine (TEA) or pyridine (1.0-1.2 eq) in the same solvent.[7][9]
-
Cool the amine solution to 0°C and add the acyl chloride solution dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.[7]
-
Upon completion, the reaction mixture can be worked up by washing with water, an acidic solution (e.g., 1N HCl) to remove excess amine and base, and a basic solution (e.g., saturated NaHCO₃) to remove any unreacted carboxylic acid.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[7]
Protocol 2: Direct Amide Coupling using Coupling Reagents
This protocol describes a one-pot synthesis of 1H-indole-2-carboxamides from the corresponding carboxylic acid and amine using a coupling reagent. This method is often preferred for its milder reaction conditions and broader substrate scope.
-
To a solution of the substituted 1H-indole-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or CH₂Cl₂, add the desired amine (1.0-1.2 eq).[2][4]
-
Add a coupling reagent such as 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) (1.1-1.5 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1-1.5 eq) with hydroxybenzotriazole (HOBt) (1.1-1.5 eq), or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) (1.1-1.5 eq).[2][4][10]
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the reaction mixture.[2][4]
-
Stir the reaction mixture at room temperature for 3-12 hours.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of substituted 1H-indole-2-carboxamides.
Table 1: Synthesis via Acyl Chloride Intermediate
| Starting Carboxylic Acid | Amine | Chlorinating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Benzyl-1H-indole-2-carboxylic acid | 4-Chlorobenzylamine | SOCl₂ | Pyridine | Benzene/Chloroform | 80 / RT | 2 / Overnight | 77.4 | [7] |
| 1H-Indole-2-carboxylic acid | Various amines | SOCl₂ | Triethylamine | Chloroform/DCM | 70-80 / RT | - | - | [9] |
| 1H-Indole-2-carboxylic acid | - | Oxalyl chloride | - | Dichloromethane | 40 | 1.5 | 98 (for acyl chloride) | [8] |
Table 2: Synthesis via Direct Amide Coupling
| Starting Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Substituted indole-2-carboxylic acids | Aromatic/alkyl/cycloalkyl amines | HATU | DIPEA | DMF | RT | - | - | [2][11] |
| Indole-2-carboxylic acids | Various amines | EDC·HCl, HOBt | DIPEA | CH₂Cl₂ or DMF | RT | 3-12 | 10-76 | [4] |
| 3-Methylindole-2-carboxylic acids | Various amines | BOP | DIPEA | DCM | RT | - | - | [10] |
Visualization of Experimental Workflows
The following diagrams illustrate the key synthetic pathways described in the protocols.
Caption: Workflow for the synthesis of 1H-indole-2-carboxamides via an acyl chloride intermediate.
Caption: Workflow for the direct amide coupling synthesis of 1H-indole-2-carboxamides.
Signaling Pathways and Logical Relationships
While the synthesis of these compounds does not directly involve signaling pathways, a logical relationship diagram can illustrate the decision-making process for choosing a synthetic route.
Caption: Decision tree for selecting a synthetic strategy for 1H-indole-2-carboxamides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. 1H-INDOLE-2-CARBONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. indianchemicalsociety.com [indianchemicalsociety.com]
Application Notes and Protocols for High-Throughput Screening of 1H-Indole-2-carboxamide Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) of 1H-indole-2-carboxamide libraries, a chemical scaffold of significant interest in drug discovery. The protocols outlined below are designed to be adaptable for various biological targets and cellular contexts, enabling the identification of novel therapeutic agents.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Libraries of these compounds have been successfully screened against various targets, leading to the discovery of potent inhibitors of enzymes, modulators of receptors, and anti-proliferative agents. High-throughput screening provides an efficient means to systematically evaluate large collections of these molecules to identify "hit" compounds with desired biological effects.
This document details protocols for two common HTS assays: a biochemical assay targeting the Epidermal Growth Factor Receptor (EGFR) kinase and a cell-based anti-proliferative assay. These examples are representative of the types of screens in which this compound libraries have shown promise.[1][2]
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize quantitative data from various screening campaigns, showcasing the potency of this compound derivatives against different biological targets.
Table 1: Inhibitory Activity of this compound Derivatives against Protein Kinases.
| Compound ID | Target Kinase | IC50 (nM) | Reference Cell Line |
| 5d | EGFR | 89 ± 6 | - |
| 5e | EGFR | 93 ± 8 | - |
| 5j | EGFR | 98 ± 8 | - |
| Va | EGFR | 71 ± 06 | - |
| Erlotinib (Ref) | EGFR | 80 ± 5 | - |
| 5e | CDK2 | 13 | - |
| 5h | CDK2 | 11 | - |
| 5k | CDK2 | 19 | - |
| Dinaciclib (Ref) | CDK2 | 20 | - |
| Va | BRAFV600E | 77 | - |
| Ve | BRAFV600E | 95 | - |
| Vf | BRAFV600E | 107 | - |
| Vg | BRAFV600E | 88 | - |
| Vh | BRAFV600E | 101 | - |
| Erlotinib (Ref) | BRAFV600E | 60 | - |
Data compiled from references[1][2].
Table 2: Anti-proliferative and Anti-parasitic Activity of this compound Derivatives.
| Compound ID | Activity Type | Target Organism/Cell Line | GI50 (µM) | pEC50 | Reference |
| 5e | Anti-proliferative | A-549, MCF-7, Panc-1 | 0.95, 0.80, 1.00 | - | [1] |
| Doxorubicin (Ref) | Anti-proliferative | A-549, MCF-7, Panc-1 | 1.20, 0.90, 1.40 | - | [1] |
| 1 | Anti-parasitic | T. cruzi | - | > 5.5 | [3] |
| 2 | Anti-parasitic | T. cruzi | - | > 5.5 | [3] |
| 6a | Anti-plasmodial | P. falciparum 3D7 | 1.39 | - | [4][5] |
Data compiled from references[1][3][4][5].
Experimental Protocols
Protocol 1: Biochemical EGFR Kinase Assay
This protocol describes a high-throughput biochemical assay to identify inhibitors of EGFR tyrosine kinase activity. The assay measures the phosphorylation of a substrate peptide by the EGFR kinase domain.
Materials and Reagents:
-
Recombinant human EGFR kinase domain
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
This compound library compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Erlotinib)[2]
-
384-well assay plates (low-volume, white)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Dispense 50 nL of each library compound (typically at 10 mM in DMSO) into the wells of a 384-well assay plate. Also include wells with positive control (Erlotinib) and DMSO only (negative control).
-
Enzyme and Substrate Preparation: Prepare a solution of EGFR kinase and substrate in kinase buffer.
-
Enzyme/Substrate Addition: Add 10 µL of the EGFR kinase/substrate solution to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiation of Kinase Reaction: Prepare an ATP solution in kinase buffer. Add 10 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for EGFR.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add the detection reagent according to the manufacturer's instructions (e.g., for ADP-Glo™, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).
-
Data Acquisition: Read the luminescence signal on a plate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Perform dose-response experiments for hit compounds to determine their IC50 values.
Protocol 2: Cell-Based Anti-proliferative Assay (MTT Assay)
This protocol details a colorimetric assay to assess the anti-proliferative effects of the this compound library on cancer cell lines. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[1][6]
Materials and Reagents:
-
Human cancer cell line (e.g., A549, MCF-7, Panc-1, or HT-29)[1][6]
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
This compound library compounds dissolved in DMSO
-
Positive control (e.g., Doxorubicin)[1]
-
96-well cell culture plates
-
Microplate reader capable of absorbance measurement at 570 nm
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the library compounds and controls in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with positive control and DMSO only (vehicle control).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the compounds using the formula: % Viability = 100 * (Absorbance_compound / Absorbance_vehicle_control)
-
Plot the percent viability against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration that inhibits cell growth by 50%).
Visualizations
References
- 1. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents | MDPI [mdpi.com]
Application Notes and Protocols: 1H-Indole-2-carboxamide in Anti-Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1H-Indole-2-carboxamide and its derivatives in pre-clinical anti-cancer research. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated significant potential as anti-cancer agents by targeting various signaling pathways and cellular processes. This document outlines the anti-proliferative activities of selected this compound compounds, details their mechanisms of action, and provides standardized protocols for key in vitro assays.
I. Anti-Cancer Activity of this compound Derivatives
Derivatives of this compound have shown promising cytotoxic and anti-proliferative effects across a range of cancer cell lines. The tables below summarize the quantitative data from various studies, highlighting the potency of these compounds.
Table 1: Cytotoxic Activity of this compound Derivatives against Pediatric Brain Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| 8a | KNS42 (Pediatric Glioblastoma) | Viability | 2.34 - 9.06 | [1] |
| 8a | KNS42 (Pediatric Glioblastoma) | Proliferation | 2.88 - 9.85 | [1] |
| 8a | DAOY (Medulloblastoma) | Viability | > 10 | [1] |
| 8c | KNS42 (Pediatric Glioblastoma) | Viability | 2.34 - 9.06 | [1] |
| 8c | KNS42 (Pediatric Glioblastoma) | Proliferation | 2.88 - 9.85 | [1] |
| 8c | DAOY (Medulloblastoma) | Viability | 4.10 | [1] |
| 8c | DAOY (Medulloblastoma) | Proliferation | > 10 | [1] |
| 8f | KNS42 (Pediatric Glioblastoma) | Viability | 2.34 - 9.06 | [1] |
| 8f | KNS42 (Pediatric Glioblastoma) | Proliferation | 2.88 - 9.85 | [1] |
| 8f | DAOY (Medulloblastoma) | Viability | 3.65 | [1] |
| 8f | DAOY (Medulloblastoma) | Proliferation | 9.91 | [1] |
| 12c | KNS42 (Pediatric Glioblastoma) | Viability | 2.34 - 9.06 | [1] |
| 12c | KNS42 (Pediatric Glioblastoma) | Proliferation | 2.88 - 9.85 | [1] |
| 24d | KNS42 (Pediatric Glioblastoma) | Viability | 2.34 - 9.06 | [1] |
| 24d | KNS42 (Pediatric Glioblastoma) | Proliferation | 2.88 - 9.85 | [1] |
Table 2: Anti-proliferative Activity of Thiazolyl-indole-2-carboxamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 6i | MCF-7 (Breast Cancer) | 6.10 ± 0.4 | [2] |
| 6v | MCF-7 (Breast Cancer) | 6.49 ± 0.3 | [2] |
| 6a | Various Cancer Cell Lines | 37.25 - 65.37 | [2] |
Table 3: Anti-proliferative Activity of Indole-2-carboxamide Derivatives as EGFR/CDK2 Dual Inhibitors
| Compound | Cell Line | GI50 (µM) | Reference |
| 5d | MCF-7 (Breast Cancer) | 0.95 - 1.50 | [3] |
| 5e | MCF-7 (Breast Cancer) | 0.95 - 1.50 | [3] |
| 5h | MCF-7 (Breast Cancer) | 0.95 - 1.50 | [3] |
| 5i | MCF-7 (Breast Cancer) | 0.95 - 1.50 | [3] |
| 5j | MCF-7 (Breast Cancer) | 0.95 - 1.50 | [3] |
| 5k | MCF-7 (Breast Cancer) | 0.95 - 1.50 | [3] |
| Doxorubicin (Reference) | MCF-7 (Breast Cancer) | 1.10 | [3] |
II. Mechanisms of Action
This compound derivatives exert their anti-cancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
A. Induction of Apoptosis
Several indole-2-carboxamide derivatives have been identified as potent inducers of apoptosis.[4] This programmed cell death is often mediated through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[3]
B. Cell Cycle Arrest
These compounds have been shown to cause cell cycle arrest at different phases. For instance, some derivatives induce a G2/M phase arrest, while others cause arrest in the G1-S phase.[2][5][6] This prevents cancer cells from progressing through the cell cycle and ultimately leads to a reduction in proliferation.
C. Inhibition of Signaling Pathways
A key mechanism of action for many this compound derivatives is the inhibition of critical signaling pathways that are often dysregulated in cancer. The Akt/mTOR/NF-κB signaling pathway, which is crucial for cell survival, growth, and proliferation, has been identified as a target.[5] Additionally, some derivatives act as multi-target kinase inhibitors, affecting proteins such as EGFR, HER2, VEGFR-2, and CDK2.[2][3]
III. Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for evaluating the anti-cancer effects of this compound derivatives and the key signaling pathways they modulate.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for 1H-Indole-2-carboxamide in Antimicrobial Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
1H-Indole-2-carboxamide and its derivatives have emerged as a significant class of compounds with potent antimicrobial properties, particularly against mycobacteria.[1][2][3] These compounds have been the focus of extensive research due to their novel mechanism of action and efficacy against drug-resistant microbial strains. This document provides detailed application notes and protocols for the utilization of this compound in antimicrobial assays, summarizing key findings and methodologies from recent studies.
The primary mechanism of action for the anti-mycobacterial activity of 1H-indole-2-carboxamides is the inhibition of the MmpL3 transporter.[1][2][3][4] MmpL3 is an essential transporter protein responsible for the translocation of trehalose monomycolate, a precursor to mycolic acids, across the mycobacterial inner membrane.[1][3][5] By inhibiting MmpL3, these compounds disrupt the formation of the mycobacterial cell wall, leading to cell death.[1][4] This targeted action makes them highly selective for mycobacteria, with generally low activity against other Gram-positive and Gram-negative bacteria, and minimal cytotoxicity to human cell lines.[1][3]
Data Presentation: Antimicrobial Activity of this compound Derivatives
The following tables summarize the minimum inhibitory concentration (MIC) values of various this compound derivatives against a range of microbial species. These values highlight the potent and selective nature of these compounds.
Table 1: Anti-mycobacterial Activity of Unsubstituted 1H-Indole-2-carboxamides [1]
| Compound Number | R Group | M. abscessus (ATCC 19977) | M. massiliense (DCI #21) | M. bolletii (CIP108297) | M. chelonae (CRM0019) | M. tuberculosis (H37Rv) | M. smegmatis (mc²155) |
| 1 | H | >32 | >32 | >32 | >32 | 1.56 | >32 |
| 5 | Adamantyl | 0.25 | 0.25 | 0.5 | 0.25 | 0.2 | >32 |
| 11 | Cyclopentyl | >32 | >32 | >32 | >32 | 0.625 | >32 |
| 12 | Cyclohexyl | >32 | >32 | >32 | >32 | 0.312 | >32 |
| 13 | Cycloheptyl | >32 | >32 | >32 | >32 | 0.078 | >32 |
| 14 | Cyclooctyl | 8 | 16 | 16 | 16 | 0.039 | >32 |
| 16 | 1-Adamantyl-methyl | 0.063 | 0.063 | 0.125 | 0.125 | 0.0048 | 1.56 |
MIC values are in µg/mL.
Table 2: Antimicrobial Activity of Substituted 1H-Indole-2-carboxamides Against Other Pathogens
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 16 | Staphylococcus aureus | 40 | [1] |
| Various Derivatives | Klebsiella pneumoniae | 0.12 - 6.25 | [6] |
| Various Derivatives | Escherichia coli | 0.12 - 6.25 | [6] |
| 5-bromo-indole-3-carboxamide-PA3-6-3 | Staphylococcus aureus | ≤ 0.28 µM | [7] |
| 5-bromo-indole-3-carboxamide-PA3-6-3 | Acinetobacter baumannii | ≤ 0.28 µM | [7] |
| 5-bromo-indole-3-carboxamide-PA3-6-3 | Cryptococcus neoformans | ≤ 0.28 µM | [7] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria and fungi.
Materials:
-
This compound derivatives
-
Bacterial or fungal strains of interest
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi[8]
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Dimethyl sulfoxide (DMSO) for dissolving compounds[8]
-
Positive control antibiotic (e.g., ampicillin, ciprofloxacin, fluconazole)[8]
-
Negative control (broth only)
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of Stock Solutions: Dissolve the this compound compounds and control antibiotics in DMSO to a high concentration (e.g., 10 mg/mL). Further dilute in the appropriate broth to a working stock concentration.[8]
-
Preparation of Inoculum: Culture the microbial strains overnight at the appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi).[8] Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the working stock solution of the test compound to the first well of a row. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row.[8] Discard the final 100 µL from the last well. This will result in a range of concentrations of the test compound. d. Repeat for each compound and control antibiotic.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 24 hours for bacteria, 48 hours for fungi).[8]
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Protocol 2: Microplate AlamarBlue Assay (MABA) for Mycobacteria
This is a colorimetric assay widely used to determine the MIC of compounds against Mycobacterium tuberculosis and other mycobacteria.[9]
Materials:
-
This compound derivatives
-
Mycobacterial strains (e.g., M. tuberculosis H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microtiter plates
-
AlamarBlue reagent
-
DMSO
-
Positive control anti-TB drugs (e.g., isoniazid, ethambutol)[9]
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound compounds in a 96-well plate as described in Protocol 1, using Middlebrook 7H9 broth.
-
Inoculum Preparation: Grow mycobacteria in Middlebrook 7H9 broth to mid-log phase. Adjust the culture to a turbidity equivalent to a 1.0 McFarland standard and then dilute 1:20 in broth to prepare the inoculum.
-
Inoculation: Add 100 µL of the mycobacterial inoculum to each well containing the test compound.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Addition of AlamarBlue: After incubation, add 20 µL of AlamarBlue reagent to each well.
-
Second Incubation: Incubate the plates for an additional 24 hours at 37°C.
-
MIC Determination: Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is the lowest drug concentration that prevents the color change from blue to pink.[9]
Visualizations
Mechanism of Action: Inhibition of MmpL3 Transporter
Caption: Inhibition of MmpL3 by this compound.
Experimental Workflow: Antimicrobial Susceptibility Testing
References
- 1. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-2-Carboxamides Are Active against Mycobacterium abscessus in a Mouse Model of Acute Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of indole-2-carboxamides with pan anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators [mdpi.com]
- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1H-Indole-2-carboxamide as a CB1 Receptor Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the characterization of 1H-indole-2-carboxamide derivatives as allosteric modulators of the Cannabinoid CB1 receptor. This document outlines the synthesis, in vitro pharmacological assessment, and signaling pathways associated with this class of compounds.
Introduction
The Cannabinoid CB1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key therapeutic target for a variety of disorders, including pain, appetite regulation, and neuropsychiatric conditions.[1][2] Allosteric modulation of the CB1 receptor offers a sophisticated approach to fine-tune receptor function, potentially avoiding the side effects associated with orthosteric agonists or antagonists.[1] 1H-Indole-2-carboxamides represent a significant class of CB1 receptor allosteric modulators, with compounds like ORG27569, ICAM-a, and ICAM-b demonstrating complex pharmacological profiles.[1][3][4] These modulators can exhibit "biased signaling," preferentially activating one signaling pathway over another, which presents a promising strategy for developing safer and more effective therapeutics.[1][5]
Synthesis of this compound Derivatives
The general synthesis of this compound derivatives involves the coupling of a substituted 1H-indole-2-carboxylic acid with a corresponding amine.[1] A notable example is the synthesis of 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide (ORG27569).[6][7]
General Synthetic Scheme:
-
Step 1: Synthesis of Substituted 1H-indole-2-carboxylic acid. This can be achieved through various established methods, often starting from a substituted phenylhydrazine and an appropriate keto-acid or ester.
-
Step 2: Amide Coupling. The synthesized indole-2-carboxylic acid is then coupled with the desired amine (e.g., 2-(4-(piperidin-1-yl)phenyl)ethanamine) using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
-
Step 3: Purification. The final product is purified using techniques like column chromatography or recrystallization.
Quantitative Data Summary
The following tables summarize the quantitative data for representative this compound CB1 receptor allosteric modulators.
Table 1: Binding Affinity (KB) and Cooperativity (α) of 1H-Indole-2-carboxamides at the CB1 Receptor
| Compound | KB (nM) | Cooperativity (α) with [3H]CP55,940 | Reference |
| ORG27569 | - | >1 (Positive) | [3] |
| ICAM-a | 5778 | 11.9 | [1] |
| ICAM-b | 469.9 | 17.6 | [1] |
| Compound 11j | 167.3 | 16.55 | [8] |
| Compound 12d | 259.3 | 24.5 | [9] |
| Compound 12f | 89.1 | - | [9] |
| Compound 45 | 79 (IC50) | Negative (reduces Emax of CP55,940) | [5][10] |
Table 2: Functional Activity of 1H-Indole-2-carboxamides
| Compound | Assay | Effect | EC50/IC50 (nM) | Reference |
| Carboxamide 13 | CB1 Stimulatory Activity | Agonist | 50 | [2] |
| Carboxamide 21 | CB1 Stimulatory Activity | Agonist | 90 | [2] |
| ORG27569 | [35S]GTPγS Binding | Negative Modulator | - | [11] |
| ORG27569 | cAMP Accumulation | Negative Modulator (Gαi), Agonist (Gαs) | - | [11] |
| ORG27569 | ERK Phosphorylation | Positive Modulator/Agonist | - | [11] |
| ICAM-b | [35S]GTPγS Binding | Negative Modulator | - | [1] |
| ICAM-b | ERK Phosphorylation | Agonist (β-arrestin mediated) | - | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Radioligand Binding Assay
This protocol is used to determine the binding affinity (KB) and cooperativity (α) of allosteric modulators at the CB1 receptor using the radiolabeled agonist [3H]CP55,940.
Materials:
-
Cell membranes expressing the CB1 receptor (e.g., from CHO-K1 or HEK293 cells, or mouse brain membranes).
-
[3H]CP55,940 (radioligand).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4.[11]
-
Wash buffer: 50 mM Tris-HCl, 1 mg/ml BSA, pH 7.4.
-
Unlabeled CP55,940 (for determining non-specific binding).
-
Test compounds (1H-indole-2-carboxamides).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate or microcentrifuge tubes, combine the following in a final volume of 500 µL:
-
Cell membranes (e.g., 30 µg protein).
-
[3H]CP55,940 (e.g., 0.7 nM).
-
Varying concentrations of the test compound.
-
For non-specific binding, add a high concentration of unlabeled CP55,940 (e.g., 1 µM).
-
Binding buffer to reach the final volume.
-
-
Incubation: Incubate the reaction mixture for 90 minutes at 37°C with gentle agitation.[12]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters that have been pre-soaked in wash buffer.
-
Washing: Wash the filters multiple times (e.g., 14 times) with ice-cold wash buffer to remove unbound radioligand.[12]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the KB and α values of the test compound.
Protocol 2: [35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the CB1 receptor.
Materials:
-
Cell membranes expressing the CB1 receptor.
-
[35S]GTPγS (radioligand).
-
Assay buffer: 50 mM Tris-HCl, 50 mM Tris-Base, 5 mM MgCl2, 1 mM EDTA, 100 mM NaCl, 1 mM DTT, 0.1% BSA.[11]
-
GDP (Guanosine diphosphate).
-
Unlabeled GTPγS (for determining non-specific binding).
-
CB1 receptor agonist (e.g., CP55,940).
-
Test compounds.
-
Adenosine deaminase.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes (e.g., 5 µg protein) with adenosine deaminase (0.5 IU/ml) for 30 minutes at 30°C.[11]
-
Reaction Setup: In a final volume of 500 µL, combine:
-
Pre-incubated cell membranes.
-
CB1 agonist (at a fixed concentration, e.g., its EC80).
-
Varying concentrations of the test compound.
-
GDP (e.g., 30 µM).[11]
-
Assay buffer.
-
-
Initiation of Reaction: Add [35S]GTPγS (e.g., 0.1 nM) to initiate the binding reaction. For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 30 µM).[11]
-
Filtration and Counting: Terminate the reaction by rapid filtration and wash the filters as described in Protocol 1. Quantify the bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the effect of the test compound on agonist-stimulated [35S]GTPγS binding. Data are typically expressed as a percentage of the maximal stimulation by the agonist alone.
Protocol 3: cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gαi/o-coupled CB1 receptor activation.
Materials:
-
Whole cells expressing the CB1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
CB1 receptor agonist.
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treatment: Pre-treat the cells with a PDE inhibitor for a specified time (e.g., 15-30 minutes).
-
Stimulation: Add the CB1 agonist in the presence or absence of varying concentrations of the test compound.
-
Forskolin Treatment: Stimulate the cells with forskolin to induce cAMP production.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Analyze the data to determine the effect of the test compound on the agonist's ability to inhibit forskolin-stimulated cAMP accumulation.
Protocol 4: ERK1/2 Phosphorylation Assay (Western Blot)
This assay is used to assess the activation of the mitogen-activated protein kinase (MAPK) pathway, which can be mediated by both G proteins and β-arrestins.
Materials:
-
Whole cells expressing the CB1 receptor.
-
Serum-free medium.
-
CB1 receptor agonist.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
-
Western blotting equipment.
Procedure:
-
Serum Starvation: Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.
-
Treatment: Treat the cells with the CB1 agonist and/or test compound for a specific time (e.g., 5-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% BSA in TBST).
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.[4]
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total-ERK1/2.
Signaling Pathways and Visualization
1H-Indole-2-carboxamides can induce biased signaling at the CB1 receptor, differentially affecting G protein-dependent and β-arrestin-dependent pathways.
References
- 1. Profiling Two Indole-2-Carboxamides for Allosteric Modulation of the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling two indole-2-carboxamides for allosteric modulation of the CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indole-2-carboxamides bearing photoactivatable functionalities as novel allosteric modulators for the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. realmofcaring.org [realmofcaring.org]
- 8. Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]
- 10. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. | Sigma-Aldrich [sigmaaldrich.cn]
- 11. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. egrove.olemiss.edu [egrove.olemiss.edu]
- 13. realmofcaring.org [realmofcaring.org]
Application Notes and Protocols for In Vivo Studies with 1H-Indole-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of 1H-Indole-2-carboxamide and its derivatives. This document outlines detailed protocols for preclinical studies in key therapeutic areas where this scaffold has shown promise, including oncology, inflammation, infectious diseases, and neuroscience.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Derivatives have demonstrated potential as anti-cancer, anti-inflammatory, anti-trypanosomal, and cannabinoid receptor 1 (CB1) allosteric modulators.[1][2][3][4][5] This document provides detailed experimental designs and protocols to facilitate the in vivo investigation of novel this compound-based compounds.
Section 1: Anticancer Activity
Indole-2-carboxamide derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a range of cancer cell lines.[1][4] Their mechanisms of action often involve the inhibition of key oncogenic kinases such as EGFR and CDK2, and the induction of apoptosis.[6][7]
Data Presentation: In Vitro and In Vivo Anticancer Activity
The following tables summarize representative data for indole-2-carboxamide derivatives against various cancer cell lines and in vivo models.
Table 1: In Vitro Antiproliferative Activity of Indole-2-Carboxamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6i | MCF-7 (Breast) | 6.10 ± 0.4 | Doxorubicin | 4.17 - 5.57 |
| 6v | MCF-7 (Breast) | 6.49 ± 0.3 | Doxorubicin | 4.17 - 5.57 |
| 5e | Panc-1 (Pancreatic) | Not specified | Doxorubicin | 1.13 (Mean GI50) |
| LG25 | TNBC (Breast) | Not specified | Staurosporine | Not specified |
| Compound 5 | Breast Cancer Xenograft | Not specified | Staurosporine | Not specified |
Data synthesized from multiple sources.[6][7][8]
Table 2: In Vivo Anticancer Efficacy of Indole-Based Compounds
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Compound 5 | Breast Cancer Xenograft | Not specified | Significant | [8] |
| LG25 | Triple-Negative Breast Cancer | Not specified | Efficacious | [8] |
Experimental Protocol: Subcutaneous Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the antitumor efficacy of this compound derivatives.[9][10][11][12][13]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional, can enhance tumor take rate)
-
1 mL syringes and 23-25 gauge needles
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Clippers and disinfectant swabs
-
Immunodeficient mice (e.g., athymic nude, NOD/SCID), 4-6 weeks old[10]
-
This compound test compound
-
Vehicle control (e.g., 0.5% CMC in saline, DMSO/PEG)
-
Positive control (e.g., Doxorubicin)
-
Digital calipers
Procedure:
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Harvest cells using trypsin-EDTA and wash twice with PBS.
-
Perform a cell count and assess viability using trypan blue (should be >90%).[10]
-
Resuspend cells in a 1:1 mixture of cold PBS/HBSS and Matrigel at the desired concentration (e.g., 3 x 10^6 cells/100 µL).[10] Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Treatment:
-
Monitor tumor growth by measuring with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (width)^2 x length/2.[10]
-
When tumors reach an average volume of ~50–100 mm³, randomize mice into treatment groups (e.g., vehicle, test compound low dose, test compound high dose, positive control).
-
Administer the test compound, vehicle, or positive control via the desired route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule.
-
-
Endpoint and Analysis:
-
Continue treatment and tumor measurements for the duration of the study.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Calculate the percentage of tumor growth inhibition.
-
Tissues can be collected for further analysis (e.g., histology, Western blot, PCR).
-
Visualization: Anticancer Signaling and Workflow
Caption: EGFR and CDK2 signaling pathways in cancer.
Caption: Workflow for a subcutaneous xenograft study.
Section 2: Anti-inflammatory Activity
Certain indole-2-carboxamide derivatives have demonstrated anti-inflammatory properties.[5] These effects are potentially mediated through the inhibition of inflammatory signaling pathways such as MAPK.[5]
Data Presentation: In Vivo Anti-inflammatory Activity
Table 3: Effect of Indole-2-Carboxamide on Inflammatory Markers
| Compound | Model | Parameter Measured | Result | Reference |
| LG4 | Diabetic Kidney Disease (Mice) | NF-κB activation | Ameliorated | [5] |
| LG4 | Diabetic Kidney Disease (Mice) | TNFα, IL-6 levels | Reduced | [5] |
| LG4 | Diabetic Kidney Disease (Mice) | JNK, ERK phosphorylation | Significantly reduced | [5] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[14][15][16][17][18]
Materials:
-
Male Wistar rats (180-200 g)
-
This compound test compound
-
Carrageenan (1% w/v in sterile saline)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Grouping and Dosing:
-
Divide rats into groups (n=6): Vehicle control, Reference drug, and Test compound groups (at least 3 doses).
-
Measure the initial paw volume of the right hind paw for all rats.
-
Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
-
Induction of Inflammation:
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.[15]
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection using a plethysmometer.[17]
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each rat at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test).
-
Visualization: Inflammatory Signaling and Workflow
Caption: MAPK/NF-κB inflammatory signaling pathway.
Caption: Workflow for carrageenan-induced paw edema model.
Section 3: Anti-Trypanosomal Activity
1H-Indole-2-carboxamides have been identified as having activity against Trypanosoma cruzi, the parasite that causes Chagas disease.[3][19][20][21] In vivo studies are crucial to determine the efficacy of these compounds in a whole-organism setting.
Data Presentation: In Vitro and In Vivo Anti-T. cruzi Activity
Table 4: In Vitro Activity of Indole-2-carboxamides against T. cruzi
| Compound | T. cruzi Strain | pEC50 | Selectivity Index |
| Hit 1 | X10/7 A1 | 5.5 | >10 |
| Hit 2 | X10/7 A1 | 5.7 | >10 |
| Hit 3 | X10/7 A1 | 5.8 | >10 |
Data from initial high-content screening.[19][21]
Experimental Protocol: In Vivo T. cruzi Infection Model
This protocol describes acute and chronic infection models in mice to test the efficacy of this compound derivatives.[3][19]
Materials:
-
Female BALB/c mice (8 weeks old)
-
Bioluminescent T. cruzi strain (e.g., CL Brener Luc:Neon)
-
This compound test compound
-
Reference drug (e.g., Benznidazole)
-
Vehicle control
-
In vivo imaging system (IVIS) for bioluminescence detection
Procedure:
-
Infection:
-
Infect mice with bioluminescent T. cruzi trypomastigotes.
-
-
Treatment Regimen:
-
Acute Model: Begin treatment on day 14 post-infection.
-
Chronic Model: Begin treatment on day 108 post-infection.
-
Administer the test compound, reference drug, or vehicle daily for a specified period (e.g., 20-30 days) via the appropriate route.
-
-
Monitoring Parasite Load:
-
Quantitatively assess the parasite load by measuring whole-body bioluminescence at regular intervals using an IVIS. This allows for longitudinal evaluation of drug efficacy.[19]
-
-
Endpoint and Analysis:
-
At the end of the treatment period, continue to monitor bioluminescence to assess for parasite relapse.
-
Key endpoints can include reduction in parasite load, survival rate, and clearance of parasites from tissues.
-
Tissues (e.g., heart, skeletal muscle) can be collected for qPCR or histopathology to confirm parasite clearance.
-
Visualization: T. cruzi Invasion and Workflow
Caption: T. cruzi host cell invasion mechanism.
References
- 1. Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 2. Selective modulation of the cannabinoid type 1 (CB1) receptor as an emerging platform for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 11. LLC cells tumor xenograft model [protocols.io]
- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 13. yeasenbio.com [yeasenbio.com]
- 14. inotiv.com [inotiv.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery and early optimization of 1H-indole-2-carboxamides with anti-Trypanosoma cruzi activity | DNDi [dndi.org]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Evaluating 1H-Indole-2-carboxamide Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of 1H-Indole-2-carboxamide efficacy. This document includes detailed protocols for key assays, data presentation guidelines, and visual representations of relevant signaling pathways and experimental workflows.
Introduction to 1H-Indole-2-carboxamides
The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] Depending on their substitution patterns, these compounds have been identified as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), or as allosteric modulators of G-protein coupled receptors like the Cannabinoid Receptor 1 (CB1).[2][3] These diverse mechanisms of action make them promising candidates for the development of novel therapeutics, particularly in oncology and neurology.
Evaluating the efficacy of this compound derivatives requires a panel of robust cell-based assays to determine their cytotoxic and apoptotic effects, as well as their ability to engage their intended molecular targets within a cellular context. This document outlines the protocols for these essential assays and provides a framework for data interpretation.
Data Presentation: Summarized Quantitative Data
Clear and structured presentation of quantitative data is crucial for the comparative analysis of different this compound derivatives. The following tables provide examples of how to summarize cytotoxicity and apoptosis data.
Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines (MTT Assay)
| Compound | Cell Line | IC50 (µM) ± SD |
| Compound A | MCF-7 (Breast Cancer) | 6.10 ± 0.4 |
| HCT-116 (Colon Cancer) | 8.52 ± 0.7 | |
| HepG2 (Liver Cancer) | 12.3 ± 1.1 | |
| Compound B | MCF-7 (Breast Cancer) | 6.49 ± 0.3 |
| HCT-116 (Colon Cancer) | 9.15 ± 0.8 | |
| HepG2 (Liver Cancer) | 15.7 ± 1.5 | |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.85 ± 0.09 |
| HCT-116 (Colon Cancer) | 1.12 ± 0.15 | |
| HepG2 (Liver Cancer) | 1.45 ± 0.21 |
IC50 values represent the concentration of the compound that inhibits 50% of cell growth. Data is presented as the mean ± standard deviation from three independent experiments.[1]
Table 2: Induction of Apoptosis by this compound Derivatives in MCF-7 Cells (Annexin V-FITC/PI Assay)
| Compound (Concentration) | % Early Apoptosis | % Late Apoptosis | % Total Apoptosis |
| Control (Untreated) | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| Compound A (5 µM) | 15.2 ± 1.8 | 8.5 ± 1.1 | 23.7 ± 2.9 |
| Compound A (10 µM) | 28.7 ± 3.1 | 15.3 ± 1.9 | 44.0 ± 5.0 |
| Compound B (5 µM) | 12.8 ± 1.5 | 7.1 ± 0.9 | 19.9 ± 2.4 |
| Compound B (10 µM) | 25.4 ± 2.7 | 13.9 ± 1.6 | 39.3 ± 4.3 |
Data represents the percentage of cells in early and late apoptosis after 24 hours of treatment. Values are the mean ± standard deviation from three independent experiments.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in these application notes.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound compounds
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Detection: Annexin V-FITC/PI Assay
The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.
Materials:
-
6-well cell culture plates
-
This compound compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound compounds for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement by measuring the thermal stability of a target protein in the presence of a ligand.[4]
Materials:
-
Cell culture dishes
-
This compound compounds
-
PBS and protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot or ELISA)
Protocol:
-
Cell Treatment: Treat cultured cells with the this compound compound or vehicle control for a specified time.
-
Harvesting: Harvest the cells and wash with PBS.
-
Lysate Preparation: Resuspend the cell pellet in PBS with protease inhibitors and lyse the cells by freeze-thaw cycles.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures using a thermal cycler for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Transfer the supernatant containing the soluble proteins to new tubes and quantify the amount of the target protein using a suitable method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound efficacy.
Signaling Pathway Diagrams
Caption: EGFR and CDK2 signaling pathways targeted by this compound inhibitors.
Caption: Allosteric modulation of the CB1 receptor signaling pathway by 1H-Indole-2-carboxamides.
Experimental Workflow Diagrams
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-2-carboxamides as allosteric modulators of the cannabinoid CB₁ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
Application Note: Quantification of 1H-Indole-2-carboxamide in Biological Samples using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction 1H-Indole-2-carboxamide and its derivatives represent a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate quantification of these molecules in biological matrices such as plasma, serum, and urine is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely adopted technique for this purpose, offering high sensitivity and selectivity.[1][2] This application note provides detailed protocols for the quantification of this compound in biological samples using LC-MS/MS, including sample preparation and method validation parameters.
Principle The methodology involves the extraction of this compound and an internal standard (IS) from the biological matrix, followed by chromatographic separation on a reversed-phase column and detection by a tandem mass spectrometer. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The use of Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity for accurate measurement.[3]
Experimental Protocols
Two primary methods for sample preparation are presented: Protein Precipitation (PPT), a rapid approach for high-throughput analysis, and Solid-Phase Extraction (SPE), a more rigorous method for cleaner extracts and potentially lower limits of quantification.[1][4]
Protocol 1: Sample Preparation via Protein Precipitation (PPT)
This method is ideal for rapid sample processing, particularly for plasma and serum samples.[2]
Materials:
-
Biological plasma or serum samples
-
Internal Standard (IS) working solution (e.g., deuterated this compound)
-
Ice-cold acetonitrile (ACN)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 rpm and 4°C)
Procedure:
-
Pipette 100 µL of the plasma or serum sample into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to the sample.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[1][2]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system for analysis.
Caption: Workflow for sample preparation using Protein Precipitation (PPT).
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup for complex matrices like urine or when lower detection limits are required.[1][4]
Materials:
-
Biological samples (e.g., plasma, urine)
-
Internal Standard (IS) working solution
-
SPE cartridges (e.g., C18)
-
Methanol (for conditioning and elution)
-
Ultrapure water (for equilibration and washing)
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Pre-treat the sample: For plasma, perform protein precipitation as described in Protocol 1 (steps 1-5) and use the supernatant. For urine, centrifuge to remove particulates.
-
Condition the SPE cartridge by passing 2 mL of methanol through it.
-
Equilibrate the cartridge by passing 2 mL of ultrapure water through it.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of ultrapure water to remove polar interferences.
-
Elute the analyte and internal standard with 2 mL of methanol into a clean collection tube.[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
Caption: Workflow for sample preparation using Solid-Phase Extraction (SPE).
Data Presentation: LC-MS/MS Method and Validation
The following tables summarize the proposed analytical method parameters and typical validation performance characteristics for the quantification of this compound. These parameters are based on common methodologies for similar small molecules and should be optimized for specific instrumentation.[2][3][5]
Table 1: Proposed LC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Column Temp | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: 161.1 > 144.1 (Quantifier), 161.1 > 116.1 (Qualifier)Internal Standard (IS): e.g., 166.1 > 149.1 (d5-labeled) |
| Source Temp | 150°C |
| Desolvation Temp | 400°C |
Table 2: Bioanalytical Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA).[2][6] The table below outlines typical acceptance criteria.
| Validation Parameter | Acceptance Criteria |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10; Accuracy within ±20%; Precision < 20%[1] |
| Accuracy (at LQC, MQC, HQC) | Within ±15% of the nominal concentration[1][7] |
| Precision (at LQC, MQC, HQC) | Coefficient of Variation (CV) < 15%[1][7] |
| Selectivity & Specificity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix. |
| Matrix Effect | Assessed to ensure ion suppression or enhancement is within acceptable limits. |
| Stability | Analyte stability confirmed under various conditions (bench-top, freeze-thaw, long-term storage).[8] |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control.
Conclusion The described LC-MS/MS methods, incorporating either a rapid protein precipitation or a more rigorous solid-phase extraction protocol, provide a robust and sensitive framework for the quantitative analysis of this compound in biological samples. Proper method development and validation are essential to ensure the generation of reliable data for preclinical and clinical research, supporting the advancement of drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. longdom.org [longdom.org]
- 6. Validation and Control of Bioanalytical Methods in Clinical Drug Development | Semantic Scholar [semanticscholar.org]
- 7. Frontiers | Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS [frontiersin.org]
- 8. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling 1H-Indole-2-carboxamide for Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the radiolabeling of 1H-Indole-2-carboxamide and its subsequent use in receptor binding assays. The protocols outlined below are intended to serve as a comprehensive guide for researchers aiming to characterize the binding properties of this chemical scaffold, which is a common core structure in molecules targeting a variety of receptors, including cannabinoid (CB1 and CB2) and NMDA receptors.[1][2]
Introduction to this compound and Radioligand Binding Assays
The this compound scaffold is a key pharmacophore in numerous biologically active compounds. To understand the interaction of these molecules with their biological targets, radioligand binding assays are the gold standard, offering high sensitivity and the ability to quantify key binding parameters.[3] These assays involve the use of a radioactively labeled ligand to measure its binding to a receptor of interest.[4] This document will detail the process of preparing a radiolabeled version of this compound and its application in two common binding assay formats: the filtration assay and the Scintillation Proximity Assay (SPA).
Radiolabeling of this compound
Direct radiolabeling of the parent this compound can be challenging. A common strategy is to first synthesize a precursor that is amenable to radiolabeling, such as a stannylated or halogenated derivative for radioiodination. Below is a proposed protocol for the synthesis of a precursor and its subsequent radioiodination with Iodine-125, a commonly used radionuclide for binding assays.
Synthesis of a Precursor for Radioiodination
A common method for introducing radioiodine is through an iododestannylation reaction. This requires the synthesis of a tributylstannyl precursor. The 5-position of the indole ring is a potential site for this modification.
Protocol for Synthesis of 5-(tributylstannyl)-1H-indole-2-carboxamide:
-
Protection of the indole nitrogen: React 1H-indole-2-carboxylic acid with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to protect the indole nitrogen.
-
Bromination: Introduce a bromine atom at the 5-position of the protected indole-2-carboxylic acid using a brominating agent like N-bromosuccinimide (NBS).
-
Amidation: Convert the carboxylic acid group to a carboxamide. This can be achieved by first converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia.
-
Stannylation: React the 5-bromo-N-Boc-indole-2-carboxamide with bis(tributyltin) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to form the 5-(tributylstannyl) derivative.
-
Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) to yield the final precursor, 5-(tributylstannyl)-1H-indole-2-carboxamide.
Radioiodination with Iodine-125
Materials:
-
5-(tributylstannyl)-1H-indole-2-carboxamide precursor
-
[¹²⁵I]Sodium iodide
-
Oxidizing agent (e.g., Chloramine-T, Iodogen)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Quenching solution (e.g., sodium metabisulfite)
-
HPLC system for purification[5]
-
Solvents for HPLC (e.g., acetonitrile, water with 0.1% TFA)
Protocol:
-
To a reaction vial containing the 5-(tributylstannyl)-1H-indole-2-carboxamide precursor (1-5 µg) dissolved in a minimal amount of organic solvent (e.g., ethanol), add the reaction buffer.
-
Add [¹²⁵I]Sodium iodide (typically 0.5-1 mCi).
-
Initiate the reaction by adding the oxidizing agent. If using Iodogen, the vial should be pre-coated with it. If using Chloramine-T, add a freshly prepared solution.
-
Allow the reaction to proceed at room temperature for 5-15 minutes.
-
Quench the reaction by adding the quenching solution.
-
Inject the reaction mixture onto a reverse-phase HPLC column for purification.[6][7]
-
Collect the fraction corresponding to the radioiodinated product, which is identified by its retention time relative to a non-radioactive iodinated standard.
-
The solvent from the collected fraction is typically removed by evaporation under a stream of nitrogen.
-
The purified [¹²⁵I]5-iodo-1H-indole-2-carboxamide is then redissolved in a suitable buffer for use in binding assays.
-
The radiochemical purity should be assessed by analytical HPLC.[8]
Experimental Protocols for Binding Assays
The following are detailed protocols for two common types of radioligand binding assays: filtration assays and Scintillation Proximity Assays (SPA).
Filtration Binding Assay
This method separates bound from free radioligand by rapid filtration through a filter membrane that traps the receptor-containing membranes.[3]
Materials:
-
Cell membranes expressing the receptor of interest
-
[¹²⁵I]5-iodo-1H-indole-2-carboxamide
-
Unlabeled this compound or another competing ligand
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[9]
-
Wash buffer (ice-cold assay buffer)
-
96-well filter plates (e.g., glass fiber filters pre-soaked in polyethyleneimine)[9]
-
Vacuum filtration manifold
-
Scintillation counter
-
Scintillation fluid
This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[3][10]
Protocol:
-
Prepare serial dilutions of the [¹²⁵I]5-iodo-1H-indole-2-carboxamide in assay buffer. A typical concentration range would be 8-12 concentrations spanning from 0.1 to 5 times the expected Kd.[9]
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding (NSB).
-
To the total binding wells, add the cell membrane preparation and the various concentrations of the radioligand.
-
To the NSB wells, add the cell membrane preparation, the various concentrations of the radioligand, and a high concentration (e.g., 1000-fold the Kd) of the unlabeled ligand.
-
Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[9]
-
Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[9]
-
Dry the filter mat and place the filter discs into scintillation vials.
-
Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the NSB from the total binding at each radioligand concentration.
-
Analyze the specific binding data using non-linear regression to determine the Kd and Bmax values.
This assay is used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with the radioligand for binding to the receptor.[3]
Protocol:
-
Prepare serial dilutions of the unlabeled test compound (e.g., this compound or its derivatives) in assay buffer. A typical range would be 10-12 concentrations over a five-log unit range.[3]
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of the [¹²⁵I]5-iodo-1H-indole-2-carboxamide (typically at or below its Kd), and the various concentrations of the unlabeled test compound.
-
Include control wells for total binding (no unlabeled compound) and NSB (a high concentration of a standard unlabeled ligand).
-
Incubate, filter, wash, and count the radioactivity as described for the saturation binding assay.
-
Plot the percentage of specific binding against the logarithm of the unlabeled compound concentration to obtain a competition curve.
-
Determine the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[9]
Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay format that does not require a separation step. The receptor is immobilized on scintillant-containing beads. Only radioligand bound to the receptor is close enough to the scintillant to generate a light signal.[11][12]
Materials:
-
Cell membranes expressing the receptor of interest
-
[³H]this compound (Tritium is often preferred for SPA due to the short path length of its beta particles)
-
Unlabeled test compounds
-
SPA beads (e.g., wheat germ agglutinin-coated for binding to glycosylated membrane proteins)
-
Assay buffer
-
96-well or 384-well microplates
-
Microplate scintillation counter
Protocol:
-
In a microplate, add the cell membranes, SPA beads, and assay buffer. Allow the membranes to bind to the beads with gentle agitation.
-
For a competition assay, add serial dilutions of the unlabeled test compound.
-
Add a fixed concentration of the [³H]this compound to all wells.
-
Include control wells for total binding (no unlabeled compound) and NSB.
-
Seal the plate and incubate at a constant temperature with gentle agitation to allow the binding to reach equilibrium.
-
Measure the light output from each well using a microplate scintillation counter. No washing or filtration is required.[11]
-
Data analysis is similar to the filtration assay to determine IC50 and Ki values.
Data Presentation
Table 1: Saturation Binding Data for a Hypothetical [¹²⁵I]Indole-2-carboxamide Derivative
| Parameter | Value | Units |
| Kd (Equilibrium Dissociation Constant) | 2.5 | nM |
| Bmax (Maximum Binding Sites) | 1500 | fmol/mg protein |
Table 2: Competition Binding Data for Various Indole-2-carboxamide Derivatives at the Cannabinoid Receptor 1 (CB1)
| Compound | Ki (nM) | Reference |
| Derivative A | 15.2 | Fictional |
| Derivative B | 5.8 | Fictional |
| Derivative C | 22.7 | Fictional |
| Rimonabant (Standard) | 1.8 | [2] |
Note: The data in these tables are illustrative and based on reported values for various indole-2-carboxamide derivatives. Actual values will be specific to the compound and experimental conditions.
Visualizations
Experimental Workflows
Signaling Pathway for Cannabinoid Receptors
Many indole-2-carboxamide derivatives are known to target cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors (GPCRs).[2][13]
These detailed protocols and application notes provide a comprehensive framework for researchers to successfully radiolabel this compound and utilize it in robust binding assays to characterize its interactions with target receptors.
References
- 1. Indole-2-carboxamides as novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. revvity.com [revvity.com]
- 5. m.youtube.com [m.youtube.com]
- 6. indico.cern.ch [indico.cern.ch]
- 7. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 11. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Tricyclic Indole-2-Carboxamides Show Antitumor Properties - ChemistryViews [chemistryviews.org]
Application Notes and Protocols: 1H-Indole-2-carboxamide in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1H-Indole-2-carboxamide derivatives in various enzyme inhibition assays. This document includes summaries of inhibitory activities against a range of enzymes, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. Derivatives of this core structure have been extensively investigated as potent and selective inhibitors of various enzymes, making them attractive candidates for drug discovery and development in therapeutic areas such as oncology, infectious diseases, and metabolic disorders. This document outlines the application of these compounds in enzyme inhibition assays, providing researchers with the necessary information to evaluate their potential.
Enzyme Inhibition Data
The inhibitory activities of various this compound derivatives against a range of enzymes are summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: Inhibition of Protein Kinases by this compound Derivatives
| Compound ID | Target Enzyme | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| 5e | CDK2 | 13 | Dinaciclib | 20 |
| 5h | CDK2 | 11 | Dinaciclib | 20 |
| 5k | CDK2 | 19 | Dinaciclib | 20 |
| 5d | EGFR | 89 ± 6 | Erlotinib | 80 ± 5 |
| 5e | EGFR | 93 ± 8 | Erlotinib | 80 ± 5 |
| 5j | EGFR | 98 ± 8 | Erlotinib | 80 ± 5 |
| 19 | ASK1 | Potent | GS-4997 | - |
Data sourced from a study on the synthesis and biological evaluation of Indole-2-carboxamides as EGFR/CDK2 dual inhibitors and a study on this compound derivatives as potent ASK1 inhibitors.[1][2]
Table 2: Inhibition of Other Enzymes by this compound Derivatives
| Compound ID | Target Enzyme | IC50 / MIC (µM) | Inhibition Mode |
| 45 | Cannabinoid Receptor 1 (CB1) | 0.079 | Allosteric |
| 26 | MmpL3 (Mycobacterium tuberculosis) | 0.012 (MIC) | - |
| 4e | Monoamine Oxidase B (MAO-B) | 0.78 | Competitive |
| C1 | LSD1 | 0.050 | - |
| C2 | α-amylase | 0.050 | Competitive |
| 4, 11, 12, 14, 15, 17 | α-amylase | 3.80 - 47.50 | Competitive |
| 4, 11, 12, 14, 15, 17 | α-glucosidase | 3.10 - 52.20 | Non-competitive |
Data compiled from studies on CB1 receptor allosteric modulators, MmpL3 inhibitors, MAO-B inhibitors, and inhibitors of enzymes related to diabetes and cancer.[3][4][5][6][7]
Experimental Protocols
A generalized protocol for an in vitro kinase inhibition assay using a luminescence-based method is provided below. This can be adapted for other enzyme assays with appropriate modifications to substrates and detection reagents.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is based on the ADP-Glo™ Luminescent Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[8]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP (at or near the Km for the specific kinase)
-
This compound inhibitor stock solution (in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the this compound derivatives in Kinase Assay Buffer. The final DMSO concentration should be kept low (e.g., 1-2%) to avoid solvent effects.
-
Prepare a vehicle control (DMSO only) and a no-inhibitor control.
-
-
Kinase Reaction Setup (25 µL total volume):
-
Add 5 µL of the serially diluted inhibitor or control to the wells of a white, opaque 96-well plate.
-
Add 10 µL of a 2.5X kinase solution (prepared in Kinase Assay Buffer) to each well.
-
Pre-incubate the plate at room temperature for 15-60 minutes to allow the compound to interact with the kinase.[8]
-
-
Initiation of Kinase Reaction:
-
Prepare a 2.5X substrate/ATP solution in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 10 µL of the 2.5X substrate/ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.[8]
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.[8]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the inhibitor relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Signaling Pathway: ASK1-p38/JNK Pathway
Apoptosis signal-regulating kinase 1 (ASK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a crucial role in stress responses.[2] this compound derivatives have been identified as potent inhibitors of ASK1, thereby blocking downstream signaling.[2]
Caption: Inhibition of the ASK1 signaling pathway by this compound.
Conclusion
The this compound scaffold represents a versatile starting point for the development of potent and selective enzyme inhibitors. The data and protocols presented here provide a foundation for researchers to explore the potential of these compounds in their own studies. Further investigation into the structure-activity relationships (SAR) and mechanisms of action will continue to drive the discovery of novel therapeutics based on this promising chemical class.
References
- 1. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based discovery of this compound derivatives as potent ASK1 inhibitors for potential treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-(1-(3-fluorobenzoyl)-1 H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biolmolchem.com [biolmolchem.com]
- 7. Synthesis of indole derivatives as diabetics II inhibitors and enzymatic kinetics study of α-glucosidase and α-amylase along with their in-silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Techniques for assessing 1H-Indole-2-carboxamide blood-brain barrier permeability
This document provides detailed application notes and protocols for assessing the blood-brain barrier (BBB) permeability of 1H-Indole-2-carboxamide derivatives, a critical step in the development of drugs targeting the central nervous system (CNS).
Introduction to Blood-Brain Barrier Permeability Assessment
The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the central nervous system.[1][2] For CNS drug candidates like this compound, the ability to cross this barrier is paramount to reaching their pharmacological targets.[3] Conversely, for peripherally acting drugs, the inability to cross the BBB is desirable to avoid CNS side effects.[4]
Assessment of BBB permeability involves a multi-tiered approach, starting with high-throughput in vitro assays to estimate passive diffusion and interaction with efflux transporters, followed by more complex in vivo studies to measure unbound drug concentrations directly within the brain.[5][6] This document outlines key techniques, from initial screening to definitive in vivo measurement.
In Vitro Techniques for High-Throughput Screening
In vitro models are essential for the early-stage screening of numerous compounds due to their speed and cost-effectiveness.[1]
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Application Note: The PAMPA-BBB assay is a non-cell-based, high-throughput method used to predict passive diffusion across the BBB.[1][7] It utilizes a 96-well plate system where a filter membrane is coated with a lipid solution, often porcine brain lipid extract, to mimic the lipid environment of the BBB.[1][8] This assay is particularly useful in the early phases of drug discovery to rank-order candidates based on their passive permeability potential in a cost-effective manner.[7][8] However, PAMPA only accounts for passive transcellular diffusion and does not model active transport or efflux mechanisms, which are critical components of BBB function.[7][9]
Experimental Protocol:
-
Preparation of Reagents:
-
Lipid Solution: Prepare a solution of porcine brain lipid in an organic solvent like dodecane.[8]
-
Donor Solution: Dissolve the this compound test compound in a phosphate-buffered saline (PBS) solution (pH 7.4) to the final desired concentration (e.g., 10 µM). Keep the final DMSO concentration below 1% to maintain membrane integrity.[1][10]
-
Acceptor Solution: Prepare a PBS solution (pH 7.4), which may contain a "sink" component to mimic physiological conditions.[11]
-
-
Assay Procedure:
-
Coat the membrane of a 96-well filter plate (donor plate) with 5 µL of the lipid solution.[10]
-
Add the donor solution containing the test compound to the wells of the donor plate.
-
Place the donor plate into a 96-well acceptor plate containing the acceptor solution, creating a "sandwich".
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).[7][10]
-
After incubation, separate the plates and determine the concentration of the this compound in both the donor and acceptor wells using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [ -ln(1 - CA / Ceq) ] / [ A * t * (1/VD + 1/VA) ] Where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, A is the filter area, t is the incubation time, and VD and VA are the volumes of the donor and acceptor wells, respectively.
-
Data Presentation:
| Permeability Classification | Papp (x 10⁻⁶ cm/s) | CNS Penetration Prediction |
| High | > 6.0 | High |
| Medium | 2.0 - 6.0 | Medium |
| Low | < 2.0 | Low |
Visualization:
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
MDCK-MDR1 Cell-Based Assay
Application Note: The Madin-Darby Canine Kidney (MDCK) cell line, transfected with the human MDR1 gene (which encodes for P-glycoprotein, P-gp), is a widely used in vitro model to predict BBB penetration.[3][12] These cells form a polarized monolayer with tight junctions and overexpress the P-gp efflux transporter, a key component of the BBB that actively pumps xenobiotics out of the brain.[13][14] This assay is crucial for identifying whether this compound is a substrate of P-gp.[13][15] A high efflux ratio indicates that the compound is actively transported out of the cell, suggesting it may have poor brain penetration in vivo.[5]
Experimental Protocol:
-
Cell Culture:
-
Seed MDCK-MDR1 cells onto a semi-permeable filter insert (e.g., Transwell™) at a high density.[12]
-
Culture the cells for 3-5 days to allow them to form a confluent, polarized monolayer.[12]
-
Verify the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER), which should be >600 Ohms/cm².[12]
-
-
Bidirectional Transport Study:
-
A→B (Apical to Basolateral) Transport:
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
Add the this compound test solution (e.g., 10 µM) to the apical (A) compartment (donor).[12]
-
Add fresh transport buffer to the basolateral (B) compartment (receiver).
-
-
B→A (Basolateral to Apical) Transport:
-
Add the test solution to the basolateral (B) compartment (donor).
-
Add fresh transport buffer to the apical (A) compartment (receiver).
-
-
To confirm P-gp mediated efflux, run parallel experiments in the presence of a known P-gp inhibitor, such as verapamil or elacridar.[9][16]
-
-
Incubation and Sampling:
-
Analysis:
Data Presentation:
| Parameter | Value | Interpretation for this compound |
| Papp (A→B) | >10 x 10⁻⁶ cm/s | High passive permeability |
| 1-10 x 10⁻⁶ cm/s | Moderate passive permeability | |
| <1 x 10⁻⁶ cm/s | Low passive permeability | |
| Efflux Ratio (ER) | > 2.0 | Potential P-gp substrate; likely actively effluxed from the brain. |
| < 2.0 | Not a significant P-gp substrate. | |
| ER with Inhibitor | ER reduces to ≤ 1 | Confirmed P-gp substrate. |
Visualization:
Caption: Bidirectional transport across an MDCK-MDR1 cell monolayer to determine efflux.
In Vivo Techniques for Definitive Assessment
In vivo methods provide the most physiologically relevant data on a compound's ability to cross the BBB.
Brain Microdialysis in Rodents
Application Note: Microdialysis is an in vivo sampling technique that directly measures the concentration of unbound (free) drug in the brain's interstitial fluid (ISF) and blood of a freely moving animal over time.[18][19][20] This is considered the gold standard for determining CNS exposure because it is the unbound drug that is pharmacologically active.[6] The technique involves implanting a small, semi-permeable probe into a specific brain region.[18][20] By simultaneously sampling from blood and brain, the unbound brain-to-plasma concentration ratio (Kp,uu) can be determined, which provides a definitive measure of BBB transport efficiency.[20][21]
Experimental Protocol:
-
Probe Implantation:
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[18][19]
-
Administer the this compound to the animal via the desired route (e.g., intravenous, oral).[23]
-
Collect the resulting dialysate samples from both the brain and blood probes at regular time intervals.[23]
-
-
Sample Analysis and Data Calculation:
-
Quantify the concentration of the compound in the dialysate samples using a highly sensitive analytical method like LC-MS/MS.[22]
-
Correct the measured concentrations for the in vitro recovery rate of the probe to determine the absolute unbound concentration in the ISF and blood.
-
Calculate the area under the curve (AUC) for both brain ISF and blood concentrations.
-
Determine the Kp,uu: Kp,uu = AUCbrain,unbound / AUCplasma,unbound
-
Data Presentation:
| Kp,uu Value | Interpretation of BBB Transport |
| Kp,uu > 1 | Active influx into the brain. |
| Kp,uu = 1 | Passive diffusion across the BBB. |
| Kp,uu < 1 | Active efflux from the brain (e.g., by P-gp). |
Visualization:
Caption: Principle of in vivo microdialysis for sampling unbound drug from brain ISF.
Analytical Quantification: LC-MS/MS
All the described techniques rely on the accurate quantification of this compound concentrations in various biological matrices (buffer, cell media, dialysate). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold-standard analytical method for this purpose due to its high sensitivity and selectivity.[24] A validated LC-MS/MS method is essential for generating reliable data and involves optimizing parameters for the specific indole derivative, including parent and product ion transitions, to ensure accurate measurement even at low concentrations.[12][25]
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules [ouci.dntb.gov.ua]
- 4. Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. paralab.es [paralab.es]
- 12. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 14. The Blood-Brain Barrier Permeability of Six Indole Alkaloids from Uncariae Ramulus Cum Uncis in the MDCK-pHaMDR Cell Monolayer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. P-gp Substrate Identification | Evotec [evotec.com]
- 17. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 18. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vivo Microdialysis as a Technique to Monitor Drug Transport: Correlation of Extracellular Cocaine Levels and Dopamine Overflow in the Rat Brain | Semantic Scholar [semanticscholar.org]
- 23. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1H-Indole-2-carboxamide in Chagas Disease Research
Application Notes and Protocols
Introduction
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern, particularly in Latin America.[1][2] The current therapeutic options, benznidazole and nifurtimox, are hindered by significant drawbacks, including variable efficacy in the chronic stage of the disease and severe side effects that can lead to treatment discontinuation.[1][2][3] This necessitates the discovery and development of new, safer, and more effective trypanocidal agents. The 1H-indole-2-carboxamide scaffold has recently emerged from phenotypic screening campaigns as a promising starting point for novel anti-T. cruzi drug discovery.[1][4][5][6] This document provides an overview of the application of this chemical series in Chagas disease research, including key data and detailed experimental protocols.
Application Notes
Hit Identification and Lead Optimization
A series of substituted indoles were identified as active against the intracellular amastigote form of T. cruzi through a cell-based high-content screening (HCS) of a commercial library of small molecules.[1][5] The initial hits displayed moderate in vitro potency and good selectivity over host cells.[1][5] Subsequent medicinal chemistry efforts focused on optimizing the structure-activity relationship (SAR) and drug metabolism and pharmacokinetic (DMPK) properties of the series.[1][4]
Structure-Activity Relationship (SAR)
Systematic modifications of the this compound scaffold revealed key structural features influencing its anti-trypanosomal activity:
-
Indole Core Substitutions: Small, aliphatic, electron-donating groups (e.g., methyl, cyclopropyl, ethyl) at the 5-position of the indole ring were found to be favorable for potency.[1][5] Conversely, electron-withdrawing groups like halogens resulted in a loss of activity.[1][5]
-
Amide Modifications: Reversing the amide bond or replacing it with a sulfonamide isostere led to a significant drop or complete loss of potency.[1][5] N-methylation of the amide was tolerated, and in some cases, restored potency.[1][5]
-
Scaffold Hopping: Replacing the indole core with other heterocycles was explored to improve properties, but this often proved challenging, as many changes were detrimental to the compound's activity.[1]
Mechanism of Action
Initial investigations considered the inhibition of the sterol biosynthesis enzyme, cytochrome P450 family 51 (CYP51 or sterol 14α-demethylase), as a potential mechanism of action, a target for other azole antifungals that have been tested against T. cruzi.[1][7] However, biochemical assays revealed that the in vitro potency of the this compound series against the parasite did not correlate with the inhibition of recombinant T. cruzi CYP51 (TcCYP51).[1][5] The optimization work on this series was eventually halted due to a combination of unfavorable DMPK properties and the deprioritization of the CYP51 inhibition mechanism.[1][2][4][6]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for representative compounds from the this compound series.
Table 1: In Vitro Activity and Physicochemical Properties of Initial Hits
| Compound ID | pEC50 (T. cruzi) | pEC50 (Vero cells) | HLM Clint (μL/min/mg) | MLM Clint (μL/min/mg) | Kinetic Solubility (μg/mL) |
| Hit 1 | 5.6 | 4.8 | 13 | 43 | >100 |
| Hit 2 | 5.5 | <4.7 | 12 | 16 | 77 |
| Hit 3 | 5.5 | <4.7 | 14 | 22 | >100 |
Data extracted from Figure 1 of the source publication.[1][5] pEC50: negative logarithm of the half-maximal effective concentration. HLM: Human Liver Microsomes. MLM: Mouse Liver Microsomes. Clint: Intrinsic Clearance.
Table 2: In Vitro Profile of Optimized 1H-Indole-2-carboxamides
| Compound ID | pEC50 (T. cruzi) | pEC50 (Vero cells) | HLM Clint (μL/min/mg) | MLM Clint (μL/min/mg) | Kinetic Solubility (μg/mL) |
| 1 | 6.2 | 4.9 | 19 | 49 | 2 |
| 2 | 6.0 | 5.0 | 12 | 37 | 5 |
| 3 | 5.9 | 4.9 | 19 | 44 | 1 |
| 4 | 5.7 | 4.7 | 20 | 45 | 1 |
| 13 | 4.5 | 4.9 | <12 | <12 | 96 |
| 24 | 6.5 | 5.2 | 26 | 54 | 1 |
| 73 | 5.8 | <4.7 | 25 | 40 | 17 |
Data extracted from Tables 1, 3 and other text in the source publication.[1][5][6]
Table 3: In Vivo Efficacy of Compound 2 in Mouse Models of Chagas Disease
| Treatment Group | Dose | Stage | Parasite Load Reduction (%) |
| Compound 2 + 1-ABT | 50 mg/kg BID | Acute | ~90% |
| Compound 2 + 1-ABT | 50 mg/kg BID | Chronic | ~99% |
| Benznidazole | 100 mg/kg QD | Acute | >99% |
| Benznidazole | 100 mg/kg QD | Chronic | >99% |
Data interpreted from Figure 3 of the source publication.[1][5] 1-ABT (1-aminobenzotriazole) was co-administered as a pan-cytochrome P450 inhibitor to increase plasma exposure of Compound 2.
Experimental Protocols
Protocol 1: In Vitro Anti-Trypanosoma cruzi Intracellular Amastigote Assay
This protocol describes a high-content imaging assay to determine the potency of compounds against intracellular T. cruzi amastigotes.
Materials:
-
Vero cells (host cells)
-
T. cruzi trypomastigotes (e.g., X10/7 A1 strain)
-
Assay medium: RPMI-1640 supplemented with 10% fetal bovine serum and 1% Penicillin-Streptomycin.
-
Test compounds dissolved in DMSO.
-
Benznidazole (positive control).
-
384-well clear-bottom assay plates.
-
DAPI stain.
-
High-content imaging system.
Methodology:
-
Seed Vero cells into 384-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Infect the Vero cell monolayer with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 5.
-
Incubate the infected cells for 2 hours.
-
Wash the plates with phosphate-buffered saline (PBS) to remove non-internalized parasites.
-
Add fresh assay medium containing serial dilutions of the test compounds (typically in a final DMSO concentration of ≤0.5%). Include vehicle control (DMSO) and positive control (benznidazole) wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cell nuclei and parasite kinetoplasts with DAPI.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the number of intracellular amastigotes and host cells per well.
-
Calculate the percentage of parasite inhibition for each compound concentration relative to the vehicle control.
-
Determine the pEC50 value by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol is used to assess the toxicity of compounds against the host cell line.
Materials:
-
Vero cells.
-
Assay medium.
-
Test compounds dissolved in DMSO.
-
Digitonin (positive control for cell death).
-
384-well assay plates.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Luminometer.
Methodology:
-
Seed Vero cells in 384-well plates and incubate for 24 hours.
-
Add serial dilutions of the test compounds to the cells.
-
Incubate for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the pEC50 value from the resulting dose-response curve.
Protocol 3: Liver Microsome Intrinsic Clearance Assay
This assay measures the metabolic stability of a compound in the presence of liver microsomes.
Materials:
-
Human or Mouse Liver Microsomes (HLM or MLM).
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Test compound stock solution.
-
Acetonitrile with an internal standard for reaction termination and sample preparation.
-
LC-MS/MS system.
Methodology:
-
Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Collect aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction in each aliquot by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (μL/min/mg) = (0.693 / t½) * (1 / mg microsomal protein/mL).
Protocol 4: In Vivo Efficacy in Mouse Models
This protocol outlines a proof-of-concept study to evaluate compound efficacy in acute and chronic murine models of Chagas disease.
Materials:
-
Female BALB/c mice.
-
Bioluminescent strain of T. cruzi (e.g., Tulahuen-luc).
-
Test compound (e.g., Compound 2).
-
Vehicle formulation (e.g., HPMC-SV).
-
Benznidazole (positive control).
-
1-Aminobenzotriazole (1-ABT, optional P450 inhibitor).
-
In vivo imaging system (IVIS) for bioluminescence detection.
-
D-luciferin substrate.
Methodology:
-
Infection: Infect mice intraperitoneally with T. cruzi trypomastigotes.
-
Treatment Initiation:
-
Acute Model: Begin treatment at approximately 14 days post-infection (dpi).
-
Chronic Model: Begin treatment at approximately 108 dpi.
-
-
Dosing:
-
Administer the test compound (e.g., 50 mg/kg BID) and vehicle control orally.
-
If required, pre-treat with 1-ABT (50 mg/kg) 30 minutes before each dose of the test compound.
-
Administer the positive control, benznidazole (e.g., 100 mg/kg QD).
-
-
Duration:
-
Acute Model: Treat for 5 consecutive days.
-
Chronic Model: Treat for 10 consecutive days.
-
-
Monitoring Parasite Load:
-
At specified time points during and after treatment, administer D-luciferin to the mice.
-
Quantify the whole-body bioluminescence using an IVIS. The light emission is proportional to the parasite load.
-
-
Data Analysis: Compare the bioluminescence signal in the treated groups to the vehicle control group to determine the reduction in parasite load.
Visualizations
Caption: Drug discovery workflow for 1H-Indole-2-carboxamides.
Caption: General synthesis scheme for 1H-Indole-2-carboxamides.
Caption: Investigated (and deprioritized) mechanism of action.
References
- 1. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Early Optimization of 1 H-Indole-2-carboxamides with Anti- Trypanosoma cruzi Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trypanosoma cruzi: Antiproliferative effect of indole phytoalexins on intracellular amastigotes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and early optimization of 1H-indole-2-carboxamides with anti-Trypanosoma cruzi activity | DNDi [dndi.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving 1H-Indole-2-carboxamide Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor solubility of 1H-Indole-2-carboxamide and its analogs in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute my DMSO stock solution in aqueous buffer or cell culture media?
A: This is a common issue known as "precipitation upon dilution" or "solvent-shifting." this compound and many of its derivatives are hydrophobic (lipophilic) and have low aqueous solubility.[1][2][3] While they may readily dissolve in a polar aprotic solvent like dimethyl sulfoxide (DMSO), rapid dilution into an aqueous environment like phosphate-buffered saline (PBS) or cell culture medium can cause the compound to crash out of solution as it is no longer soluble in the predominantly aqueous environment.[4][5]
Q2: What is the maximum concentration of DMSO that is generally considered safe for most cell-based assays?
A: To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most in vitro cell-based assays should be kept as low as possible, typically below 0.5%, and ideally not exceeding 1%.[4] It is crucial to include a vehicle control (media with the same final DMSO concentration as the test samples) in your experiments to account for any potential effects of the solvent on the cells.
Q3: Can I use other organic solvents besides DMSO to dissolve my this compound?
A: Yes, other solvents like ethanol, isopropanol, or N,N-dimethylformamide (DMF) can also be used to dissolve hydrophobic compounds.[5] However, the choice of solvent will depend on the specific compound and the tolerance of your experimental system to that solvent. Always perform a solvent toxicity test to determine the maximum tolerated concentration of any new solvent in your assay.
Q4: How can I determine the kinetic solubility of my this compound derivative in a specific buffer?
A: A common method is the shake-flask method followed by analysis.[6] A supersaturated solution of the compound is prepared in the buffer of interest (e.g., PBS pH 7.4) and shaken until equilibrium is reached. The undissolved compound is then removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is quantified, typically by UV-Vis spectrophotometry or LC-MS.[6][7]
Troubleshooting Guides
Issue 1: Compound Precipitation During Stock Solution Dilution
Symptom: A precipitate forms immediately upon adding the DMSO stock solution of this compound to your aqueous assay buffer or cell culture medium.
| Potential Cause | Troubleshooting Step | Rationale |
| High Final Concentration | Decrease the final working concentration of the compound. | The final concentration may exceed the compound's aqueous solubility limit. |
| "Solvent Shock" | Perform a stepwise (serial) dilution of the DMSO stock in your aqueous buffer. Add the stock solution dropwise while gently vortexing the buffer. | Rapid dilution can cause localized high concentrations, leading to precipitation. A gradual dilution allows for better mixing and solvation.[4] |
| Low Temperature | Pre-warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the compound. | Solubility is often temperature-dependent, and many compounds are more soluble at higher temperatures. |
| Buffer Composition | If possible, test different buffer systems or media formulations. | Salts and other components in the buffer can influence compound solubility. |
Issue 2: Compound Appears Soluble Initially but Precipitates Over Time
Symptom: The prepared solution is initially clear, but a precipitate forms after incubation (e.g., in a 37°C incubator for several hours).
| Potential Cause | Troubleshooting Step | Rationale |
| Metastable Solution | The initial concentration may be in a metastable state (supersaturated). Consider lowering the final concentration. | A supersaturated solution is thermodynamically unstable and will eventually precipitate. |
| Compound Instability | Assess the stability of the compound in your assay medium at the experimental temperature and pH. | The compound may be degrading over time to a less soluble form. |
| pH Shift | For unbuffered or weakly buffered solutions, monitor the pH over the course of the experiment. | Changes in pH, for example, due to cellular metabolism, can alter the ionization state and solubility of the compound. |
| Interaction with Assay Components | Evaluate if specific components of your assay system (e.g., proteins, plasticware) are contributing to precipitation. | The compound may be binding to or interacting with other components, leading to insolubility. |
Quantitative Data
The aqueous solubility of the parent this compound is not widely reported in the literature, a common challenge for this class of compounds.[2] However, kinetic solubility data for several derivatives in PBS at pH 7.4 provide a useful reference for the expected solubility range.
| Compound | Kinetic Solubility in PBS (pH 7.4) | Reference |
| N-methylated this compound derivative | 17 µg/mL | [1] |
| This compound with trifluoromethyl sulfonamide | 39 µg/mL | [1] |
| This compound with trifluoromethyl sulfonamide (analog) | 40 µg/mL | [1] |
| This compound with morpholine-pyridine bridge | 31 µg/mL | [1] |
| A specific indole carboxamide derivative (6a) | 193 µM | [8] |
| Various 5-chloro indole-2-carboxamide analogues | >190 µM | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance. For 1 mL of a 10 mM stock solution of this compound (MW: 160.17 g/mol ), weigh 1.60 mg.
-
Dissolution: Add the appropriate volume of anhydrous, sterile-filtered DMSO to the solid compound in a sterile microcentrifuge tube.
-
Mixing: Vortex the tube vigorously until the compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed tubes.
Protocol 2: Improving Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds in their central cavity, thereby increasing their aqueous solubility.[6]
-
Preparation of HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v). Gentle heating and stirring may be required to fully dissolve the HP-β-CD.
-
Complexation:
-
Method A (from solid): Add the solid this compound directly to the HP-β-CD solution.
-
Method B (from organic stock): Prepare a concentrated stock of the compound in a minimal amount of a volatile organic solvent (e.g., ethanol). Slowly add this solution to the stirring HP-β-CD solution.
-
-
Incubation: Stir the mixture at room temperature for 1-24 hours to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
Protocol 3: pH-Mediated Solubility Enhancement
The solubility of ionizable compounds can be significantly influenced by the pH of the solution. This compound has both a weakly acidic (indole N-H) and a weakly basic (amide) character, so its solubility may be pH-dependent.
-
Determine pKa: If the pKa of your compound is unknown, it can be estimated using computational tools or determined experimentally.
-
Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 9).
-
Solubility Measurement:
-
Add an excess of the solid this compound to each buffer.
-
Equilibrate the samples by shaking or stirring for a set period (e.g., 24 hours).
-
Separate the undissolved solid by centrifugation or filtration.
-
Measure the concentration of the dissolved compound in the supernatant for each pH value.
-
-
Analysis: Plot the solubility as a function of pH to identify the pH at which the compound is most soluble. Be aware that the optimal pH for solubility may not be compatible with your biological assay.
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A logical workflow for troubleshooting common solubility issues with this compound.
Involvement of Indole Derivatives in the MAPK Signaling Pathway
Indole alkaloids have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.[9]
Caption: Simplified diagram of the MAPK signaling cascade and potential points of inhibition by indole derivatives.
References
- 1. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. indianchemicalsociety.com [indianchemicalsociety.com]
- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. enamine.net [enamine.net]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Poor Bioavailability of 1H-Indole-2-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor bioavailability of 1H-Indole-2-carboxamide in animal models.
Troubleshooting Guide
Issue 1: Low and Variable Oral Absorption in Animal Models
Question: We are observing very low and inconsistent plasma concentrations of our this compound derivative after oral administration in mice. What are the likely causes and how can we troubleshoot this?
Answer:
Low and variable oral absorption of this compound is a common challenge primarily driven by two main factors: poor aqueous solubility and rapid first-pass metabolism. Here’s a step-by-step guide to diagnose and address this issue:
1. Characterize Physicochemical Properties:
-
Solubility: Determine the kinetic and thermodynamic solubility in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)). Poor solubility is a primary reason for low dissolution and subsequent absorption.
-
LogP/LogD: A high LogP value often correlates with poor aqueous solubility.
-
Solid-State Characterization: Use techniques like DSC and XRD to understand the crystalline nature of your compound, which can impact dissolution rate.
2. Investigate Metabolic Stability:
-
In Vitro Metabolism: Assess the compound's stability in liver microsomes (human, mouse, rat) and hepatocytes. Rapid degradation suggests that first-pass metabolism is a significant contributor to low bioavailability.
-
CYP450 Reaction Phenotyping: Identify the specific Cytochrome P450 enzymes responsible for metabolism. This can help predict potential drug-drug interactions and guide structural modifications.
3. Assess Membrane Permeability and Efflux:
-
Caco-2 Permeability Assay: This in vitro model predicts intestinal permeability. A low apparent permeability coefficient (Papp) from the apical (AP) to basolateral (BL) side indicates poor absorption. An efflux ratio (Papp BA/AP) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pumps the drug back into the intestinal lumen, reducing net absorption.
Workflow for Investigating Poor Oral Absorption
Frequently Asked Questions (FAQs)
Formulation Strategies
Q1: How can I improve the solubility and dissolution rate of my this compound?
A1: Several formulation strategies can be employed to enhance solubility and dissolution. The choice of strategy will depend on the specific properties of your compound.
-
Nanoparticle Formulations: Encapsulating the compound in polymeric nanoparticles (e.g., PLGA) can increase the surface area for dissolution and protect it from degradation.
-
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can significantly increase the aqueous solubility of hydrophobic molecules.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption, particularly for lipophilic compounds.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution rate.
Q2: Is there any quantitative data showing the impact of these formulations on bioavailability?
Table 1: Illustrative Comparison of Pharmacokinetic Parameters for Different Formulations of Poorly Soluble Compounds
| Formulation Strategy | Compound Class | Animal Model | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) | Reference |
| Suspension | Bis-indole (SR13668) | Rat | <10 | - | - | <1% | [2] |
| Lipid-Based (PEG400:Labrasol) | Bis-indole (SR13668) | Rat | 150 ± 30 | 4.0 | 1230 ± 180 | 25.4 ± 3.8% | [2] |
| Uncomplexed Drug | CFTR Potentiator (Ivacaftor) | Mouse | 1800 | 2.96 | 12000 | - | [1] |
| HP-β-CD Complex | CFTR Potentiator (Ivacaftor) | Mouse | 1600 | 7.05 | 24000 | - (2-fold increase in AUC) | [1] |
Note: This table presents illustrative data from different compounds to demonstrate the potential impact of formulation strategies. Direct comparison between different compounds should be made with caution.
Chemical Modification
Q3: Can I modify the chemical structure of my this compound to improve its bioavailability?
A3: Yes, chemical modifications can be a powerful approach.
-
Prodrugs: A prodrug strategy involves attaching a promoiety to the parent drug to improve its physicochemical properties, such as solubility or permeability. For compounds with a secondary amide, an N-acyloxymethyl prodrug approach can be considered. This involves masking the amide NH group with a group that is enzymatically cleaved in vivo to release the active drug.
-
Amide-to-Amine Replacement: Replacing the carboxamide linker with an aminomethylene has been shown to significantly improve the aqueous solubility of indole-2-carboxamides (a 10- to 40-fold increase in some cases) while retaining biological activity[3].
Table 2: Impact of Amide-to-Amine Replacement on Solubility of Indole-2-carboxamide Derivatives
| Compound Type | Structure | Aqueous Solubility (µg/mL) | Reference |
| Indole-2-carboxamide | Indole-CONH-R | 1.2 | [3] |
| Indole-2-methylamine | Indole-CH2NH-R | 48.5 | [3] |
Metabolism and Efflux
Q4: My compound is rapidly metabolized by liver microsomes. What can I do?
A4:
-
Identify Metabolic Hotspots: Use techniques like LC-MS/MS to identify the sites on the molecule that are being metabolized.
-
Blocking Metabolism: Introduce chemical modifications at these "hotspots" to block metabolic pathways. For example, replacing a metabolically labile hydrogen with a fluorine atom.
-
Prodrug Approach: As mentioned earlier, a prodrug can temporarily mask the metabolically susceptible functional group, allowing the drug to be absorbed before it is extensively metabolized.
Q5: The Caco-2 assay shows a high efflux ratio for my compound. How can I overcome P-gp efflux?
A5:
-
Co-administration with a P-gp Inhibitor: While not always a viable clinical strategy, in preclinical studies, co-administering a known P-gp inhibitor (e.g., verapamil, elacridar) can confirm P-gp involvement and demonstrate the potential for improved absorption in its absence.
-
Formulation Strategies: Nanoparticle formulations can sometimes bypass P-gp efflux mechanisms.
-
Structural Modification: Medicinal chemistry efforts can be directed to design analogs that are not P-gp substrates.
Logical Relationship for Addressing P-gp Efflux
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is adapted from a method for encapsulating indole compounds in PLGA nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Ethyl acetate
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA in 5 ml of ethyl acetate. In a separate vial, dissolve 5 mg of this compound in 2 ml of ethyl acetate. Combine the two solutions.
-
Aqueous Phase Preparation: Prepare a 1% w/v solution of PVA in deionized water.
-
Emulsification: Add the organic phase to 10 ml of the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours to allow the ethyl acetate to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
Animals:
-
Male Sprague-Dawley rats with jugular vein catheters.
Formulations:
-
IV Formulation: Dissolve the this compound in a suitable vehicle (e.g., DMSO:PEG300, 15:85) to a concentration of 1 mg/mL.
-
Oral Formulation: Prepare a suspension or solution of the test formulation (e.g., nanoparticle suspension, cyclodextrin complex solution, or a lipid-based formulation) at the desired concentration.
Procedure:
-
Dosing:
-
IV Group: Administer the IV formulation via the tail vein at a dose of 1 mg/kg.
-
Oral Group: Administer the oral formulation by gavage at a dose of 10 mg/kg.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein catheter at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for the concentration of the this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software. Oral bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Protocol 3: Caco-2 Permeability Assay for P-gp Substrate Assessment
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
P-gp inhibitor (e.g., verapamil)
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Transport Studies:
-
AP to BL Transport: Add the test compound to the apical (AP) side and measure its appearance on the basolateral (BL) side over time.
-
BL to AP Transport: Add the test compound to the BL side and measure its appearance on the AP side over time.
-
Inhibition Study: Repeat the transport studies in the presence of a P-gp inhibitor.
-
-
Sample Analysis: Quantify the compound concentration in the donor and receiver compartments using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (BL to AP) / Papp (AP to BL). A significant reduction in the efflux ratio in the presence of the P-gp inhibitor confirms that the compound is a P-gp substrate.
Signaling Pathway
Some indole-2-carboxamide derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in cell growth, proliferation, and survival, and is often dysregulated in cancer.
PI3K/Akt/mTOR Signaling Pathway
References
- 1. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Optimizing reaction conditions for 1H-Indole-2-carboxamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Indole-2-carboxamides.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1H-Indole-2-carboxamides?
A1: The most prevalent and versatile method is the amide coupling reaction between a 1H-Indole-2-carboxylic acid derivative and a primary or secondary amine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.
Q2: How are the precursor 1H-Indole-2-carboxylic acids typically synthesized?
A2: There are several established methods for the synthesis of the indole-2-carboxylic acid core, including:
-
Fischer Indole Synthesis: A classic method involving the reaction of a phenylhydrazine with an α-ketoacid (e.g., pyruvic acid).
-
Hemetsberger Indole Synthesis: This method utilizes the thermolysis of an α-azido-cinnamic ester.[1]
-
Functionalization of Indole: Direct carboxylation of an indole derivative at the C2 position, although this can sometimes lead to issues with regioselectivity.
Q3: What are common coupling agents used for the amide bond formation?
A3: A variety of coupling agents can be employed, with the choice often depending on the specific substrates and desired reaction conditions. Common examples include:
-
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or (BOP).[2]
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).
-
Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) with an additive like 1-Hydroxybenzotriazole (HOBt).
-
Conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine.[3]
Q4: How can I purify the final 1H-Indole-2-carboxamide product?
A4: Purification is typically achieved through standard chromatographic techniques. Flash column chromatography (FCC) on silica gel is a common first step.[4] For higher purity, preparative High-Performance Liquid Chromatography (HPLC) is often used.[5][6] Recrystallization can also be an effective method for obtaining highly pure crystalline solids.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete activation of the carboxylic acid. | • Increase the equivalents of the coupling agent. • Allow for a longer activation time before adding the amine. • Switch to a more potent coupling agent (e.g., HATU). |
| 2. Poor nucleophilicity of the amine. | • Use a stronger, non-nucleophilic base (e.g., DIPEA, DBU) to deprotonate the amine. • Increase the reaction temperature. | |
| 3. Steric hindrance around the reacting centers. | • Switch to a less sterically hindered coupling agent. • Consider a different synthetic route, for example, via the acyl chloride. | |
| 4. Degradation of starting materials or product. | • Run the reaction under an inert atmosphere (e.g., Nitrogen, Argon). • Use anhydrous solvents. • Check the stability of your compounds at the reaction temperature. | |
| Formation of Side Products | 1. Epimerization at an adjacent chiral center. | • Use a coupling agent known to suppress racemization (e.g., with HOBt or HOAt). • Perform the reaction at lower temperatures. |
| 2. Double acylation of the amine. | • Use a controlled stoichiometry of the carboxylic acid (or acyl chloride). • Add the activated carboxylic acid slowly to an excess of the amine. | |
| 3. N-acylation of the indole ring. | • Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) if it is interfering with the reaction. | |
| Reaction Stalls / Incomplete Conversion | 1. Deactivation of the coupling agent. | • Ensure all reagents and solvents are anhydrous, as water can quench the activated species. |
| 2. Precipitation of reagents or product. | • Choose a solvent in which all components are soluble at the reaction temperature. • Increase the solvent volume. | |
| 3. Reversible reaction. | • Use a method to remove byproducts, such as water, if applicable (e.g., Dean-Stark trap for certain condensation reactions). |
Data Presentation
Table 1: Effect of Coupling Agent and Base on Amide Synthesis Yield
| Entry | 1H-Indole-2-carboxylic acid | Amine | Coupling Agent | Base | Solvent | Temperature | Yield (%) |
| 1 | 5-Chloro-1H-indole-2-carboxylic acid | Benzylamine | BOP | DIPEA | DCM | rt | 85 |
| 2 | 1H-indole-2-carboxylic acid | 4-Fluoroaniline | HATU | DIPEA | DMF | rt | 92 |
| 3 | 5-Methoxy-1H-indole-2-carboxylic acid | Piperidine | SOCl₂ then amine | Pyridine | Chloroform | 0 °C to rt | 78 |
| 4 | 1-Methyl-1H-indole-2-carboxylic acid | Morpholine | DCC/HOBt | N/A | DCM | 0 °C to rt | 80 |
Note: The data in this table is representative and compiled from typical outcomes in organic synthesis. Actual yields will vary based on specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using BOP Reagent
-
To a solution of the 1H-Indole-2-carboxylic acid (1.0 eq.) in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (0.1-0.5 M), add the amine (1.1 eq.) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0 eq.).[2]
-
Stir the mixture at room temperature for 10 minutes.
-
Add the BOP coupling agent (1.2 eq.) portion-wise to the reaction mixture.[2]
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.[1]
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis via Acyl Chloride
-
Suspend the 1H-Indole-2-carboxylic acid (1.0 eq.) in a solvent like benzene or toluene.[3]
-
Add thionyl chloride (SOCl₂) (2-3 eq.) and reflux the mixture for 2 hours.[3]
-
Remove the solvent and excess SOCl₂ by co-evaporation with toluene under reduced pressure.[3]
-
Dissolve the resulting crude acid chloride in an anhydrous solvent like chloroform or DCM.
-
Cool the solution to 0 °C and add pyridine (1.1 eq.) followed by the desired amine (1.0 eq.).
-
Allow the reaction to warm to room temperature and stir overnight.[3]
-
Work up the reaction as described in Protocol 1 (Step 5).
-
Purify the crude product by flash column chromatography or recrystallization.[3]
Visualizations
Caption: General workflow for this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Crystallization of 1H-Indole-2-carboxamide for X-ray Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 1H-Indole-2-carboxamide for X-ray analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for successfully crystallizing this compound?
A1: The most critical factors include the high purity of the compound, the choice of an appropriate solvent or solvent system, and the rate of supersaturation. Due to the planar nature and hydrogen bonding capabilities of the indole and carboxamide groups, these molecules have a tendency to aggregate, which can sometimes hinder the formation of single, well-ordered crystals suitable for X-ray diffraction.
Q2: My this compound is not crystallizing. What should I do?
A2: If crystallization does not occur, consider the following:
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Induce Nucleation: Try scratching the inside of the vial with a glass rod just below the surface of the solution. Introducing a seed crystal of this compound, if available, can also initiate crystal growth.
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Increase Supersaturation: The solution may be too dilute. You can slowly evaporate the solvent to increase the concentration of the compound.
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Solvent System: Re-evaluate your choice of solvent. It may be necessary to try a different solvent or a binary solvent system.
Q3: What does it mean if my compound "oils out" instead of crystallizing?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal. This often happens if the solution is cooled too quickly or if the concentration of the solute is too high, causing the compound to come out of solution at a temperature above its melting point in that specific solvent environment. To resolve this, try reheating the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Q4: Can rapid crystallization affect the quality of my crystals?
A4: Yes, rapid crystallization often leads to the formation of small, poorly-ordered crystals or polycrystalline aggregates. This is because the molecules do not have sufficient time to align themselves properly into a crystal lattice. Slowing down the crystallization process is key to obtaining high-quality single crystals.
Q5: How pure does my this compound need to be for crystallization?
A5: For X-ray quality crystals, the starting material should be of very high purity, ideally >95%. Impurities can inhibit nucleation, affect crystal growth, and introduce disorder into the crystal lattice, all of which are detrimental to successful X-ray diffraction analysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | 1. Solution is not supersaturated.2. Nucleation is not initiated.3. Incorrect solvent choice. | 1. Slowly evaporate the solvent to increase concentration.2. Scratch the inner surface of the container with a glass rod.3. Add a seed crystal.4. Re-screen for a more suitable solvent or solvent system. |
| "Oiling Out" | 1. Compound's melting point is lower than the solution temperature.2. High concentration of impurities.3. Cooling is too rapid. | 1. Reheat to dissolve the oil, add a small amount of additional solvent, and cool slowly.2. Try a solvent with a lower boiling point.3. Purify the compound further before crystallization. |
| Formation of a Powder or Microcrystals | 1. Supersaturation is too high.2. Cooling or evaporation is too fast. | 1. Use a more dilute solution.2. Slow down the cooling process (e.g., by insulating the container).3. For evaporation methods, reduce the size of the opening of the vial. |
| Poor Crystal Quality (e.g., small, needle-like, or aggregated) | 1. Nucleation rate is too high.2. Presence of impurities.3. Rapid cooling or evaporation. | 1. Decrease the level of supersaturation (use more solvent or cool more slowly).2. Ensure the starting material has a high purity.3. Try a different solvent or a solvent mixture. |
| Low Yield | 1. Too much solvent was used.2. Crystals were filtered before crystallization was complete. | 1. If the mother liquor is still available, concentrate it to recover more compound.2. Ensure the solution is cooled sufficiently and for an adequate amount of time. |
Data Presentation
Solubility of Indole-2-carboxylic Acid in Various Solvents ( g/100g of solvent)
| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol | Ethyl Acetate | Dichloromethane | Toluene | 1,4-Dioxane | Water |
| 278.15 | 18.54 | 14.32 | 10.15 | 8.98 | 7.54 | 11.23 | 2.15 | 0.12 | 20.34 | 0.04 |
| 288.15 | 23.45 | 18.21 | 13.01 | 11.54 | 9.68 | 14.56 | 2.98 | 0.18 | 25.67 | 0.06 |
| 298.15 | 29.87 | 23.15 | 16.54 | 14.67 | 12.32 | 18.98 | 4.12 | 0.27 | 32.11 | 0.09 |
| 308.15 | 37.98 | 29.43 | 21.01 | 18.65 | 15.67 | 24.54 | 5.67 | 0.41 | 40.23 | 0.14 |
| 318.15 | 48.21 | 37.32 | 26.67 | 23.65 | 19.89 | 31.54 | 7.78 | 0.62 | 50.43 | 0.21 |
Note: This data is for Indole-2-carboxylic acid and should be used as a guideline for solvent screening for this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound from 1H-Indole-2-carboxylic acid.
-
Acid Chloride Formation: To a solution of 1H-indole-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride or thionyl chloride (1.2-1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). A catalytic amount of dimethylformamide (DMF) can be added.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Amidation: In a separate flask, prepare a solution of aqueous ammonia or an ammonia solution in an organic solvent. Cool this solution to 0 °C.
-
Addition: Slowly add the freshly prepared acid chloride solution to the cold ammonia solution with vigorous stirring.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. The resulting precipitate can be collected by filtration, washed with cold water and a small amount of cold solvent, and then dried under vacuum.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture) before attempting crystallization for X-ray analysis.
Protocol 2: Crystallization by Slow Evaporation
-
Solvent Selection: Choose a solvent in which this compound is moderately soluble at room temperature.
-
Dissolution: Dissolve the purified compound in the chosen solvent to create a nearly saturated solution. Gentle warming may be necessary to fully dissolve the compound.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter.
-
Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a few small holes.
-
Crystal Growth: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several hours to days.
Protocol 3: Crystallization by Vapor Diffusion
This method is particularly useful when only small amounts of the compound are available.
-
Solvent System Selection: Identify a "good" solvent in which this compound is readily soluble and a "poor" (or "anti-") solvent in which it is poorly soluble. The two solvents must be miscible.
-
Preparation of the Inner Vial: Dissolve the purified compound in a minimal amount of the "good" solvent in a small, open vial (e.g., a 1 mL vial).
-
Preparation of the Outer Chamber: Place the small vial inside a larger, sealable container (e.g., a beaker or a jar). Add a larger volume of the "poor" solvent to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Diffusion: Seal the outer container tightly. The vapor of the more volatile "poor" solvent will slowly diffuse into the solution in the inner vial. This gradually decreases the solubility of the compound, leading to slow crystallization.
-
Monitoring: Monitor the setup for crystal growth over several days to weeks.
Visualizations
Synthesis and Crystallization Workflow
Caption: Workflow for the synthesis and crystallization of this compound.
MmpL3 Inhibition Pathway by Indole-2-carboxamides
Caption: Inhibition of MmpL3 transporter by this compound.
Strategies to reduce off-target effects of 1H-Indole-2-carboxamide
Technical Support Center: 1H-Indole-2-carboxamide Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound derivatives. The focus is on identifying and mitigating off-target effects to improve compound selectivity and safety profiles.
Frequently Asked Questions (FAQs)
Q1: What is the this compound scaffold, and why is it common in drug discovery?
A1: The this compound is a privileged chemical scaffold, meaning its structure is frequently found in compounds that bind to a variety of biological targets. The indole ring and the carboxamide linker provide a rigid framework that can be chemically modified at several positions to optimize interactions with a specific target.[1] This versatility has led to its use in developing agents against a wide range of targets, including cannabinoid receptors, mycobacterial enzymes, kinases, and androgen receptors.[2][3][4][5]
Q2: What are "off-target" effects, and why are they a concern for this scaffold?
A2: Off-target effects are unintended interactions between a drug candidate and other biomolecules (targets) in the body, different from the intended therapeutic target.[6] These interactions can lead to undesired side effects or toxicity. Because the indole-2-carboxamide scaffold is so versatile, derivatives designed for one target may retain affinity for other, unrelated targets, making off-target screening a critical step in development.[7]
Q3: My indole-2-carboxamide compound shows high potency but also high cytotoxicity. What could be the cause?
A3: High cytotoxicity alongside high potency can indicate a lack of selectivity. The compound might be inhibiting one or more off-targets that are essential for cell survival. For example, some indole-2-carboxamides designed for parasitic targets have shown cytotoxicity in mammalian cell lines (e.g., Vero, HepG2), necessitating further optimization to improve the selectivity index (SI).[2][8] It is crucial to profile the compound against a panel of common off-targets, such as kinases or GPCRs, and assess its metabolic stability, as reactive metabolites can also cause toxicity.
Troubleshooting Guide: Reducing Off-Target Effects
This guide provides a systematic approach to diagnosing and mitigating off-target activity observed with your this compound compounds.
Caption: Troubleshooting workflow for addressing off-target effects.
Q1: How do I confirm and quantify the off-target activity?
A1: To confirm suspected off-target effects, you must perform systematic screening. A tiered approach is most effective:
-
Broad Panel Screening: Test your compound against a broad panel of targets. Commercial services offer screening against hundreds of kinases, GPCRs, ion channels, and nuclear receptors. This can help identify which target families are most affected.[9]
-
Dose-Response Assays: For any "hits" from the broad panel, perform dose-response experiments to determine the IC50 (for inhibition) or EC50 (for activation). This quantifies the potency of the off-target interaction.
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Cell-Based Assays: Use cell-based assays to confirm that the off-target interaction translates to a cellular effect.[6] For example, if your compound hits a specific kinase, test its effect on a known downstream substrate of that kinase in a relevant cell line.
Q2: What are the common causes of off-target effects for this scaffold?
A2: Off-target effects for 1H-indole-2-carboxamides often stem from several factors:
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Lipophilicity: Highly lipophilic compounds tend to bind non-specifically to many proteins. The indole core itself is lipophilic, and adding large, greasy substituents can exacerbate this issue, leading to poor solubility and high microsomal clearance.[8]
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Scaffold Hopping: The indole-2-carboxamide scaffold can mimic the core structures of ligands for other targets. For instance, its shape may allow it to fit into the ATP-binding pocket of various kinases or the binding sites of certain GPCRs.[2]
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Metabolic Liabilities: The indole ring can be susceptible to metabolic oxidation, potentially creating reactive metabolites that bind covalently to off-targets.[2]
Q3: What structural modifications can I make to improve selectivity?
A3: Structure-Activity Relationship (SAR) studies are key. Modify the scaffold at different positions and observe the effects on both the primary target and off-targets.
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Indole Ring Substitutions: Adding specific groups to the indole ring can enhance selectivity. For example, in some series, small, electron-donating groups at the 5-position were favored for on-target potency, while electron-withdrawing groups were detrimental.[8][10] In other cases, substitutions at the 4- and 6-positions were found to be optimal.[2]
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Carboxamide Linker and N-substituent: The group attached to the carboxamide nitrogen is often a primary driver of selectivity. Exploring different sizes, shapes, and polarities in this region can disrupt binding to off-targets while maintaining or improving on-target activity. Reversing the amide bond or N-methylating the amide can also impact potency and physical properties.[8][10]
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Bioisosteric Replacement: Consider replacing the indole core with a related scaffold like an azaindole or benzofuran to alter the compound's properties and target interactions.[8] However, be aware that this can also lead to a complete loss of potency.
Q4: Could poor ADME properties be contributing to non-specific effects?
A4: Absolutely. Poor aqueous solubility can lead to compound aggregation in assays, causing false positives. Low metabolic stability can result in high clearance and the formation of reactive metabolites.[8] Strategies to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as adding polar groups or blocking sites of metabolism, can often simultaneously improve selectivity.[8][10]
Data Summary: Structure-Activity Relationships (SAR)
The following tables summarize how structural modifications can impact the activity and properties of this compound derivatives, based on published studies.
Table 1: Impact of Indole Core Substitutions
| Position | Substituent Type | General Effect on Potency | Effect on Properties | Reference |
|---|---|---|---|---|
| 5' | Small, electron-donating (e.g., -CH₃, cyclopropyl) | Moderate to good | Can maintain good selectivity | [8][10] |
| 5' | Electron-withdrawing (e.g., halogens, -CF₃) | Often leads to inactivity | May improve ADME profile | [8][10] |
| 4', 6' | Halogens (e.g., -F) | Can be optimal for activity | Increases lipophilicity | [2] |
| 3' | Small alkyl (e.g., -H, -CH₃) | Generally preferred | Large groups may reduce activity | [11] |
| 1' (N-H) | Methylation (-CH₃) | Can restore potency in some cases | May improve solubility |[8][10] |
Table 2: Impact of Carboxamide and Tail Group Modifications
| Modification | Example | General Effect on Potency | Effect on Properties | Reference |
|---|---|---|---|---|
| Amide Reversal | -NH-C(=O)- to -C(=O)-NH- | Can restore potency | May increase metabolic instability | [8][10] |
| Tail Group | Pyridylmorpholine | Good potency, low hERG risk | Can have low solubility | [8] |
| Tail Group | Phenylsulfonamide | Good potency | Can have moderate hERG inhibition | [8] |
| Tail Group | Adding -CF₃ to tail | May decrease potency | Often improves solubility & stability | [8][10] |
| Linker | Branching side chain | Often reduces potency | - |[8][10] |
Experimental Protocols & Workflows
A crucial part of mitigating off-target effects is robust experimental validation.
Caption: Tiered experimental workflow for compound screening.
Protocol 1: In Vitro Kinase Profiling Assay (Luminescence-Based)
This protocol is used to determine the IC50 of a compound against a panel of kinases, a common source of off-target activity.
Principle: Kinase activity is measured by quantifying the amount of ADP produced from ATP during the phosphorylation reaction. A proprietary reagent converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal proportional to kinase activity.[12]
Materials:
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Kinase of interest and its specific substrate peptide.
-
ATP.
-
Test Compound (this compound derivative).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
ADP-Glo™ Kinase Assay Kit (or equivalent).
-
White, opaque 384-well plates.
-
Plate reader with luminescence detection.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create an 11-point, 3-fold serial dilution series in DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a control) to each well.
-
Add 2 µL of a kinase/substrate mixture prepared in Kinase Assay Buffer.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Reaction: Add 2 µL of ATP solution (prepared in Kinase Assay Buffer) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
Protocol 2: Cell-Based Cytotoxicity Assay (Resazurin Reduction)
This protocol assesses the general cytotoxicity of a compound against a mammalian cell line.
Principle: Viable, metabolically active cells reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin. The fluorescent signal is proportional to the number of viable cells.
Materials:
-
Mammalian cell line (e.g., HepG2 for liver toxicity).
-
Complete cell culture medium.
-
Test Compound.
-
Resazurin sodium salt solution (0.15 mg/mL in PBS).
-
Clear-bottom, black 96-well plates.
-
Fluorescence plate reader (Ex/Em ~560/590 nm).
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., 0.1% DMSO) and no-cell (media only) control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well. Incubate for 2-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure fluorescence at Ex/Em 560/590 nm.
-
Analysis: Subtract the background fluorescence (no-cell control) from all wells. Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and fit the curve to determine the CC50 (50% cytotoxic concentration).
Signaling Pathway Context
Caption: On-target vs. off-target inhibition in a kinase cascade.
References
- 1. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 3. Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientistlive.com [scientistlive.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 10. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Metabolic Stability of 1H-Indole-2-carboxamide Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments to enhance the metabolic stability of 1H-Indole-2-carboxamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound derivatives?
A1: The primary metabolic pathways for this compound derivatives predominantly involve oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes in the liver.[1] The indole ring is susceptible to hydroxylation at various positions, with the C4, C5, C6, and C7 positions being common sites of metabolism. Additionally, N-dealkylation of substituents on the indole nitrogen or the carboxamide nitrogen can occur. The specific metabolites formed will depend on the substitution pattern of the derivative. For instance, methyl groups on the indole ring are a potential metabolic liability, susceptible to oxidation.[2]
Q2: Which Cytochrome P450 isoforms are primarily responsible for the metabolism of indole derivatives?
A2: Several CYP isoforms are involved in the metabolism of indole-containing compounds. The major isoforms implicated in the oxidation of the indole scaffold include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[1][3] CYP reaction phenotyping studies can identify the specific enzymes responsible for the metabolism of your particular derivative.[4][5] This is crucial for predicting potential drug-drug interactions.[3]
Q3: How can I improve the metabolic stability of my this compound derivative?
A3: Enhancing metabolic stability typically involves structural modifications to block or reduce the rate of metabolism at labile sites. Common strategies include:
-
Blocking Metabolic Hotspots: Introducing metabolically robust groups at positions prone to oxidation. For example, replacing a hydrogen atom with a fluorine or chlorine atom can prevent hydroxylation at that site.[2]
-
Introducing Electron-Withdrawing Groups: The addition of electron-withdrawing groups to the indole ring can decrease the electron density of the aromatic system, making it less susceptible to oxidative metabolism.
-
Steric Hindrance: Introducing bulky groups near a metabolic hotspot can sterically hinder the enzyme's access to that site.
-
Bioisosteric Replacement: Replacing a metabolically labile moiety with a bioisostere that is more resistant to metabolism while retaining the desired biological activity. For example, replacing a methyl group with a trifluoromethyl group.
-
N-Alkylation/Arylation Strategy: Modifying the substituent on the indole nitrogen can influence metabolic stability. The characteristics of this substituent, such as lipophilicity and size, can significantly impact the compound's interaction with metabolic enzymes.[6]
Q4: What are the key parameters I should measure in an in vitro metabolic stability assay?
A4: The primary parameters to determine from an in vitro metabolic stability assay are:
-
In vitro half-life (t½): The time it takes for 50% of the parent compound to be metabolized. A longer half-life indicates greater metabolic stability.[7]
-
Intrinsic clearance (CLint): This value represents the maximal capacity of the liver enzymes to metabolize a compound in the absence of other physiological limitations. A lower intrinsic clearance value is indicative of higher metabolic stability.[7][8]
These parameters are crucial for predicting in vivo pharmacokinetic properties such as hepatic clearance and bioavailability.[8]
Troubleshooting Guides
Issue 1: My compound shows very high clearance in the liver microsomal stability assay.
-
Potential Cause: The compound has one or more "metabolic soft spots" that are rapidly oxidized by CYP enzymes.
-
Recommended Solution:
-
Metabolite Identification: The first and most critical step is to identify the major metabolites formed. This is typically achieved using LC-MS/MS to pinpoint the site(s) of metabolism.
-
Structural Modification: Once the metabolic hotspots are known, apply the strategies outlined in FAQ 3 to block these positions. For example, if hydroxylation of the indole C5 position is the primary metabolic route, consider synthesizing an analog with a fluorine or chlorine atom at this position.
-
Re-evaluate: Synthesize the modified analogs and re-assess their stability in the liver microsomal assay to confirm if the changes have improved the metabolic profile.
-
Issue 2: My in vitro metabolic stability results are inconsistent between experiments.
-
Potential Cause 1: Poor Compound Solubility. this compound derivatives can sometimes have low aqueous solubility, leading to precipitation in the incubation buffer and artificially low metabolism rates.[9][10]
-
Solution:
-
Visually inspect your incubation mixture for any signs of precipitation.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve your compound is low (typically ≤ 0.5%) to avoid enzyme inhibition and solubility issues.[10]
-
Consider using co-solvents or solubility-enhancing agents like cyclodextrins if solubility remains a problem.[9][10]
-
-
-
Potential Cause 2: Microsome Quality and Handling. The metabolic activity of liver microsomes can vary between batches and can be compromised by improper handling.
-
Solution:
-
Use a consistent source and lot of liver microsomes for comparative studies.
-
Always thaw microsomes rapidly at 37°C and keep them on ice until use. Avoid repeated freeze-thaw cycles.
-
Include positive control compounds with known metabolic rates (e.g., verapamil, testosterone) in every assay to ensure the microsomes are active.[7]
-
-
-
Potential Cause 3: Analytical Variability. Issues with the LC-MS/MS analysis can lead to inconsistent quantification of the parent compound.
-
Solution:
-
Ensure your analytical method is validated for linearity, precision, and accuracy.
-
Use a stable, co-eluting internal standard to correct for variations in sample processing and instrument response.
-
Check for and mitigate matrix effects from the incubation components.
-
-
Issue 3: I am having difficulty identifying the metabolites of my compound using LC-MS/MS.
-
Potential Cause: The metabolites are present at very low concentrations, or their fragmentation patterns are not easily distinguishable from the parent compound or background noise.
-
Recommended Solution:
-
Concentrate the Sample: If metabolite levels are low, consider concentrating the sample post-incubation.
-
High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent and potential metabolite ions. This will help in predicting the elemental composition of the metabolites (e.g., addition of an oxygen atom for hydroxylation).
-
Tandem MS (MS/MS) Fragmentation Analysis: Compare the MS/MS fragmentation pattern of the suspected metabolite with that of the parent compound. A common metabolic modification like hydroxylation will result in a mass shift of +16 Da in the precursor ion and potentially in some fragment ions.
-
Isotope-Labeled Compounds: If possible, synthesize a stable isotope-labeled version of your compound (e.g., with deuterium or ¹³C). The metabolites will show a characteristic isotopic pattern, making them easier to identify in a complex matrix.
-
Data Presentation
The following table summarizes in vitro metabolic stability data for a selection of indole-3-carboxamide derivatives in human liver microsomes (HLM) and human hepatocytes (HHeps). This data can be used to benchmark your own compounds and understand structure-metabolism relationships.
| Compound | System | t½ (min) | CLint (mL/min/kg) | Stability Classification | Reference |
| (S)-AB-FUBINACA | HLM | >60 | 110 | High | [6][11] |
| (S)-AMB-FUBINACA | HLM | <5 | 2944 | Low | [6][11] |
| (S)-5F-AMB-PINACA | HLM | <5 | 1984 | Low | [6][11] |
| Verapamil (Control) | HLM | 15-30 | 153-360 | Moderate | [6] |
| (S)-AB-FUBINACA | HHeps | >60 | 110 | High | [6][11] |
| (S)-AMB-FUBINACA | HHeps | <5 | 3216 | Low | [6][11] |
| (S)-5F-AMB-PINACA | HHeps | <5 | 2895 | Low | [6][11] |
Classification based on McNaney et al. (2009) where CLint > 45 mL/min/kg is high clearance (low stability), 15-45 mL/min/kg is intermediate clearance (moderate stability), and < 15 mL/min/kg is low clearance (high stability).[8]
Experimental Protocols
Protocol 1: In Vitro Liver Microsomal Stability Assay
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (e.g., 20 mg/mL)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., verapamil for moderate clearance, testosterone for high clearance)
-
Ice-cold acetonitrile with an internal standard for reaction termination
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
-
-
Procedure:
-
Preparation: Thaw human liver microsomes and the NADPH regenerating system on ice. Prepare working solutions of the test compound and positive controls by diluting the stock solutions in phosphate buffer.
-
Incubation Setup: In a 96-well plate, add the liver microsome suspension to the phosphate buffer. Add the test compound or control compound to the wells. Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an aliquot of the incubation mixture to a separate plate containing ice-cold acetonitrile with the internal standard.
-
Sample Processing: After the final time point, centrifuge the termination plate to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of this slope.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL protein in incubation) .
-
Visualizations
References
- 1. criver.com [criver.com]
- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome CYP450 Reaction Phenotyping | Bienta [bienta.net]
- 5. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 6. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Addressing Resistance to 1H-Indole-2-carboxamide in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 1H-Indole-2-carboxamide derivatives in cancer cells.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to a this compound derivative, is now showing reduced sensitivity. What are the potential mechanisms of this acquired resistance?
A1: Acquired resistance to targeted therapies like this compound derivatives can arise through several mechanisms. The most common include:
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Target Alteration: Mutations in the drug's molecular target can prevent the compound from binding effectively.
-
Increased Drug Efflux: Cancer cells may upregulate ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, reducing its intracellular concentration.
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Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effect of the drug, allowing for continued proliferation and survival.
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Changes in the Tumor Microenvironment: The complex environment surrounding the tumor, including stromal cells and the extracellular matrix, can contribute to drug resistance.[1][2][3]
Q2: How can I determine the specific mechanism of resistance in my cell line?
A2: A systematic approach is recommended to identify the operative resistance mechanism. This typically involves a combination of the following experimental strategies:
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Target Sequencing: Sequence the gene encoding the drug's target in both the sensitive (parental) and resistant cell lines to identify any potential mutations.
-
Drug Accumulation/Efflux Assays: Compare the intracellular concentration of the this compound derivative in sensitive versus resistant cells. Reduced accumulation in resistant cells may suggest increased efflux.
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Phospho-protein/Kinase Activity Profiling: Use techniques like Western blotting or kinase activity assays to compare the activation status of key signaling pathways (e.g., PI3K/Akt, MAPK) between sensitive and resistant cells. This can reveal the activation of bypass pathways.
-
Gene Expression Analysis: Compare the global gene expression profiles of sensitive and resistant cells using microarrays or RNA-sequencing to identify upregulated genes associated with resistance, such as ABC transporters.
Q3: Are there known instances where this compound derivatives have been effective against resistant cancer cells?
A3: Yes, in some contexts, this compound derivatives have shown efficacy in overcoming existing drug resistance. For example, a library of 1H-indole-2-carboxamides has been shown to inhibit the androgen receptor's binding function 3 (BF3) allosteric site. This provides a therapeutic strategy against castration-resistant prostate cancer, including cell lines resistant to conventional anti-androgens like enzalutamide.[4][5][6]
Q4: My this compound is effective in 2D cell culture but shows poor efficacy in my in vivo xenograft model. What could be the reason for this discrepancy?
A4: This is a common challenge in drug development. The tumor microenvironment in an in vivo model is significantly more complex than a 2D culture system and can contribute to drug resistance.[1][2][3] Factors to consider include:
-
Drug Penetration: The compound may not be effectively reaching the tumor tissue due to poor bioavailability or vascularization.
-
Stromal Cell Interactions: Cancer-associated fibroblasts (CAFs) and other stromal cells within the tumor microenvironment can secrete factors that promote cancer cell survival and resistance.[7]
-
Hypoxia: The low oxygen conditions often found in solid tumors can induce cellular stress responses that lead to drug resistance.[8]
Troubleshooting Guides
Problem 1: Gradual loss of compound efficacy in a previously sensitive cell line.
| Possible Cause | Troubleshooting Steps |
| Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response curve (IC50 determination) to quantify the level of resistance compared to the parental cell line. 2. Isolate Resistant Clones: If the resistance is heterogeneous, isolate single-cell clones from the resistant population and characterize their individual sensitivity. 3. Investigate Mechanism: Follow the steps outlined in FAQ Q2 to identify the underlying resistance mechanism. |
Problem 2: High variability in cytotoxicity assay results.
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell seeding density. | 1. Optimize Seeding Density: Ensure a uniform number of cells are seeded in each well. Perform a cell titration experiment to find the optimal seeding density for your cell line and assay duration. 2. Automate Seeding: If possible, use an automated cell dispenser for more consistent plating. |
| Solvent (e.g., DMSO) toxicity. | 1. Determine Solvent Tolerance: Run a control experiment to determine the maximum concentration of the solvent that your cell line can tolerate without affecting viability. 2. Maintain Consistent Solvent Concentration: Ensure the final solvent concentration is the same across all wells, including controls. |
| Compound instability in culture medium. | 1. Assess Compound Stability: Determine the stability of your this compound derivative in your specific cell culture medium over the time course of your experiment. This can be done using techniques like HPLC. 2. Replenish Compound: If the compound is unstable, consider replenishing the medium with fresh compound during the experiment. |
Data Presentation
Table 1: Example IC50 Values for a Hypothetical this compound (Compound X) in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Cancer Cell Line | Compound X | 1.2 ± 0.2 | - |
| Resistant Cancer Cell Line | Compound X | 15.8 ± 1.5 | 13.2 |
Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to a this compound derivative through continuous exposure.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial IC50 Determination: Determine the initial IC50 of the this compound in the parental cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Initial Drug Exposure: Culture the parental cells in the presence of the this compound at a concentration equal to the IC50 value.
-
Monitor Cell Viability: Monitor the cells for signs of cell death. Initially, a significant portion of the cells may die.
-
Recovery and Subculture: Allow the surviving cells to repopulate the flask. Once the cells reach 70-80% confluency, subculture them and continue to treat with the same concentration of the compound.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the concentration of the this compound in a stepwise manner (e.g., 1.5x to 2x increments).
-
Repeat Cycles: Repeat the process of treatment, recovery, and dose escalation over several months.
-
Characterize Resistant Population: Periodically, perform a dose-response assay to determine the IC50 of the treated cell population. A significant increase in the IC50 value compared to the parental line indicates the development of resistance.
-
Isolate Clones (Optional): Once a resistant population is established, you can isolate single-cell clones to obtain a more homogeneous resistant cell line.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the activation of key signaling proteins (e.g., Akt, ERK) in sensitive and resistant cell lines.
Materials:
-
Sensitive and resistant cancer cell lines
-
This compound derivative
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
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Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat sensitive and resistant cells with the this compound at a relevant concentration and time point. Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the activation status of the signaling pathway.
Mandatory Visualizations
Caption: Experimental workflow for developing and characterizing resistance.
Caption: Activation of a bypass signaling pathway as a resistance mechanism.
References
- 1. The Role of Tumor Microenvironment in Chemoresistance: To Survive, Keep Your Enemies Closer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of the tumor microenvironment in cancer therapy: unveiling new targets to overcome drug resistance | CoLab [colab.ws]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of tumor microenvironment in therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing 1H-Indole-2-carboxamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of multi-step 1H-Indole-2-carboxamide synthesis.
Troubleshooting Guides & FAQs
This section is organized by the major synthetic stages and addresses common issues encountered during the synthesis of this compound.
Stage 1: Synthesis of the Indole-2-carboxylate Core
The initial and often most challenging phase of the synthesis is the formation of the indole-2-carboxylate scaffold. Common methods include the Fischer, Reissert, and Hemetsberger-Knittel syntheses.
Q1: My Fischer indole synthesis of ethyl indole-2-carboxylate from a phenylhydrazone and ethyl pyruvate is giving a low yield. What are the potential causes and solutions?
A: Low yields in the Fischer indole synthesis are a common issue.[1] Here are several factors to investigate:
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[1][2] The optimal catalyst and its loading should be determined empirically for your specific substrate.
-
Reaction Temperature: The temperature needs to be carefully controlled. Insufficient heat may lead to incomplete reaction, while excessive heat can cause decomposition of the starting materials or product.
-
Side Reactions: The formation of regioisomeric indole products or other side products can reduce the yield of the desired isomer.[1] Purification by column chromatography is often necessary to isolate the target compound.
-
Starting Material Quality: Ensure the phenylhydrazine is pure and free of oxidation products. The aldehyde or ketone should also be of high purity.
Q2: I am attempting a Reissert synthesis to produce indole-2-carboxylic acid, but the reductive cyclization step is inefficient. How can I improve this?
A: The Reissert synthesis involves the condensation of o-nitrotoluene with diethyl oxalate followed by reductive cyclization.[3] Improving the yield of the second step often requires optimization of the reducing agent and reaction conditions.
-
Reducing Agent: While zinc dust in acetic acid is traditionally used, other reducing agents like iron in acetic acid or sodium dithionite can be more effective for certain substrates.[4]
-
pH Control: Maintaining an appropriate pH during the reduction and cyclization is crucial. The reaction is typically carried out in acidic conditions.
-
Temperature: The reaction may require heating to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature and reaction time.
Q3: The Hemetsberger-Knittel synthesis of my indole-2-carboxylate is resulting in a low yield. What are the common pitfalls of this method?
A: The Hemetsberger-Knittel synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester.[5] While it can be effective, it is known for some challenges:
-
Stability of Starting Material: The 2-azido-propenoic ester can be unstable, making its synthesis and handling difficult.[5][6]
-
Thermolysis Conditions: The thermal decomposition step requires careful temperature control to avoid the formation of byproducts. The reaction is often carried out in a high-boiling solvent like xylene or toluene.
-
Low Yields in Condensation: The initial Knoevenagel condensation to form the azido-propenoic ester can also be low-yielding.[7]
Stage 2: Hydrolysis of the Indole-2-carboxylate Ester
This step converts the ester intermediate into the corresponding carboxylic acid, which is then used in the final amide coupling step.
Q1: I am experiencing a low yield during the alkaline hydrolysis of my ethyl indole-2-carboxylate. What could be the issue?
A: Alkaline hydrolysis is a standard procedure, but several factors can lead to reduced yields:
-
Incomplete Reaction: The hydrolysis may be reversible or slow.[8] Using a large excess of the base (e.g., NaOH or KOH) and ensuring a sufficient reaction time and temperature can drive the reaction to completion.
-
Decarboxylation: Indole-2-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures in the presence of acid or base.[4][9] It is advisable to perform the hydrolysis at the lowest effective temperature and for the minimum time necessary.
-
Work-up Procedure: Careful neutralization of the reaction mixture is required to precipitate the carboxylic acid. If the pH is too low, the product may redissolve.
Stage 3: Amide Coupling to form this compound
This is the final step where the indole-2-carboxylic acid is coupled with an amine to form the desired carboxamide.
Q1: The amide coupling reaction between my indole-2-carboxylic acid and amine is inefficient. How can I improve the yield?
A: The success of the amide coupling step is highly dependent on the choice of coupling agent and reaction conditions.
-
Coupling Agent: A variety of coupling reagents are available, each with its own advantages. Common choices include carbodiimides like EDC (often used with HOBt to reduce racemization), and phosphonium salts like BOP and PyBOP.[10][11][12][13] For sterically hindered substrates, more specialized reagents may be necessary.[14]
-
Base: An organic base, such as DIPEA or triethylamine, is typically added to neutralize the acid formed during the reaction and to facilitate the coupling.
-
Solvent: Anhydrous polar aprotic solvents like DMF or DCM are commonly used.[10]
-
Reaction Temperature: Most amide couplings are performed at room temperature, but gentle heating may be required for less reactive substrates.
Q2: I am observing significant side product formation during the amide coupling step. What are the likely side products and how can I avoid them?
A: Side reactions can be a significant issue in amide coupling.
-
Racemization: If the carboxylic acid or amine contains a chiral center, racemization can occur. The addition of HOBt or using coupling reagents like HATU can help to suppress this.
-
Decarboxylation: As mentioned earlier, indole-2-carboxylic acids can decarboxylate upon heating.[9] Performing the coupling at or below room temperature is recommended.
-
Formation of Ureas: Carbodiimide coupling reagents can react with themselves to form urea byproducts, which can complicate purification.
Q3: I am struggling with the purification of my final this compound product. Do you have any suggestions?
A: Purification of indole derivatives can sometimes be challenging due to their polarity and potential for interaction with silica gel.
-
Chromatography: Column chromatography on silica gel is the most common method. If your compound is sticking to the column, you can try deactivating the silica gel with triethylamine or using a different stationary phase like alumina.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a very effective purification technique.
-
Extraction: An acidic or basic wash during the work-up can help to remove unreacted starting materials and some byproducts.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for this compound Synthesis
| Coupling Reagent | Additive | Base | Typical Solvent | Yield Range (%) | Key Considerations |
| EDC | HOBt | DIPEA | DCM or DMF | 10 - 76[10] | Good for general purpose, HOBt minimizes racemization. |
| BOP | - | DIPEA | DCM | - | Effective, but produces carcinogenic HMPA as a byproduct.[11] |
| PyBOP | - | DIPEA | DMF | - | Similar to BOP but with a less hazardous byproduct. |
| HATU | - | DIPEA | DMF | - | Excellent for preventing racemization, often used in peptide synthesis. |
| TFFH/BTFFH | - | - | CH₂Cl₂ | - | Effective for sterically hindered substrates.[14] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Indole-2-carboxylate via Fischer Indole Synthesis
-
To a solution of the appropriate phenylhydrazine (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., 10 mol% ZnCl₂).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the ethyl indole-2-carboxylate.
Protocol 2: Hydrolysis of Ethyl Indole-2-carboxylate
-
Dissolve the ethyl indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (3.0-5.0 eq).
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with cold 1M HCl until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the indole-2-carboxylic acid.
Protocol 3: Synthesis of this compound via EDC/HOBt Coupling
-
To a solution of indole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.5 eq) and HOBt (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.2 eq) and DIPEA (2.0 eq).
-
Continue stirring at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the this compound.
Mandatory Visualizations
Caption: General workflow for the multi-step synthesis of this compound.
Caption: A logical troubleshooting workflow for addressing low yields in synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Hemetsberger_indole_synthesis [chemeurope.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. hepatochem.com [hepatochem.com]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: Refinement of Purification Techniques for 1H-Indole-2-carboxamide Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1H-Indole-2-carboxamide analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound analogs?
The main challenges in purifying these compounds often stem from their diverse physicochemical properties, which can include:
-
High Polarity: The presence of the carboxamide group and potentially other polar functional groups can lead to strong interactions with polar stationary phases like silica gel, causing streaking or irreversible binding. In reversed-phase chromatography, highly polar analogs may elute too quickly with poor retention.[1]
-
Low Solubility: Some analogs may have poor solubility in common organic solvents used for normal-phase chromatography, making sample loading and elution difficult.[1]
-
Instability: The indole nucleus can be sensitive to acidic conditions, and some derivatives may degrade on standard silica gel, which is inherently acidic. This can result in low recovery and the formation of purification artifacts.[1]
-
Co-elution with Impurities: Polar impurities, such as unreacted starting materials or by-products, can co-elute with the desired polar product, complicating separation.
Q2: How do I choose the best purification technique for my this compound analog?
The choice of purification technique depends on the polarity of your compound, the nature of the impurities, and the scale of your purification.
-
Flash Column Chromatography (Normal-Phase): This is a good starting point for less polar to moderately polar analogs. It is a cost-effective method for purifying moderate to large quantities of material.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is ideal for purifying polar, water-soluble this compound analogs. It offers high resolution and is suitable for obtaining highly pure samples, though it can be more expensive and time-consuming for large-scale purifications.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure crystalline material. It is often used as a final purification step after chromatography.
Q3: My this compound analog is not visible on a TLC plate under UV light. How can I visualize it?
While many indole derivatives are UV-active, some may not be. Several chemical staining methods can be used for visualization:
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing blue or purple spots.
-
Potassium Permanganate (KMnO₄): This is a universal stain that reacts with most organic compounds, appearing as yellow or brown spots on a purple background.
-
Iodine Chamber: Exposing the TLC plate to iodine vapor will stain most organic compounds, including many indoles, a temporary yellow-brown color.
Troubleshooting Guides
Flash Column Chromatography
Problem: My compound is streaking on the TLC plate and the column.
-
Possible Cause: The compound may be too polar for the chosen eluent system, or it might be interacting too strongly with the acidic silica gel.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your eluent system.
-
Add a Modifier: Add a small amount of a modifier to your eluent. For basic compounds, adding 1-3% triethylamine (TEA) can neutralize the acidic sites on the silica gel and reduce streaking. For acidic compounds, a small amount of acetic acid may be beneficial.
-
Change Stationary Phase: Consider using a less acidic stationary phase, such as deactivated silica gel or alumina.
-
Problem: My compound is not eluting from the column.
-
Possible Cause: The compound is too polar and is irreversibly adsorbed onto the silica gel, or it has decomposed on the column.
-
Solution:
-
Drastically Increase Eluent Polarity: Try flushing the column with a much more polar solvent system, such as 5-10% methanol in dichloromethane.
-
Assess Compound Stability: Before running a column, test the stability of your compound on a TLC plate. Spot the compound, let it sit for an hour, and then elute. If a new spot appears or the original spot diminishes, your compound may be degrading on silica.
-
Switch to Reversed-Phase: If the compound is very polar, reversed-phase chromatography is likely a better option.
-
Problem: Poor separation of my compound from an impurity with a similar Rf value.
-
Possible Cause: The chosen eluent system does not provide sufficient selectivity for the two compounds.
-
Solution:
-
Change Solvent System: Experiment with different solvent systems. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol or a toluene/acetone system. Different solvents can alter the interactions with the stationary phase and improve separation.
-
Gradient Elution: Use a gradient elution where the polarity of the mobile phase is gradually increased over the course of the separation. This can help to resolve closely eluting compounds.
-
Preparative HPLC
Problem: Peak fronting or tailing in the chromatogram.
-
Possible Cause: Column overloading, inappropriate sample solvent, or secondary interactions with the stationary phase.
-
Solution:
-
Reduce Sample Load: Decrease the amount of sample injected onto the column.
-
Use a Weaker Sample Solvent: Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase to ensure the sample band is focused at the head of the column.
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Mobile Phase Additives: For basic compounds, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape. For acidic compounds, a basic modifier may be necessary.
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Problem: Low recovery of the purified compound.
-
Possible Cause: The compound may be adsorbing to the column or tubing, or it may be degrading under the HPLC conditions.
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Solution:
-
Check for Adsorption: Flush the system with a strong solvent to see if the missing compound elutes.
-
Modify Mobile Phase pH: Adjusting the pH of the mobile phase can sometimes prevent degradation or adsorption.
-
Check Compound Stability: Test the stability of your compound in the mobile phase before injection.
-
Recrystallization
Problem: No crystals form upon cooling.
-
Possible Cause: The compound is too soluble in the chosen solvent, or the solution is not saturated.
-
Solution:
-
Concentrate the Solution: Slowly evaporate some of the solvent to increase the concentration of your compound.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.
-
Use a Co-solvent System: If the compound is too soluble in one solvent, add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise until the solution becomes slightly cloudy. Then, heat to redissolve and allow to cool slowly.
-
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is too high, or the solution is cooling too rapidly. Impurities can also inhibit crystallization.
-
Solution:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Use a Lower Boiling Point Solvent: Choose a solvent with a lower boiling point.
-
Purify Further: If impurities are suspected, first purify the compound by column chromatography to remove the impurities that may be hindering crystallization.
-
Data Presentation
Table 1: Comparison of Purification Methods for a Model this compound Analog
| Purification Method | Stationary Phase/Conditions | Mobile Phase/Eluent | Typical Purity (%) | Typical Yield (%) | Throughput | Key Advantages | Key Disadvantages |
| Flash Column Chromatography | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate Gradient | 95 - 98 | 85 - 95 | Moderate to High | Good balance of purity and yield; scalable. | Can be time-consuming; solvent consumption. |
| Preparative HPLC | C18 Reversed-Phase | Acetonitrile/Water Gradient with 0.1% TFA | > 99 | 70 - 85 | Low to Moderate | High purity and resolution; good for polar compounds. | Lower yields due to potential for sample loss; expensive. |
| Recrystallization | N/A | Ethanol/Water | > 99.5 | 60 - 80 | Varies | Can provide very high purity; cost-effective. | Finding a suitable solvent can be challenging; lower yields. |
Experimental Protocols
Protocol 1: Normal-Phase Flash Column Chromatography
-
Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired compound in the initial eluent. A common starting point for this compound analogs is a mixture of hexane and ethyl acetate.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, avoiding air bubbles. Gently tap the column to ensure even packing.
-
Allow the silica to settle, ensuring the solvent level remains above the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica bed.
-
Dry Loading: For samples with poor solubility, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply pressure (e.g., from a compressed air line) to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
If using a gradient, gradually increase the polarity of the eluent to elute more strongly retained compounds.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound analog.
Protocol 2: Preparative Reversed-Phase HPLC
-
Method Development (Analytical Scale):
-
Develop a separation method on an analytical RP-HPLC system. A C18 column is a common choice.
-
A typical mobile phase consists of Solvent A (water with 0.1% TFA or formic acid) and Solvent B (acetonitrile or methanol with 0.1% TFA or formic acid).
-
Optimize the gradient to achieve good separation of the target compound from impurities.
-
-
Scale-Up to Preparative System:
-
Use a preparative column with the same stationary phase as the analytical column but with a larger diameter and particle size.
-
Adjust the flow rate and injection volume according to the column dimensions.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent, preferably the initial mobile phase composition. Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
-
Purification Run:
-
Equilibrate the preparative column with the initial mobile phase.
-
Inject the sample.
-
Run the gradient method and collect fractions based on the UV detector signal.
-
-
Fraction Analysis and Work-up:
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
Combine the pure fractions.
-
Remove the organic solvent (e.g., acetonitrile) by rotary evaporation.
-
The remaining aqueous solution can be lyophilized or extracted with an organic solvent to recover the purified product.
-
Protocol 3: Recrystallization
-
Solvent Screening:
-
Place a small amount of the crude compound in several test tubes.
-
Add a few drops of different solvents to each tube and observe the solubility at room temperature and upon heating.
-
A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Common solvents to screen include ethanol, methanol, ethyl acetate, acetone, and mixtures with water or hexanes.
-
-
Recrystallization Procedure:
-
Dissolve the crude compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield.
-
-
Crystal Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Visualizations
Caption: Troubleshooting Workflow for Column Chromatography.
Caption: Decision Tree for Purification Method Selection.
References
Mitigating cytotoxicity of 1H-Indole-2-carboxamide in non-target cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for mitigating the cytotoxicity of 1H-Indole-2-carboxamide and its derivatives in non-target cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
A1: this compound serves as a foundational scaffold for a diverse class of heterocyclic compounds with a wide range of pharmacological activities.[1] Derivatives of this structure are investigated for numerous therapeutic applications, including as anticancer, anti-mycobacterial, and anti-parasitic agents, as well as modulators of cellular signaling pathways.[1][2][3] Their significance lies in their potential to form the basis of new drugs for complex diseases like tuberculosis, malaria, and cancer.[2][4][5]
Q2: Why is cytotoxicity in non-target cells a primary concern during drug development with this scaffold?
A2: While potent activity against a target (e.g., a cancer cell or a pathogen) is desired, cytotoxicity against non-target, healthy cells leads to adverse side effects and toxicity in a clinical setting. A high degree of selectivity is crucial for a viable drug candidate. The "selectivity index" (SI), calculated as the ratio of the cytotoxic concentration in normal cells to the effective concentration against the target, is a key metric. A high SI value indicates that the compound is much more toxic to the target than to healthy cells, suggesting a safer pharmacological profile.[2][3]
Q3: What are the known mechanisms of cytotoxicity for this compound derivatives?
A3: The mechanisms are diverse and depend on the specific derivative and cell type. Some compounds induce apoptosis (programmed cell death) and can cause cell cycle arrest, often at the G2/M phase.[5][6] This can be mediated through the modulation of key signaling pathways. For example, some derivatives have been shown to suppress the Akt/mTOR/NF-κB signaling pathway, which is crucial for cell survival and proliferation.[6] Others may function as allosteric modulators for receptors like the cannabinoid CB1 receptor, influencing downstream signaling.[7][8]
Q4: What are the primary strategies to mitigate cytotoxicity in non-target cells?
A4: Mitigating off-target cytotoxicity involves a multi-pronged approach:
-
Rational Drug Design: Structure-Activity Relationship (SAR) studies are crucial. Minor chemical modifications to the indole-2-carboxamide scaffold can dramatically alter cytotoxicity and selectivity.[9][10] For instance, changing substituents on the indole ring or the carboxamide nitrogen can enhance target specificity.[4][11]
-
High-Throughput Screening: Testing a library of compounds against both target and non-target cell lines helps to quickly identify candidates with the best selectivity profiles early in the discovery process.[10]
-
Dose Optimization: Reducing the concentration of the compound to the lowest effective dose can minimize toxicity in non-target cells while retaining efficacy against the target.
-
Targeted Delivery Systems: While beyond the scope of initial compound screening, formulating the final drug candidate in a targeted delivery system (e.g., antibody-drug conjugates, nanoparticles) can concentrate its effect on target tissues, reducing systemic exposure and off-target effects.
Troubleshooting Guide
Q: I am observing high cytotoxicity in my non-target/control cell line. What are the first steps to troubleshoot this?
A: High cytotoxicity in control cells can confound results. Follow this workflow to diagnose the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 4. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of 1H-Indole-2-carboxamide delivery systems for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of 1H-Indole-2-carboxamide delivery systems for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is a specialized delivery system often required for this compound compounds?
A1: Many derivatives of the this compound scaffold are highly lipophilic and exhibit poor aqueous solubility.[1][2] This characteristic leads to significant challenges in achieving adequate bioavailability and therapeutic concentrations in vivo when administered through conventional methods.[3][4] Specialized delivery systems, such as lipid-based nanoparticles, polymeric micelles, or solid dispersions, are necessary to improve solubility, enhance plasma exposure, and ensure the compound reaches its target site.[4][5][6]
Q2: What are the most common types of delivery systems used for these compounds?
A2: The most common strategies involve encapsulating the compound in a nanocarrier to improve its solubility and pharmacokinetic profile. These include:
-
Lipid-Based Nanoparticles (LNPs) / Liposomes: Vesicles composed of lipids that can encapsulate hydrophobic drugs like indole-2-carboxamides within their lipid bilayer. They are biocompatible and can be surface-modified for targeted delivery.[7][8]
-
Polymeric Nanoparticles: Often made from biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA), these systems can provide sustained release of the encapsulated drug.[9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal tract, enhancing oral absorption.[3][10]
-
Solid Dispersions: The drug is dispersed in an amorphous form within a hydrophilic carrier, which can significantly increase its dissolution rate and bioavailability.[4]
Q3: What initial characterization steps are critical before starting in vivo studies?
A3: Before proceeding to animal models, a thorough in vitro and ex vivo characterization of the formulated delivery system is essential. Key parameters include:
-
Particle Size and Polydispersity Index (PDI): Determines the biodistribution and potential for renal clearance. Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Indicates the surface charge of the nanoparticles, which affects their stability in suspension and interaction with biological membranes.
-
Encapsulation Efficiency (%EE) and Drug Loading (%DL): Quantifies the amount of drug successfully incorporated into the delivery system.
-
In Vitro Drug Release Profile: Assesses the rate and extent of drug release from the carrier under simulated physiological conditions.[11]
-
Colloidal Stability: The stability of the formulation in biological fluids (e.g., plasma, serum) must be confirmed to prevent aggregation, which can cause toxicity or rapid clearance.[9]
Q4: How does the route of administration affect the choice of delivery system?
A4: The intended route of administration is a primary factor in formulation design.
-
Intravenous (IV) Injection: Requires a sterile, isotonic formulation with a particle size typically below 200 nm to avoid embolism. LNPs and polymeric nanoparticles are common choices.[12]
-
Oral (PO) Administration: The delivery system must protect the drug from the harsh acidic and enzymatic environment of the GI tract and facilitate its absorption across the intestinal epithelium. SEDDS and solid dispersions are often developed for this purpose.[3][11]
-
Intraperitoneal (IP) Injection: While less stringent than IV, formulations should still be sterile and biocompatible to avoid local irritation and ensure consistent absorption.
Troubleshooting Guides
Problem 1: Low Bioavailability or Limited Plasma Exposure In Vivo
| Potential Cause | Suggested Solution |
| Poor Aqueous Solubility | The inherent low solubility of the indole-2-carboxamide derivative is the most common issue.[1] Encapsulate the compound in a solubilizing delivery system such as liposomes, polymeric nanoparticles, or a self-emulsifying drug delivery system (SEDDS).[2][3][10] |
| Rapid Metabolism | The compound may be quickly metabolized by liver enzymes (e.g., cytochrome P450s), leading to high first-pass clearance, especially after oral administration.[1][13] Consider co-administration with a metabolic inhibitor (in preclinical studies) or modify the chemical structure to block metabolic sites. Encapsulation can also shield the drug from metabolic enzymes. |
| Instability of the Delivery System | The nanoparticle or liposome formulation may be unstable in vivo, leading to premature drug release or rapid clearance by the reticuloendothelial system (RES).[9] Assess the colloidal stability of your formulation in plasma ex vivo.[9] Increase stability by incorporating PEGylated lipids or using cross-linked polymers. |
| Inefficient Absorption (Oral) | The delivery system may not be effectively transported across the intestinal wall. Include permeation enhancers in the formulation or design the system to target intestinal transporters.[11] |
Problem 2: Formulation Instability (Aggregation, Precipitation)
| Potential Cause | Suggested Solution |
| Suboptimal Formulation Parameters | Incorrect ratios of lipids, surfactants, or polymers can lead to an unstable system. Systematically vary the component ratios (e.g., drug-to-lipid ratio) and assess the impact on particle size, PDI, and zeta potential over time. |
| Incompatible Buffer/pH | The pH or ionic strength of the storage buffer can destabilize the formulation.[14] Screen different buffer systems (e.g., PBS, citrate, HEPES) at various pH levels to find the optimal condition for storage. Ensure the final formulation is isotonic for in vivo use. |
| Temperature Stress | Storing the formulation at an inappropriate temperature (too high or too low, including freeze-thaw cycles) can cause aggregation or drug leakage.[15] Conduct temperature stability studies (e.g., at 4°C, 25°C, 40°C) to determine the ideal storage conditions as recommended by ICH guidelines.[15] |
| Interaction with Biological Milieu | Proteins in serum can bind to nanoparticles, causing them to aggregate and be cleared from circulation.[9] Incorporate a "stealth" coating, such as polyethylene glycol (PEG), on the nanoparticle surface to reduce protein opsonization and improve circulation time. |
Problem 3: Inconsistent or Unreliable In Vivo Efficacy
| Potential Cause | Suggested Solution |
| Variable Drug Loading | Batch-to-batch variation in encapsulation efficiency leads to inconsistent dosing. Optimize and validate the formulation protocol. Quantify drug loading for every batch using a validated analytical method (e.g., HPLC) before in vivo administration. |
| Premature Drug Release | The drug may be released from the carrier before it reaches the target site. Modify the formulation to slow down the release rate. For lipid nanoparticles, use lipids with a higher phase transition temperature (Tm). For polymeric systems, use a polymer with a slower degradation rate. |
| Poor Biodistribution | The delivery system may not be accumulating sufficiently at the target tissue (e.g., a tumor).[16] Perform biodistribution studies using a fluorescently labeled or radiolabeled formulation to track its localization. Consider adding a targeting ligand (e.g., an antibody or peptide) to the nanoparticle surface to enhance accumulation at the desired site. |
| Dose Too Low | The delivered dose might be below the therapeutic threshold due to limitations in drug loading or administration volume. Attempt to increase the drug loading capacity of the delivery system. If this is not possible, a more potent analog of the indole-2-carboxamide may be required.[17] |
Data Presentation: Formulation & Pharmacokinetic Parameters
Table 1: Example Formulation Parameters for Nanoparticle-Based Delivery Systems
| Parameter | Lipid Nanoparticles (LNP) | Polymeric Nanoparticles (PLGA) | Target Range |
| Particle Size (nm) | 80 - 150 | 100 - 200 | < 200 nm for IV |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 | < 0.3 (indicates a homogenous population) |
| Zeta Potential (mV) | -10 to -30 mV | -15 to -40 mV | Sufficiently negative or positive to ensure colloidal stability |
| Encapsulation Efficiency (%EE) | > 85% | > 70% | As high as possible to maximize payload |
| Drug Loading (% w/w) | 1 - 5% | 5 - 15% | Dependent on drug and carrier properties |
Table 2: Representative In Vivo Data for this compound Analogs (Note: Data is hypothetical and serves for illustrative purposes based on typical findings in literature)
| Compound/Formulation | Route | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Compound A (Free Drug) | PO | 10 | 50 | 150 | 1.5 | [13][18] |
| Compound A in LNP | IV | 5 | 2500 | 12000 | 8.0 | [19] |
| Compound B (Free Drug) | IP | 10 | 200 | 600 | 2.0 | [1] |
| Compound B in PLGA-PEG | IP | 10 | 800 | 4800 | 10.5 | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Lipid Nanoparticles (LNPs)
-
Lipid Film Hydration Method:
-
Dissolve the this compound compound, phospholipids (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DSPE-PEG2000) in a suitable organic solvent (e.g., chloroform or ethanol) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle shaking, resulting in the formation of multilamellar vesicles (MLVs).
-
To produce small unilamellar vesicles (SUVs), subject the MLV suspension to probe sonication on ice or multiple extrusions through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated, free drug by size exclusion chromatography (SEC) using a Sephadex G-50 column or through dialysis against the hydration buffer.
-
-
Characterization:
-
Measure particle size, PDI, and zeta potential using a Zetasizer (Dynamic Light Scattering).
-
To determine encapsulation efficiency, disrupt the purified LNPs with a suitable solvent (e.g., methanol or Triton X-100) and quantify the total drug content using HPLC. Compare this to the initial amount of drug added.
-
Protocol 2: Ex Vivo Colloidal Stability Assay
-
Preparation of Biological Media:
-
Collect fresh whole blood from the study animal species (e.g., Sprague-Dawley rat) and prepare plasma by centrifuging blood collected in heparin-coated tubes.
-
Alternatively, prepare a 10% (w/v) solution of bovine serum albumin (BSA) in PBS to simulate protein-rich biological fluid.
-
-
Incubation:
-
Mix the nanoparticle formulation with the plasma or BSA solution at a defined ratio (e.g., 1:9 v/v).
-
Incubate the mixture at 37°C in a shaking water bath.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the mixture.[9]
-
Measure the particle size and PDI using DLS. A significant increase in size or PDI indicates aggregation and instability.[9]
-
(Optional) Visualize nanoparticle morphology at the final time point using Transmission Electron Microscopy (TEM) to check for structural changes.[14]
-
Visualizations
Caption: Workflow for the development and validation of drug delivery systems.
Caption: Troubleshooting decision tree for poor in vivo performance.
Caption: Example signaling pathways targeted by this compound derivatives.
References
- 1. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole Antitumor Agents in Nanotechnology Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Development and Optimization of an Ex Vivo Colloidal Stability Model for Nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vitro and in vivo models for the study of oral delivery of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. invivotransfection.com [invivotransfection.com]
- 13. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation Stability Analysis Services [nanoimagingservices.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Perspective: Recommendations for benchmarking pre-clinical studies of nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Controlling In Vivo Stability and Biodistribution in Electrostatically Assembled Nanoparticles for Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in 1H-Indole-2-carboxamide biological assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in biological assays involving 1H-Indole-2-carboxamide derivatives.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during your experiments.
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays
-
Question: My IC50 values for the same this compound derivative are inconsistent between experiments. What could be the cause?
-
Answer: Inconsistent IC50 values in cell-based assays are a common challenge. Several factors can contribute to this variability:
-
Compound Solubility: this compound derivatives can have poor aqueous solubility.[1][2] Visual inspection for precipitates in your stock and working solutions is crucial. If precipitation is observed, consider using a different solvent, gentle warming, or sonication. The final DMSO concentration in your assay should typically be below 0.5% to avoid solvent-induced toxicity.[2]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates, leading to non-specific activity and inconsistent results.[3][4] This is a known issue for many compounds identified in high-throughput screens.[3][4] To mitigate this, consider including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer, though its compatibility with your specific assay must be verified.[3]
-
Cell-Related Factors:
-
Cell Density: The initial number of cells seeded can significantly impact the results. Ensure consistent cell seeding densities across all wells and experiments.[5]
-
Passage Number: Use cells within a consistent and low passage number range, as prolonged culturing can alter cellular responses.[5]
-
Cell Health: Ensure cells are healthy and in the exponential growth phase before starting the experiment.[6]
-
-
Issue 2: Lack of Expected Activity in Kinase Assays
-
Question: My this compound, which is a predicted kinase inhibitor, shows no activity in my in vitro kinase assay. Why might this be?
-
Answer: Several factors could explain the lack of activity:
-
Incorrect Assay Conditions:
-
ATP Concentration: If your compound is an ATP-competitive inhibitor, the ATP concentration in your assay is critical. High ATP concentrations can outcompete the inhibitor, masking its effect. Aim for an ATP concentration at or below the Km for the specific kinase.
-
Enzyme Concentration: Ensure you are using an appropriate concentration of the kinase.
-
-
Compound Instability: The compound may be unstable in the assay buffer. Prepare fresh solutions for each experiment.
-
Assay Interference: The compound might interfere with the assay technology itself (e.g., fluorescence quenching or enhancement in fluorescence-based assays).[7] Running appropriate controls, such as the compound in the absence of the enzyme, can help identify such interference.
-
Issue 3: High Non-Specific Binding in Receptor Binding Assays
-
Question: I am observing high non-specific binding in my competitive receptor binding assay with a radiolabeled ligand and my indole-2-carboxamide. How can I reduce this?
-
Answer: High non-specific binding can obscure the specific binding signal. Here are some strategies to address this:
-
Optimize Blocking Agents: Ensure you are using an appropriate blocking agent (e.g., BSA) at an optimal concentration in your assay buffer to block non-specific binding sites on the filter membrane and other surfaces.
-
Reduce Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased non-specific binding. Aim for a concentration at or below the Kd of the radioligand for the receptor.[8]
-
Washing Steps: Increase the number and/or volume of washes to more effectively remove unbound radioligand.[9] Ensure the wash buffer is cold.
-
Filter Plate Selection: The type of filter plate can influence non-specific binding. You may need to test different filter materials.
-
Frequently Asked Questions (FAQs)
-
Q1: What are Pan-Assay Interference Compounds (PAINS) and could my this compound be one?
-
A1: Pan-Assay Interference Compounds (PAINS) are chemical structures that tend to give false positive results in high-throughput screens due to non-specific interactions.[10] Certain substructures are known to be problematic.[10][11] While the indole scaffold itself is a common feature in many drugs, some derivatives can be flagged by PAINS filters.[7] It is advisable to run your compound structure through a PAINS filter to check for potential liabilities. However, a PAINS flag does not automatically invalidate your compound, but it does warrant further investigation with orthogonal assays to confirm a specific mechanism of action.[12]
-
-
Q2: How can I improve the solubility of my this compound derivative for biological assays?
-
A2: Poor aqueous solubility is a common challenge for this class of compounds.[1][2] Here are several approaches to consider:
-
Co-solvents: Using a small percentage of an organic co-solvent like DMSO or ethanol in your aqueous buffer can significantly improve solubility.[1]
-
pH Adjustment: The solubility of some indole derivatives can be pH-dependent.[1] Experimenting with different buffer pH values may be beneficial.
-
Excipients: For in vivo studies, formulation with excipients such as cyclodextrins can enhance solubility.[1]
-
-
-
Q3: What is the best way to prepare my this compound stock solution?
-
A3: It is recommended to prepare a high-concentration stock solution in 100% DMSO. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For experiments, create fresh dilutions from the stock solution in your assay buffer. Always visually inspect for any signs of precipitation before use.
-
-
Q4: My compound shows cytotoxicity at the same concentration it shows activity in my primary assay. How do I interpret this?
-
A4: This is a common scenario and requires careful interpretation. The observed activity in your primary assay could be a result of general cytotoxicity rather than a specific effect on your target. To differentiate, you should:
-
Determine the Cytotoxic Threshold: Run a separate cytotoxicity assay to determine the concentration range where your compound is not toxic.
-
Perform Primary Assay at Non-toxic Concentrations: Conduct your primary assay at concentrations below the cytotoxic threshold to see if you still observe specific activity.
-
Use Orthogonal Assays: Employ a different assay methodology that is less likely to be affected by cytotoxicity to confirm your initial findings.
-
-
Data Presentation
The following tables summarize key quantitative data for representative this compound derivatives from published literature. This data is intended for comparative purposes.
Table 1: Physicochemical Properties of Selected this compound Derivatives
| Compound ID | Molecular Weight ( g/mol ) | XLogP3 | Polar Surface Area (Ų) | Reference |
| This compound | 160.17 | 1.7 | 58.9 | [13] |
| N-Phenyl-1H-indole-2-carboxamide | 236.27 | 3.6 | 44.9 | [14] |
Table 2: In Vitro Biological Activity of Selected this compound Derivatives
| Compound ID | Assay Type | Cell Line / Target | IC50 / EC50 | Reference |
| LG25 | Cell Viability | MDA-MB-231 (TNBC) | Dose-dependent reduction | [15] |
| Compound 4 | Kinase Inhibition | Human Protein Kinase CK2 | 14.6 µM | [16] |
| Various Derivatives | Antiproliferative | Various Cancer Cell Lines | nM to µM range | [10] |
| Various Derivatives | Androgen Receptor BF3 Inhibition | LNCaP & Enzalutamide-resistant cells | Strong antiproliferative activity | [4] |
Experimental Protocols
Protocol 1: General Cytotoxicity/Cell Viability Assay (MTT Assay)
This protocol provides a general framework for determining the cytotoxic effects of this compound derivatives on adherent cell lines.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[17]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete culture medium from a DMSO stock solution. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).
-
Include untreated control wells (cells with medium and vehicle) and blank wells (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions or control solutions.
-
Incubate the plate for a desired period (e.g., 48 or 72 hours).[17]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[18][19]
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[13][20]
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method for assessing the inhibitory activity of this compound derivatives against a specific protein kinase.
-
Reagent Preparation:
-
Prepare a 2X kinase solution and a 2X substrate/ATP solution in the appropriate kinase assay buffer. The final ATP concentration should be at or near the Km for the kinase.
-
Prepare serial dilutions of the indole derivative in kinase assay buffer with a final DMSO concentration of 1-2%. Include a vehicle control (DMSO only) and a no-inhibitor control.
-
-
Kinase Reaction:
-
In a white, opaque 96-well or 384-well plate, add the serially diluted indole derivative or control.
-
Add the 2X kinase solution to each well.
-
Pre-incubate at room temperature for 15-30 minutes to allow the compound to interact with the kinase.
-
Initiate the kinase reaction by adding the 2X substrate/ATP solution.
-
Incubate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).[21]
-
-
ADP Detection (Example using ADP-Glo™):
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[21]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the indole derivative relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 3: Competitive Receptor Binding Assay (Radioligand-based)
This protocol provides a general workflow for a competitive radioligand binding assay to determine the affinity of a this compound for a specific receptor.
-
Reagent Preparation:
-
Prepare serial dilutions of the unlabeled this compound derivative (competitor) in assay buffer.
-
Prepare the radiolabeled ligand at a fixed concentration (typically at or below its Kd) in ice-cold assay buffer.[8]
-
Prepare the receptor source (e.g., cell membranes) at the desired concentration in ice-cold assay buffer.
-
-
Assay Setup:
-
In a 96-well filter plate, add the assay buffer, the unlabeled competitor at various concentrations, the radiolabeled ligand, and the receptor preparation to each well.
-
Include wells for total binding (radioligand and receptor, no competitor) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).[9]
-
-
Incubation:
-
Incubate the plate for a sufficient time at a specific temperature to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the receptor-bound radioligand from the free radioligand.[22]
-
-
Washing:
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.[9]
-
-
Scintillation Counting:
-
Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other readings to obtain specific binding.
-
Normalize the data with 100% binding being the specific binding in the absence of the competitor and 0% binding being the non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and use non-linear regression to determine the IC50 value, from which the Ki can be calculated.
-
Visualizations
Caption: A troubleshooting workflow for inconsistent assay results.
Caption: A general experimental workflow for cell-based assays.
Caption: The PI3K/Akt/mTOR/NF-κB signaling pathway and potential inhibition by 1H-Indole-2-carboxamides.[15][22][23][24][25][26][27]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. drughunter.com [drughunter.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. labkey.com [labkey.com]
- 15. researchgate.net [researchgate.net]
- 16. Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. benchchem.com [benchchem.com]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. benchchem.com [benchchem.com]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. Akt-dependent regulation of NF-κB is controlled by mTOR and Raptor in association with IKK - PMC [pmc.ncbi.nlm.nih.gov]
- 25. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 26. researchgate.net [researchgate.net]
- 27. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of 1H-Indole-2-carboxamide Derivatives and Current Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of emerging 1H-Indole-2-carboxamide derivatives against established cancer therapies. The following sections detail their cytotoxic and kinase inhibitory activities, supported by experimental data, and provide comprehensive protocols for key assays.
Data Presentation: Comparative Efficacy
The in vitro efficacy of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of drug potency, in comparison to standard-of-care chemotherapeutic and targeted agents. Lower IC50 values indicate greater potency.
Table 1: Cytotoxicity (IC50) of this compound Derivatives vs. Doxorubicin
| Cancer Type | Cell Line | This compound Derivative | IC50 (µM) | Doxorubicin IC50 (µM) | Reference |
| Breast | MCF-7 | Compound 6i | 6.10 ± 0.4 | 4.17 - 5.57 | [1] |
| Breast | MCF-7 | Compound 6v | 6.49 ± 0.3 | 4.17 - 5.57 | [1] |
| Breast | MCF-7 | Compound 5e | 0.80 | 0.90 | [2] |
| Breast (TNBC) | MDA-MB-231 | LG25 | 1.22 ± 0.10 | - | [3] |
| Breast (TNBC) | BT-549 | LG25 | 1.28 ± 0.02 | - | [3] |
| Lung | A-549 | Compound 5e | 0.95 | 1.20 | [2] |
| Pancreatic | Panc-1 | Compound 5e | 1.00 | 1.40 | [2] |
| Colon | HCT-116 | Compound 6q | 5.04 | - | [1] |
Table 2: Cytotoxicity (IC50) of this compound Derivatives vs. Dasatinib
| Cancer Type | Cell Line | This compound Derivative | IC50 (µM) | Dasatinib IC50 (µM) | Reference |
| Breast | MCF-7 | Compound 6a | 46.83 - 60.84 | 46.83 - 60.84 | [1] |
| Colon | HCT-116 | Compound 6a | 37.25 - 65.37 | 46.83 - 60.84 | [1] |
| Liver | HepG2 | Compound 6a | 37.25 - 65.37 | 46.83 - 60.84 | [1] |
| Prostate | PC-3 | Compound 6a | 37.25 - 65.37 | 46.83 - 60.84 | [1] |
Table 3: Kinase Inhibitory Activity (IC50) of this compound Derivatives vs. Standard Kinase Inhibitors
| Target Kinase | This compound Derivative | IC50 (µM) | Standard Inhibitor | Standard Inhibitor IC50 (µM) | Reference |
| EGFR | Compound 6i | 0.063 | Dasatinib | - | [4] |
| EGFR | Compound 6v | 0.081 | Dasatinib | - | [4] |
| EGFR | Compound 5d | 0.089 | Erlotinib | 0.080 | [2] |
| HER2 | Compound 6i | 0.054 | Dasatinib | - | [4] |
| HER2 | Compound 6v | 0.065 | Dasatinib | - | [4] |
| VEGFR-2 | Compound 6i | 0.119 | Dasatinib | - | [4] |
| VEGFR-2 | Compound 6v | 0.429 | Dasatinib | - | [4] |
| CDK2 | Compound 6i | 0.448 | Dasatinib | - | [4] |
| CDK2 | Compound 6v | 0.506 | Dasatinib | - | [4] |
| CDK2 | Compound 5h | 0.011 | Dinaciclib | 0.020 | [2] |
Table 4: IC50 Values of Other Standard Cancer Therapies
| Therapy | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Sunitinib | Renal Cell Carcinoma | 786-O | 4.6 | [5] |
| Sunitinib | Renal Cell Carcinoma | ACHN | 1.9 | [5] |
| Sunitinib | Renal Cell Carcinoma | Caki-1 | 2.8 | [5] |
| Palbociclib | Breast (ER-negative, pRb-expressing) | MDA-MB-453 | 0.106 | [6] |
| Palbociclib | Breast (ER-negative, pRb-expressing) | MDA-MB-231 | 0.285 | [6] |
| Palbociclib | Breast (ER-positive) | MCF-7 | 3.14 | [7] |
| Vemurafenib | Melanoma (BRAF V600E) | A375 | 13.217 | [8] |
| Vemurafenib | Melanoma (BRAF V600E) | WM9 | ~20 | [8] |
| Bortezomib | Multiple Myeloma | RPMI-8226 | 0.0159 | |
| Bortezomib | Multiple Myeloma | U-266 | 0.0071 | |
| Trastuzumab | Breast (HER2+) | MCF-7 | 1660 µg/ml | [9] |
| Trastuzumab | Breast (HER2+) | AMJ13 | 1780 µg/ml | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay quantifies the activity of a specific kinase by measuring the amount of ADP produced.
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate peptide, and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Inhibitor Addition: Add the serially diluted test compound or DMSO (vehicle control) to the wells. Incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Harvest cells (1-5 x 10^5) and wash with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) to degrade RNA and prevent its staining. Incubate for 30 minutes at 37°C.
-
DNA Staining: Add Propidium Iodide (PI) solution (e.g., 50 µg/mL) to the cell suspension.
-
Incubation: Incubate in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by this compound derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomic Analysis to Elucidate Mechanisms of Sunitinib Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the influence of trastuzumab therapy on serum levels of HER-2 protein and breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validating 1H-Indole-2-Carboxamide: A Comparative Guide for Lead Compound Development
The 1H-indole-2-carboxamide scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of compounds with diverse biological activities.[1][2][3] Its structural features, including a stable, neutral carboxamide linker capable of hydrogen bonding, make it an attractive starting point for designing targeted therapeutic agents.[4] The validation of any lead compound is a critical phase in the drug discovery pipeline, ensuring that only candidates with the most promising efficacy, selectivity, and safety profiles advance.[5][6] This guide provides a comparative analysis of this compound derivatives, supported by experimental data and protocols, to aid researchers in validating this promising scaffold for drug development.
Biological Activity Profile of 1H-Indole-2-carboxamides
The indole-2-carboxamide core has been successfully modified to target a wide array of diseases, demonstrating its privileged structure status in drug discovery. Derivatives have shown significant potential as:
-
Antitubercular Agents: Several indole-2-carboxamides have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[7] These compounds often target the essential mycobacterial membrane protein large 3 (MmpL3) transporter.[8][9]
-
Anticancer Agents: This class of compounds has yielded multi-target anticancer agents. Specific derivatives have been shown to inhibit key protein kinases like EGFR, HER2, and CDK2, leading to cell cycle arrest and apoptosis.[10][11]
-
Anti-inflammatory Agents: By inhibiting pathways such as the MAPK/JNK signaling cascade, certain derivatives have shown efficacy in models of diabetic kidney disease and ulcerative colitis.[12][13]
-
Antiparasitic Agents: Optimization of indole-2-carboxamide hits from phenotypic screens has led to compounds with activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[14][15]
-
Neurological and Cannabinoid Receptor Modulators: The scaffold is foundational to prototypical allosteric modulators of the cannabinoid CB1 receptor, making it a valuable tool for studying neurological pathways and developing treatments for related disorders.[8][16][17]
Comparative Performance of this compound Derivatives
The efficacy of a lead compound is best understood in comparison to existing drugs or other candidates. The following tables summarize the quantitative performance of various indole-2-carboxamide derivatives across different therapeutic areas.
Table 1: Biological Activity of Selected this compound Derivatives
| Compound ID/Series | Therapeutic Area | Target(s) | Potency (IC50 / MIC / GI50) | Reference Drug | Ref. |
| 8g | Antitubercular | MmpL3 | MIC = 0.32 µM (M. tb) | Isoniazid, Ethambutol | [8] |
| 8f | Antitubercular/Anticancer | MmpL3 / KNS42 cells | MIC = 0.62 µM (M. tb) / IC50 = 0.84 µM | - | [8] |
| 39 & 41 | Antitubercular | MmpL3 | Improved in vitro activity vs. standard drugs | Standard TB Drugs | [9] |
| 5e | Anticancer (Breast) | EGFR / CDK2 | GI50 = 0.95 µM / IC50 = 13 nM (CDK2) | Doxorubicin (GI50=1.10µM), Dinaciclib (IC50=20nM) | [11] |
| 5d | Anticancer (Breast) | EGFR / CDK2 | GI50 = 1.05 µM / IC50 = 89 nM (EGFR) | Erlotinib (IC50=80nM) | [11] |
| 6i & 6v | Anticancer (Breast) | Multi-kinase | IC50 = 6.10 µM & 6.49 µM (MCF-7) | Doxorubicin, Dasatinib | [10] |
| Compound 3 | Anti-Chagas | CYP51 | pEC50 > 6.0 | - | [14][15] |
| Compound 56 | Anti-Chagas | CYP51 | pEC50 = 6.5 | - | [14][15] |
| Compound 19 | Anti-inflammatory | ASK1 | Potent kinase activity | GS-4997 | [13] |
| Compound 7 | Antiviral (HIV) | gp41 | IC50 = 1.1 µM (Cell-cell fusion) | - | [18] |
Table 2: Comparative ADMET & Physicochemical Properties
| Compound ID/Series | Key Property | Measurement | Comments | Ref. |
| Indole-2-carboxamides (Anti-Chagas) | Solubility | Low for potent compounds (e.g., <1 µg/mL) | Medicinal chemistry efforts to improve solubility often led to decreased potency. | [14][15] |
| Indole-2-carboxamides (Anti-Chagas) | Metabolic Stability | Variable; some compounds showed high clearance (>200 µL/min/mg) | Modifications at the 5' position of the indole and on the amide substituent significantly impacted stability. | [14][15] |
| Antitubercular Series (39, 41) | Solubility | Low aqueous solubility | Lipophilicity was positively correlated with anti-mycobacterial potency, making solubility a challenge. | [9] |
| Antitubercular Series (39, 41) | Metabolic Stability | Improved with substitutions | Chloro, fluoro, or cyano groups at the 4- and 6-positions improved metabolic stability. | [9] |
Experimental Protocols for Lead Validation
Thorough experimental validation is crucial. Below are detailed methodologies for key assays typically employed in the evaluation of lead compounds like 1H-indole-2-carboxamides.
Synthesis: Amide Coupling for this compound Library
This protocol describes a general method for synthesizing a library of indole-2-carboxamide derivatives.
-
Objective: To couple a 1H-indole-2-carboxylic acid core with various amines to generate a diverse set of amide derivatives for screening.
-
Materials: Substituted 1H-indole-2-carboxylic acid, desired amine, a coupling reagent (e.g., EDC·HCl, HATU, BOP), a base (e.g., DIPEA, triethylamine), and an appropriate solvent (e.g., DMF, DCM).[4][8][11]
-
Procedure:
-
Dissolve the 1H-indole-2-carboxylic acid (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling reagent (e.g., EDC·HCl, 1.2 equivalents) and, if needed, an activator like HOBt (1.2 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) to the reaction mixture, followed by the dropwise addition of the base (e.g., DIPEA, 2-3 equivalents).
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the final this compound derivative.
-
Confirm the structure and purity using NMR, Mass Spectrometry, and HPLC.[4][11]
-
In Vitro Antiproliferative Activity: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to screen for cytotoxic effects of potential anticancer compounds.[11]
-
Objective: To determine the concentration at which a compound inhibits cell growth by 50% (GI50 or IC50).
-
Materials: Human cancer cell lines (e.g., MCF-7, A549), complete growth medium, 96-well plates, test compounds, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50/IC50 value.
-
Antimicrobial Susceptibility: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Objective: To quantify the potency of a compound against a specific bacterial or fungal strain.[8]
-
Materials: Bacterial strain (e.g., M. tuberculosis H37Rv), appropriate liquid broth medium (e.g., Middlebrook 7H9), 96-well plates, test compounds, and a growth indicator (e.g., Resazurin).
-
Procedure:
-
Prepare a twofold serial dilution of the test compounds in a 96-well microplate using the broth medium.
-
Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., McFarland standard).
-
Add the inoculum to each well of the microplate. Include a positive control (no drug) and a negative control (no inoculum).
-
Seal the plates and incubate under appropriate conditions (e.g., 37°C for 7 days for M. tuberculosis).
-
After incubation, add the growth indicator dye to each well and incubate for an additional 24 hours. A color change (e.g., blue to pink for Resazurin) indicates microbial growth.
-
The MIC is defined as the lowest compound concentration at which no color change is observed, indicating the inhibition of microbial growth.
-
Visualizing Pathways and Processes
Diagrams are essential for conceptualizing complex biological pathways and experimental workflows.
Caption: The drug discovery and development pipeline.
Caption: Inhibition of the ASK1-p38/JNK signaling pathway.
Caption: A typical experimental workflow for lead validation.
Conclusion
The this compound scaffold represents a highly validated and versatile starting point for the development of novel therapeutics. Its derivatives have demonstrated potent and diverse biological activities across a range of diseases, from infections to cancer and inflammatory conditions.[1] Key challenges in the optimization of this lead series often revolve around improving physicochemical properties, particularly aqueous solubility and metabolic stability, which are frequently inversely correlated with potency.[9][14] The successful progression of a this compound-based compound from a validated lead to a clinical candidate hinges on a robust, multi-parameter optimization campaign. This process should employ the detailed experimental protocols and logical workflows outlined in this guide to systematically refine the structure-activity and structure-property relationships, ultimately unlocking the full therapeutic potential of this privileged chemical scaffold.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-based discovery of this compound derivatives as potent ASK1 inhibitors for potential treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1H-Indole-2-carboxamide and Other Indole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a wide array of biological activities. This guide presents a comparative analysis of 1H-Indole-2-carboxamide and other significant indole derivatives, focusing on their performance in anticancer, anti-inflammatory, and antimicrobial applications. The information is supported by experimental data from various studies, providing a valuable resource for researchers in the field of drug discovery and development.
Quantitative Data Presentation
The following tables summarize the biological activities of this compound and other representative indole derivatives, providing a quantitative comparison of their efficacy.
Table 1: Anticancer Activity of Indole Derivatives (IC50, µM)
| Compound/Derivative Class | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) | HCT-116 (Colon) | PC-3 (Prostate) | Reference(s) |
| 1H-Indole-2-carboxamides | |||||||
| Thiazolyl-indole-2-carboxamide (6i) | 6.10 | - | - | - | - | - | [1] |
| Thiazolyl-indole-2-carboxamide (6e) | 4.36 | - | - | 32.74 | - | - | [1] |
| Indole-2-carboxamide (Va) | - | - | - | - | - | - | [2] |
| Indole-3-carbinol & Derivatives | |||||||
| Indole-3-carbinol | - | 449.5 | - | - | - | - | [3] |
| Bis-indole Derivatives | |||||||
| Pyridine-bis-indole (3b) | 0.046 | - | - | - | - | - | [4] |
| Pyridine-bis-indole (3h) | 0.068 | - | - | - | - | - | [4] |
| Other Indole Derivatives | |||||||
| Indole-curcumin derivative (27) | - | 15 | 4 | 12 | - | - | [5] |
| Coumarin-indole derivative (3) | - | <0.1 | <0.1 | - | - | - | [5] |
| Indole-thiazolidinedione-triazole (26) | 3.18 | - | - | 4.43 | 4.46 | 8.03 | [5] |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 2: Anti-inflammatory Activity of Indole Derivatives
| Compound/Derivative Class | Assay | IC50 (µM) | Cell Line | Reference(s) |
| Ursolic acid-indole derivative (UA-1) | NO Inhibition | 2.2 | RAW 264.7 | [6] |
| Indole derivative (5a) | NO Inhibition | 1.1 | RAW 264.7 | [7] |
| Indole derivative (5b) | NO Inhibition | 2.3 | RAW 264.7 | [7] |
IC50 values represent the concentration of the compound required to inhibit 50% of Nitric Oxide (NO) production in LPS-stimulated macrophages.
Table 3: Antimicrobial Activity of Indole Derivatives (MIC, µg/mL)
| Compound/Derivative Class | S. aureus | MRSA | E. coli | B. subtilis | C. albicans | C. krusei | Reference(s) |
| Indole-thiadiazole Derivatives | |||||||
| Compound 2h | 6.25 | - | - | - | - | - | [8] |
| Compound 2c | - | >Cipro | - | - | - | - | [8] |
| Indole-triazole Derivatives | |||||||
| Compound 3d | 6.25 | >Cipro | - | - | 3.125 | - | [8] |
| Halogenated Indoles | |||||||
| 6-bromo-4-iodoindole | 20-30 | - | - | - | - | - | [9] |
| 4-bromo-6-chloroindole | 30 | - | - | - | - | - | [9] |
| Ciprofloxacin-indole Hybrids | |||||||
| Hybrid 8b | 0.0625 | - | - | - | - | - | [10] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of indole derivatives.
In Vitro Antiproliferative Assay (MTT Assay)
Objective: To determine the cytotoxic effect of indole derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the indole derivatives (e.g., 0.1, 1, 10, 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Caspase-3 Activity Assay (Colorimetric)
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis, induced by indole derivatives.
Principle: The assay is based on the cleavage of a specific colorimetric substrate, DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide), by active caspase-3, which releases the chromophore p-nitroaniline (pNA). The amount of pNA is proportional to the caspase-3 activity and can be quantified by measuring the absorbance at 405 nm.[11][12][13]
Procedure:
-
Cell Lysis: Treat cells with the indole derivative to induce apoptosis. Lyse the cells using a provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add cell lysate, reaction buffer containing DTT, and the DEVD-pNA substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The fold-increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated control.
Annexin V-FITC Apoptosis Assay
Objective: To detect and quantify apoptosis at an early stage.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[14][15]
Procedure:
-
Cell Treatment: Induce apoptosis in cells by treating with indole derivatives.
-
Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Western Blot Analysis of PI3K/Akt Signaling Pathway
Objective: To investigate the effect of indole derivatives on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Principle: Western blotting is used to detect specific proteins in a sample. After separating proteins by size via gel electrophoresis and transferring them to a membrane, specific antibodies are used to detect the proteins of interest (e.g., total Akt and phosphorylated Akt).[16][17][18][19]
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells with indole derivatives, lyse the cells, and determine the protein concentration.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
NF-κB Activation Assay
Objective: To measure the activation of the NF-κB transcription factor.
Principle: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and bind to specific DNA sequences to regulate gene expression. NF-κB activation can be measured by detecting the nuclear translocation of the p65 subunit of NF-κB using methods like immunofluorescence microscopy or by quantifying the amount of p65 in nuclear extracts via ELISA or Western blot.[20][21][22][23][24]
Procedure (Immunofluorescence):
-
Cell Culture and Treatment: Grow cells on coverslips and treat with indole derivatives and/or an NF-κB activator (e.g., TNF-α).
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.
-
Blocking: Block non-specific binding sites with a blocking solution.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against the p65 subunit of NF-κB.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with a DNA dye such as DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope. Nuclear translocation of p65 is observed as an increase in fluorescence in the nucleus.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by indole derivatives and a general experimental workflow.
Caption: General experimental workflow for evaluating indole derivatives.
Caption: Apoptosis signaling pathways induced by indole derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
- 4. Antitumor Activity of Bis-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids [mdpi.com]
- 11. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 12. raybiotech.com [raybiotech.com]
- 13. immunoway.com.cn [immunoway.com.cn]
- 14. kumc.edu [kumc.edu]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phospho-Akt Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 20. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
- 21. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 22. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Figure 2: [Activation of NF-κB Signaling Pathway...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. raybiotech.com [raybiotech.com]
Unveiling the Anticancer Potential of 1H-Indole-2-Carboxamides: A Cross-Validation of Activity in Diverse Cancer Cell Lines
For Immediate Release
In the relentless pursuit of novel anticancer therapeutics, the 1H-indole-2-carboxamide scaffold has emerged as a promising framework for the development of potent and selective agents. This guide provides a comprehensive comparison of the activity of various this compound derivatives across a spectrum of cancer cell lines, supported by experimental data and detailed methodologies. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the current landscape and future potential of this class of compounds.
Quantitative Analysis of Cytotoxic Activity
The antiproliferative activity of this compound derivatives has been rigorously evaluated against a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, offering a quantitative comparison of their potency.
| Compound ID | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| 6i | MCF-7 | Breast Cancer | 6.10 ± 0.4 | [1][2] |
| 6v | MCF-7 | Breast Cancer | 6.49 ± 0.3 | [1][2] |
| 5d, 5e, 5h, 5i, 5j, 5k | MCF-7 | Breast Cancer | 0.95 - 1.50 | [3] |
| Va | Panc-1 | Pancreatic Cancer | 0.026 | [4] |
| Va | MCF-7 | Breast Cancer | 0.026 | [4] |
| Va | HT-29 | Colon Cancer | 0.026 | [4] |
| Va | A-549 | Lung Cancer | 0.026 | [4] |
| Various Derivatives | PC3 | Prostate Cancer | 23 to >50 µg/mL | [5] |
| C11 | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B | Liver Cancer | Not specified | [6] |
| 9b | T47D | Breast Cancer | 0.9 (GI50) | [7] |
| 5f, 5g | Panc-1 | Pancreatic Cancer | Not specified (potent) | [8] |
Deciphering the Mechanism of Action: A Multi-Targeted Approach
Research indicates that this compound derivatives exert their anticancer effects through a multi-targeted mechanism, primarily by inhibiting key protein kinases involved in cancer cell proliferation and survival.[1][2] Several studies have highlighted the inhibition of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[1][2] This multi-pronged attack disrupts critical signaling pathways, leading to cell cycle arrest, predominantly at the G2/M phase, and the induction of apoptosis (programmed cell death).[1][2][7]
The diagram below illustrates a generalized signaling pathway targeted by these compounds.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[3][9]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1.0 × 10^4 cells per well and incubated for 24 hours to allow for attachment.[9]
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivatives.
-
Incubation: The plates are incubated for a further 48 hours.[9]
-
MTT Addition: 20 µL of MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.[9]
-
Solubilization: 100 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique used to analyze the cell cycle distribution and quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compounds for a specified period.
-
Cell Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: For cell cycle analysis, cells are stained with a DNA-intercalating dye such as propidium iodide (PI). For apoptosis analysis, cells are often stained with Annexin V and PI.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the percentage of apoptotic cells (early and late) are determined.
Studies have shown that potent this compound derivatives can induce cell cycle arrest at the G2/M phase and promote apoptosis.[1][2][7] Some derivatives have also been shown to increase the levels of Cytochrome C and activate caspases, key mediators of apoptosis.[3]
Conclusion
The cross-validation of this compound activity in different cell lines demonstrates a consistent and potent anticancer effect, particularly in breast, pancreatic, colon, and lung cancer models. The multi-targeted inhibition of key signaling pathways underscores the therapeutic potential of this scaffold. Further optimization of these compounds could lead to the development of next-generation cancer therapies with improved efficacy and reduced side effects. The detailed protocols and compiled data within this guide serve as a valuable resource for the scientific community to build upon this promising area of research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 6. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 1H-Indole-2-carboxamide and Known CB1 Modulators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of 1H-Indole-2-carboxamide derivatives and established orthosteric modulators of the Cannabinoid Receptor 1 (CB1). This document summarizes key performance data, details experimental methodologies for replication, and visualizes complex signaling pathways and workflows to facilitate a deeper understanding of these compounds.
The CB1 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is a significant target for therapeutic intervention in a variety of disorders.[1] While orthosteric agonists and antagonists have been developed, their clinical utility has often been hampered by undesirable side effects.[2] Allosteric modulators, such as the this compound series, offer a promising alternative by fine-tuning the receptor's response to endogenous cannabinoids, potentially offering a safer therapeutic window.[2][3]
Data Presentation: Quantitative Comparison of CB1 Modulators
The following tables summarize the binding affinity (Kᵢ) and functional potency (EC₅₀/IC₅₀) of selected this compound allosteric modulators against well-characterized orthosteric CB1 receptor ligands.
Table 1: Binding Affinity (Kᵢ) and Cooperativity (α) of this compound Derivatives at the CB1 Receptor
| Compound | Type | Kᵢ (nM) | Cooperativity (α) with CP55,940 | Reference |
| ORG27569 | Allosteric Modulator | ~200 | Positive | [4] |
| PSNCBAM-1 | Allosteric Modulator | ~100 | Positive | [4] |
Note: Kᵢ and α values can vary depending on the specific assay conditions and radioligand used.
Table 2: Binding Affinity (Kᵢ) and Functional Potency (EC₅₀/IC₅₀) of Known Orthosteric CB1 Modulators
| Compound | Type | Kᵢ (nM) | Functional Assay | Potency (EC₅₀/IC₅₀, nM) | Reference |
| CP55,940 | Agonist | 0.9 ± 0.1 | cAMP Inhibition | 9.4 (pEC₅₀) | [5] |
| WIN55,212-2 | Agonist | 2.9 ± 0.7 | [³⁵S]GTPγS Binding | 2.5 | [1][5] |
| Anandamide (AEA) | Endogenous Agonist | 69 (IC₅₀) | cAMP Inhibition | 69 (IC₅₀) | [5] |
| Rimonabant (SR141716A) | Inverse Agonist | 1.98 ± 0.13 | - | - | [5] |
| AM4113 | Neutral Antagonist | 0.80 ± 0.44 | - | - | [1] |
Note: Potency values are highly dependent on the specific functional assay employed.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key biological and experimental processes related to CB1 receptor modulation.
Caption: Canonical CB1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound for the CB1 receptor.
Materials:
-
Cell membranes expressing human CB1 receptors
-
Radioligand (e.g., [³H]CP55,940)
-
Test compound (this compound or known modulator)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4
-
96-well filter plates (GF/C)
-
Scintillation fluid and counter
Procedure:
-
Preparation: Dilute the test compound to various concentrations in the assay buffer.
-
Incubation: In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its K₋), and the varying concentrations of the test compound. For determining non-specific binding, a high concentration of a known unlabeled CB1 ligand is used instead of the test compound. Total binding is determined in the absence of any competing ligand.
-
Equilibration: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[6]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked GF/C filter plate using a vacuum manifold to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation.[5]
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the CB1 receptor, providing a measure of the agonist or inverse agonist activity of a compound.
Materials:
-
Cell membranes expressing human CB1 receptors
-
[³⁵S]GTPγS
-
GDP (Guanosine diphosphate)
-
Test compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4
-
96-well filter plates (GF/B)
-
Scintillation fluid and counter
Procedure:
-
Preparation: Prepare dilutions of the test compound in the assay buffer.
-
Pre-incubation: Pre-incubate the cell membranes with GDP for 15-30 minutes on ice. This ensures that the G-proteins are in their inactive, GDP-bound state.
-
Incubation: In a 96-well plate, add the pre-incubated membranes, [³⁵S]GTPγS, and varying concentrations of the test compound. Basal binding is measured in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Reaction: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a GF/B filter plate.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Detection: Dry the filters, add scintillation cocktail, and quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the EC₅₀ (for agonists) or IC₅₀ (for inverse agonists) and the maximal effect (Eₘₐₓ) of the test compound.[7]
References
- 1. scispace.com [scispace.com]
- 2. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Modulation of the CB1 Cannabinoid Receptor by Cannabidiol—A Molecular Modeling Study of the N-Terminal Domain and the Allosteric-Orthosteric Coupling | MDPI [mdpi.com]
- 4. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Anti-trypanosomal Activity of 1H-Indole-2-carboxamide: A Comparative Guide
Introduction
Trypanosomiasis, encompassing Chagas disease caused by Trypanosoma cruzi and Human African Trypanosomiasis (HAT) caused by Trypanosoma brucei, remains a significant global health challenge, particularly in developing countries.[1][2] The current therapeutic options, such as benznidazole and nifurtimox for Chagas disease, and pentamidine, suramin, and melarsoprol for HAT, are hampered by issues of toxicity, limited efficacy, and growing parasite resistance.[2][3][4] This necessitates the urgent discovery and development of novel, safer, and more effective anti-trypanosomal agents. The 1H-Indole-2-carboxamide scaffold has emerged from phenotypic screening campaigns as a promising starting point for the development of new drugs against these neglected tropical diseases.[1][4] This guide provides an objective comparison of the anti-trypanosomal activity of 1H-indole-2-carboxamides with alternative compounds, supported by experimental data and detailed protocols.
Comparative Efficacy of 1H-Indole-2-carboxamides and Alternatives
The anti-trypanosomal activity of various compounds is typically quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) against the parasite. A lower value indicates higher potency. The selectivity index (SI), calculated as the ratio of the cytotoxic concentration in mammalian cells to the parasitic inhibitory concentration, is a crucial indicator of a compound's therapeutic window.
Table 1: In Vitro Anti-trypanosomal Activity of this compound Derivatives against Trypanosoma cruzi
| Compound ID | Modification | pEC50 |
| 1 | 5-methyl indole core | 5.4 - 6.2 |
| 2 | 5-methyl indole core | 5.4 - 6.2 |
| 3 | 5-cyclopropyl indole core | 5.4 - 6.2 |
| 4 | 5-cyclopropyl indole core | 5.4 - 6.2 |
| 5 | 5-ethyl indole core | 5.4 - 6.2 |
| 6 | 5-methoxy indole core | 5.4 - 6.2 |
| 7 | 5-methoxy indole core | 5.4 - 6.2 |
| 8 | 5-halogen indole core | < 4.2 |
| 9 | 5-halogen indole core | < 4.2 |
| 10 | 5-trifluoromethyl indole core | < 4.2 |
| 56 | Thiomorpholine 1,1-dioxide moiety | 6.5 |
| 69 | Reversed amide | 5.7 |
| 73 | N-methylated amide and indole | 5.8 |
Data sourced from a study on the optimization of 1H-Indole-2-carboxamides.[1][4]
Table 2: Comparative In Vitro Activity of Selected Compounds against Trypanosoma brucei
| Compound/Drug | Chemical Class | IC50 (µM) | Selectivity Index (SI) |
| Indoline-2-carboxamide 1 | Indole derivative | 0.027 | >1600 |
| OGHL00133 | 2,4-di(phenylamino)pyrimidine | 0.0051 | >9779 |
| OGHL00006 | Phenylcarbonylacrylamide | 0.56 | 31.25 |
| OGHL00169 | 3-(triazol-4-yl)-7-azaindole | 0.85 | 58.82 |
| Pentamidine | Diamidine (Standard Drug) | 0.0019 | - |
| Suramin | Polyanionic (Standard Drug) | - | - |
| Fexinidazole | Nitroimidazole | - | - |
Data compiled from various studies on anti-trypanosomal drug discovery.[5][6][7]
Initial screening identified 1H-indole-2-carboxamides with moderate to good potency against T. cruzi amastigotes, with pEC50 values generally between 5.4 and 6.2.[1][4] Modifications to the indole core and other moieties led to compounds with improved potency, such as compound 56 with a pEC50 of 6.5.[4] However, the series was ultimately hampered by unfavorable drug metabolism and pharmacokinetic (DMPK) properties, including low solubility and high microsomal clearance.[1][4] The mechanism of action for this series was identified as inhibition of the sterol biosynthesis enzyme CYP51, which has been deprioritized as a target in some drug discovery programs.[1][8]
In comparison, other indole derivatives, such as the indoline-2-carboxamides, have shown potent activity against T. brucei, with compounds like compound 1 exhibiting an IC50 of 27 nM and a high selectivity index of over 1600.[6][9] Other compound classes, such as the kinase inhibitors from the Merck KGaA open-source library, have also yielded highly potent hits like OGHL00133 with an IC50 of 5.1 nM and a selectivity index greater than 9779.[7]
Experimental Protocols
1. In Vitro Anti-trypanosomal Activity Assay
This protocol outlines a common method for determining the in vitro efficacy of compounds against Trypanosoma brucei bloodstream forms using a resazurin-based viability assay.[10]
-
Materials:
-
Trypanosoma brucei bloodstream forms (e.g., Lister 427 strain).[10]
-
HMI-9 medium supplemented with 10% fetal bovine serum (FBS).[10]
-
Test compound (e.g., this compound derivative) stock solution in DMSO.
-
Resazurin sodium salt solution (0.125 mg/mL in PBS).[10]
-
96-well, black, clear-bottom microplates.[10]
-
Positive control (e.g., Suramin or Pentamidine).[10]
-
Negative control (medium with 0.5% DMSO).[10]
-
-
Procedure:
-
Culture T. brucei in HMI-9 medium to a density of approximately 1 x 10^6 cells/mL.[10]
-
Prepare serial dilutions of the test compound in HMI-9 medium. The final DMSO concentration should not exceed 0.5%.[10]
-
In a 96-well plate, add 100 µL of the parasite suspension (1 x 10^4 cells/well).[10]
-
Add 100 µL of the diluted test compound to the respective wells. Include positive and negative controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.[10]
-
Add 20 µL of resazurin solution to each well and incubate for an additional 24 hours.[10]
-
Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a microplate reader.[10]
-
Calculate the half-maximal effective concentration (EC50) by plotting the fluorescence intensity against the compound concentration and fitting the data to a dose-response curve.
-
2. Cytotoxicity Assay against Mammalian Cells
This assay assesses the selectivity of the test compound by measuring its toxicity to a mammalian cell line.[10]
-
Principle: A resazurin-based method is used to determine the viability of a mammalian cell line (e.g., HEK293 or HepG2) after exposure to the test compound.[10]
-
Materials:
-
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.[10]
-
Add serial dilutions of the test compound to the cells.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.[10]
-
Add resazurin and incubate for 4-6 hours.[10]
-
Measure fluorescence as described in the anti-trypanosomal assay.
-
Calculate the half-maximal cytotoxic concentration (CC50).
-
Determine the Selectivity Index (SI) as the ratio of CC50 to EC50.
-
Visualizations
Caption: Workflow for the in vitro anti-trypanosomal activity assay.[10]
Caption: Simplified ergosterol biosynthesis pathway and the inhibitory action of 1H-Indole-2-carboxamides.
Conclusion
The this compound class of compounds demonstrates verifiable anti-trypanosomal activity, particularly against Trypanosoma cruzi.[1][4] However, the initial promise of this scaffold has been challenged by significant hurdles in optimizing its drug-like properties, specifically metabolic stability and solubility.[1][8] Furthermore, the identified mechanism of action, CYP51 inhibition, while effective, is a target that has been deprioritized in some anti-trypanosomal drug discovery pipelines.[1] In comparison, other chemical scaffolds, such as indoline-2-carboxamides and certain kinase inhibitors, have shown greater potency and more favorable selectivity profiles against Trypanosoma brucei.[6][7] Future research on indole-based anti-trypanosomal agents may benefit from exploring alternative derivatives and mechanisms of action to overcome the limitations observed with the this compound series.
References
- 1. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conventional Therapy and Promising Plant-Derived Compounds Against Trypanosomatid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Conventional Therapy and Promising Plant-Derived Compounds Against Trypanosomatid Parasites [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. Discovery and Early Optimization of 1 H-Indole-2-carboxamides with Anti- Trypanosoma cruzi Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Benchmarking 1H-Indole-2-carboxamide: A Comparative Analysis Against Standard Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial performance of 1H-Indole-2-carboxamide against established antimicrobial agents: Gentamicin, Ciprofloxacin, and Ampicillin. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to offer a thorough evaluation for research and drug development purposes.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound and standard antibiotics was evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. The data, presented in terms of Minimum Inhibitory Concentration (MIC) and Zone of Inhibition, are summarized below. It is important to note that while extensive data exists for standard agents, specific antimicrobial activity data for the parent, unsubstituted this compound is limited in publicly available literature. The data presented here for this compound is based on studies of closely related derivatives and should be interpreted as indicative rather than absolute.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | This compound | Gentamicin | Ciprofloxacin | Ampicillin |
| Escherichia coli | >160 | ≤2 | ≤0.25 | ≤8 |
| Staphylococcus aureus | 40 - >160 | ≤1 | ≤1 | ≤0.25 |
| Pseudomonas aeruginosa | >160 | ≤4 | ≤0.5 | >16 |
| Note: MIC values for standard agents are based on EUCAST (European Committee on Antimicrobial Susceptibility Testing) clinical breakpoints for susceptible organisms. |
Table 2: Zone of Inhibition (Kirby-Bauer Test) in mm
| Microorganism | This compound | Gentamicin (10 µg disk) | Ciprofloxacin (5 µg disk) | Ampicillin (10 µg disk) |
| Escherichia coli | 7 - 14 | ≥17 | ≥22 | ≥17 |
| Staphylococcus aureus | 7 - 14 | ≥18 | ≥21 | ≥29 |
| Pseudomonas aeruginosa | Not Available | ≥17 | ≥25 | Not Applicable |
| Note: Zone of Inhibition diameters for standard agents are based on EUCAST guidelines for susceptible organisms. Data for this compound is derived from studies on weakly active derivatives.[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
a. Preparation of Inoculum:
-
Isolate three to five well-defined colonies of the test microorganism from an 18-24 hour agar plate.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound (this compound or standard antibiotic) in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using sterile broth to achieve a range of concentrations.
c. Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a positive control (inoculum without antimicrobial agent) and a negative control (broth without inoculum).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
d. Interpretation of Results:
-
The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Zone of Inhibition Determination via Kirby-Bauer Disk Diffusion Test
This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.
a. Preparation of Inoculum and Plate:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the MIC test.
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
b. Application of Antimicrobial Disks:
-
Aseptically place paper disks impregnated with a standard concentration of the antimicrobial agent (e.g., Gentamicin 10 µg, Ciprofloxacin 5 µg, Ampicillin 10 µg) onto the surface of the inoculated agar plate.
-
For this compound, a known amount of the compound is applied to a sterile blank disk.
c. Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
d. Interpretation of Results:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameters to standardized charts provided by bodies such as EUCAST or CLSI.
Mechanism of Action and Signaling Pathways
While the precise molecular targets of many indole derivatives are still under investigation, studies on indole and its analogs suggest potential mechanisms of action involving the disruption of bacterial signaling pathways.
Inhibition of the EvgS/EvgA Two-Component System in E. coli
The EvgS/EvgA two-component system in E. coli is involved in regulating acid resistance and multidrug resistance. Indole has been shown to inhibit this pathway. It is hypothesized that indole interacts with the periplasmic sensor domain of the histidine kinase EvgS, preventing its autophosphorylation in response to environmental signals (e.g., low pH). This lack of phosphorylation prevents the subsequent activation of the response regulator EvgA, thereby inhibiting the transcription of downstream genes responsible for the resistance phenotypes.
Caption: Putative inhibition of the EvgS/EvgA two-component system by this compound.
Interference with Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression based on population density. Many indole derivatives have been shown to interfere with QS systems, particularly in Gram-negative bacteria. They can act as antagonists to the binding of native autoinducers (like N-acyl-homoserine lactones, AHLs) to their cognate LuxR-type receptors. By blocking this interaction, the transcription of virulence factors and biofilm formation genes, which are often regulated by QS, is inhibited.
Caption: Proposed mechanism of Quorum Sensing inhibition by this compound.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the antimicrobial susceptibility tests described.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for Zone of Inhibition (Kirby-Bauer) test.
References
A Comparative Analysis of the ADME Properties of 1H-Indole-2-carboxamide Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1H-indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antitubercular and anti-Trypanosoma cruzi agents.[1][2] The journey of a drug candidate from a promising hit to a clinical reality is heavily dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A compound with excellent target potency can fail if it is not adequately absorbed, is rapidly metabolized, or has poor distribution to the target tissues. This guide provides a comparative overview of the ADME properties of various this compound analogs, supported by experimental data and detailed protocols to aid researchers in the design and selection of candidates with favorable pharmacokinetic properties.
Data Presentation: Comparative ADME Properties
The following tables summarize key in vitro ADME parameters for a series of this compound analogs. These parameters are critical for predicting the in vivo behavior of drug candidates. Medicinal chemistry strategies often focus on modifying substituents on the indole core to optimize these properties, though improving one parameter, such as metabolic stability, can sometimes negatively impact another, like solubility or potency.[3][4]
Table 1: In Vitro Potency and Physicochemical Properties of Substituted this compound Analogs
| Compound ID | R (5'-position) | pEC50 | cLogP | LLE (pEC50 - cLogP) | Kinetic Solubility (μg/mL, pH 7.4) |
| 1 | Methyl | 5.5 | 2.5 | 3.0 | 4 |
| 2 | Methyl | 5.7 | 2.6 | 3.1 | 6 |
| 3 | Cyclopropyl | 6.2 | 2.8 | 3.4 | 2 |
| 4 | Cyclopropyl | 5.8 | 2.9 | 2.9 | 2 |
| 6 | Methoxy | 5.4 | 2.3 | 3.1 | 12 |
| 13 | - | <5.3 | - | - | >10 (Improved) |
| 24 | - | 6.5 | - | - | Low |
| 41 | - | <5.3 | - | - | >10 (Improved) |
| 64 | - | <5.3 | - | - | >10 (Improved) |
| 69 | Reversed Amide | 5.7 | - | - | >10 (Improved) |
| 73 | N-methylated | 5.8 | - | - | 17 |
*Data sourced from a study on anti-Trypanosoma cruzi agents.[3][4] pEC50 represents the negative logarithm of the half-maximal effective concentration. LLE (Lipophilic Ligand Efficiency) is a metric used to assess compound quality.
Table 2: In Vitro Metabolic Stability of Substituted Indole Analogs in Mouse Liver Microsomes (MLM)
| Compound ID | R (5'-position) | MLM Stability (CLint, μL/min/mg) |
| 1 | Methyl | 27 |
| 2 | Methyl | 26 |
| 3 | Cyclopropyl | >100 |
| 4 | Cyclopropyl | >100 |
| 6 | Methoxy | >100 |
| 13 | - | <25 (Improved) |
| 24 | - | >25 (Poorer) |
| 41 | - | <25 (Improved) |
| 64 | - | <25 (Improved) |
| 69 | Reversed Amide | >25 (Higher Instability) |
*Data sourced from a study on anti-Trypanosoma cruzi agents.[3][4] Intrinsic clearance (CLint) reflects the rate of metabolism by liver enzymes. Lower values indicate higher stability.
Table 3: Plasma Protein Binding (PPB) of Indole and Indazole-3-Carboxamide Analogs
| Compound Class | Compound Example | Plasma Protein Binding (%) |
| Indole-3-Carboxamide | (S)-AB-FUBINACA | 88.9 ± 0.49 |
| Indazole-3-Carboxamide | (S)-MDMB-FUBINACA | 99.5 ± 0.08 |
*Data from a study on synthetic cannabinoid receptor agonists, demonstrating the high protein binding typical of this class.[5]
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible ADME data. Below are methodologies for key in vitro assays.
Caco-2 Permeability Assay for Intestinal Absorption
This assay is widely used to predict in vivo drug absorption by measuring the rate of compound transport across a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[6]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in multi-well plates (e.g., Transwell plates) and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[7]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Lucifer Yellow, a compound with low permeability, is also used to verify the integrity of the tight junctions.[7]
-
Permeability Measurement (A-B):
-
The test compound (typically at 10 µM) is added to the apical (A) compartment, which represents the gastrointestinal lumen.[6]
-
The plate is incubated at 37°C for a set period (e.g., 2 hours).[6]
-
Samples are taken from the basolateral (B) compartment, representing the blood side, at predetermined time points.
-
-
Efflux Measurement (B-A):
-
To assess active efflux (e.g., via P-glycoprotein), the test compound is added to the basolateral (B) compartment, and samples are taken from the apical (A) compartment.
-
The experiment can be repeated in the presence of a known efflux pump inhibitor, like verapamil, to identify if the compound is a substrate of transporters like P-gp.[6]
-
-
Quantification: Compound concentrations in the donor and receiver compartments are determined using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined to assess the extent of active efflux.
Liver Microsomal Stability Assay for Metabolic Stability
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, such as cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.[8]
Methodology:
-
Reagents: Pooled human or animal (e.g., mouse) liver microsomes, a NADPH regenerating system (cofactor for CYP enzymes), and phosphate buffer (pH 7.4).[9]
-
Reaction Preparation:
-
Initiation and Incubation: The metabolic reaction is initiated by adding the NADPH regenerating system. The mixture is then incubated at 37°C.
-
Time Points and Termination: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is terminated by adding a cold organic solvent like acetonitrile, which precipitates the microsomal proteins.
-
Quantification: After centrifugation, the supernatant is analyzed by LC-MS/MS to measure the concentration of the remaining parent compound.
-
Data Analysis:
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.[9]
-
The elimination rate constant (k) is determined from the slope of the line.
-
The in vitro half-life (t½) is calculated as 0.693 / k.[9]
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) * (incubation volume / amount of microsomal protein).[9]
-
Plasma Protein Binding (PPB) Assay via Equilibrium Dialysis
This assay determines the fraction of a drug that binds to plasma proteins, which is crucial as only the unbound (free) drug is generally considered available to exert its pharmacological effect.[10][11] Equilibrium dialysis is considered the gold standard method.[12]
Methodology:
-
Apparatus: A 96-well equilibrium dialysis unit is used, where each well is divided into two chambers by a semi-permeable membrane (MWCO 12-14 kDa) that allows free drug to pass but retains proteins and protein-bound drug.[12]
-
Procedure:
-
Incubation: The dialysis unit is sealed and incubated at 37°C with shaking for a period sufficient to reach equilibrium (e.g., 4-6 hours), allowing the unbound compound to diffuse from the plasma chamber into the buffer chamber.[10][11]
-
Sampling: After incubation, equal volume aliquots are carefully removed from both the plasma and buffer chambers.
-
Quantification: The concentrations of the compound in the plasma and buffer samples are determined by LC-MS/MS. The concentration in the buffer chamber represents the free drug concentration at equilibrium.
-
Data Analysis: The percentage of plasma protein binding (%PPB) is calculated based on the concentrations measured in both chambers.
Visualizations: Workflows and Pathways
To better illustrate the experimental processes and metabolic transformations, the following diagrams have been generated.
Caption: In vitro ADME screening cascade for drug candidate selection.
References
- 1. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Early Optimization of 1 H-Indole-2-carboxamides with Anti- Trypanosoma cruzi Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 12. enamine.net [enamine.net]
Validating Target Engagement of 1H-Indole-2-carboxamide Derivatives in Cellular Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular target engagement of 1H-Indole-2-carboxamide-based allosteric modulators of the Cannabinoid Receptor 1 (CB1). We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
The this compound scaffold has emerged as a promising starting point for the development of potent and selective allosteric modulators of the CB1 receptor. These modulators offer a nuanced approach to targeting the endocannabinoid system, potentially avoiding the side effects associated with direct agonists or antagonists. This guide focuses on the prototypical negative allosteric modulator (NAM), Org27569 , and compares its performance with other notable CB1 allosteric modulators, PSNCBAM-1 (a diarylurea-based NAM) and ZCZ011 (a 2-phenylindole-based positive allosteric modulator/ago-PAM).
Comparative Analysis of Cellular Target Engagement and Functional Activity
The following tables summarize the quantitative data from various in vitro assays, providing a direct comparison of Org27569 with PSNCBAM-1 and ZCZ011. These assays are crucial for characterizing the binding and functional effects of these allosteric modulators on the CB1 receptor in cellular models.
| Compound | Target | Assay Type | Key Parameter | Value | Reference |
| Org27569 | Human CB1 | [³⁵S]GTPγS Binding | pIC₅₀ (vs. CP55,940) | 6.0 | [1] |
| PSNCBAM-1 | Human CB1 | [³⁵S]GTPγS Binding | pIC₅₀ (vs. CP55,940) | Not explicitly stated, but shown to be a potent NAM | [2][3] |
| ZCZ011 | Human CB1 | [³⁵S]GTPγS Binding | pEC₅₀ (ago-PAM effect) | 6.11 | [4] |
| Org27569 | Human CB1 | cAMP Accumulation | pIC₅₀ (vs. CP55,940) | 5.5 | [1] |
| PSNCBAM-1 | Human CB1 | cAMP Accumulation | Potent NAM | [2] | |
| ZCZ011 | Human CB1 | cAMP Accumulation | Agonist activity | Yes | [5] |
| Org27569 | Human CB1 | Calcium Mobilization | pIC₅₀ (vs. CP55,940) | 6.1 | [1] |
| PSNCBAM-1 | Human CB1 | Calcium Mobilization | pIC₅₀ (vs. CP55,940) | 7.5 | [1] |
Table 1: Comparison of Functional Activity of CB1 Allosteric Modulators. This table highlights the potency of Org27569, PSNCBAM-1, and ZCZ011 in functional assays that measure downstream signaling events following CB1 receptor modulation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Cellular Thermal Shift Assay (CETSA) for CB1 Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify direct binding of a compound to its target protein in a cellular environment.[6] The principle lies in the ligand-induced stabilization of the target protein against thermal denaturation.[6]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells) to 80-90% confluency.
-
Treat cells with the desired concentration of the test compound (e.g., Org27569) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Thermal Denaturation:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by a cooling step at 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble CB1 receptor in each sample using a suitable detection method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Plot the amount of soluble CB1 receptor as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.
-
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins coupled to the CB1 receptor, providing a functional readout of receptor agonism or antagonism.[7]
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from cells overexpressing the human CB1 receptor.
-
-
Assay Reaction:
-
In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, GDP, and the test compound (allosteric modulator) with or without a known CB1 agonist (e.g., CP55,940).
-
Incubate the reaction mixture at 30°C for 60-90 minutes.
-
-
Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound [³⁵S]GTPγS.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding of [³⁵S]GTPγS and plot the data as a function of compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists/NAMs) values.
-
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity upon CB1 receptor activation, which is a hallmark of Gi-coupled receptor signaling.[8]
Protocol:
-
Cell Culture and Treatment:
-
Plate cells expressing the human CB1 receptor in a 96-well plate.
-
Pre-treat the cells with the test compound (allosteric modulator) for a defined period.
-
Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence or absence of a CB1 agonist (e.g., CP55,940).
-
-
cAMP Measurement:
-
Data Analysis:
-
Normalize the cAMP levels to the forskolin-only control.
-
Plot the inhibition of forskolin-stimulated cAMP accumulation as a function of compound concentration to determine the potency of the allosteric modulator.
-
Visualizing Cellular Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) illustrate key concepts and procedures.
Figure 1. Simplified signaling pathway of the CB1 receptor upon activation.
References
- 1. Rational design of cannabinoid type-1 receptor allosteric modulators: Org27569 and PSNCBAM-1 hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PSNCBAM-1, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Characterization of 6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole (ZCZ011) at the Type 1 Cannabinoid Receptor: Allosteric Agonist or Allosteric Modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid receptor 1 positive allosteric modulator ZCZ011 shows differential effects on behavior and the endocannabinoid system in HIV-1 Tat transgenic female and male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabinoid receptor binding to membrane homogenates and cannabinoid-stimulated [35S]GTPgammaS binding to membrane homogenates or intact cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. marshall.edu [marshall.edu]
Reproducibility of 1H-Indole-2-carboxamide Synthesis and Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-indole-2-carboxamide scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities, making it a subject of intense interest in medicinal chemistry. This guide provides a comparative analysis of the synthesis and activity of this class of compounds, with a focus on the reproducibility of published findings. We will explore its applications as a cannabinoid receptor 1 (CB1) allosteric modulator, an anti-trypanosomal agent, an anti-tubercular agent, and an anticancer agent, comparing its performance with relevant alternatives.
I. Synthesis of 1H-Indole-2-carboxamides: Reproducibility and Common Methodologies
The synthesis of 1H-indole-2-carboxamides is generally considered reproducible, as evidenced by the numerous research groups that have successfully prepared and modified this scaffold. The most common and robustly employed method involves the coupling of a 1H-indole-2-carboxylic acid derivative with a desired amine.
While the core synthetic strategy is well-established, the specific reaction conditions, such as the choice of coupling agents, bases, and solvents, may require optimization depending on the substituents on the indole ring and the amine. This implicit need for optimization, often briefly mentioned in experimental sections of publications, is the primary challenge to direct, first-attempt reproducibility. However, the consistent success across various research programs suggests that the synthesis is fundamentally sound.
A general synthetic scheme is presented below. The key step is the amide bond formation, for which several effective coupling agents are utilized.
Common Synthetic Pathway for 1H-Indole-2-carboxamides
Caption: General synthesis of 1H-Indole-2-carboxamides.
Experimental Protocol: General Amide Coupling Procedure
This protocol is a generalized representation based on methodologies frequently reported in the literature[1][2][3].
-
To a solution of the 1H-indole-2-carboxylic acid (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM), add the coupling reagent. Commonly used coupling reagents include O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU, 1.1-1.5 equivalents) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP, 1.5 equivalents) in the presence of a base like N,N-diisopropylethylamine (DIPEA, 2-3 equivalents)[1][2]. Alternatively, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) can be used[4].
-
Stir the mixture at room temperature for 10-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1-1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature overnight or until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with an aqueous acid solution (e.g., 1N HCl), a saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography or recrystallization to yield the pure this compound.
II. Biological Activity and Comparison with Alternatives
A. Allosteric Modulators of Cannabinoid Receptor 1 (CB1)
1H-Indole-2-carboxamides are a well-studied class of allosteric modulators of the CB1 receptor[5][6]. These compounds can either positively or negatively modulate the binding and/or efficacy of orthosteric ligands. The reproducibility of their activity is supported by the consistent findings from multiple research groups that have synthesized and tested numerous analogs based on the original lead compounds.
| Compound/Alternative | Target | Activity (IC50/EC50/Ki) | Reference |
| ORG27569 | CB1 Allosteric Modulator | Not explicitly stated in provided abstracts | [5] |
| Compound 45 | CB1 Negative Allosteric Modulator | IC50 = 79 nM | [6] |
| PSNCBAM-1 | CB1 Allosteric Modulator | Not explicitly stated in provided abstracts | [5] |
| RTI-371 | CB1 Allosteric Modulator | Not explicitly stated in provided abstracts | [5] |
Signaling Pathway of CB1 Receptor Modulation
Caption: Simplified CB1 receptor signaling pathway.
B. Anti-Trypanosomal Activity
Several 1H-indole-2-carboxamides have been identified as potent inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas disease[7][8]. While initial hits showed promise, further optimization was often required to improve metabolic stability and in vivo efficacy, highlighting a common challenge in translating in vitro activity to in vivo success.
| Compound/Alternative | Target Organism | Activity (pEC50) | Reference |
| Indole-2-carboxamide Hit 1 | T. cruzi | 5.4 - 6.2 | [7][8] |
| Indole-2-carboxamide Hit 24 | T. cruzi | 6.5 | [7][8] |
| Benznidazole | T. cruzi | Standard of Care | [7] |
| Nifurtimox | T. cruzi | Standard of Care | [7] |
C. Anti-Tubercular Activity
The this compound scaffold has yielded potent anti-tubercular agents with activity against Mycobacterium tuberculosis[9][10][11]. Structure-activity relationship studies have demonstrated that modifications to the indole ring and the carboxamide substituent can significantly enhance potency and improve pharmacokinetic properties.
| Compound/Alternative | Target Organism | Activity (MIC) | Reference |
| Indole-2-carboxamide Analog 1 | M. tuberculosis | Low micromolar | [9] |
| Indole-2-carboxamide 26 | M. tuberculosis (drug-sensitive, MDR, XDR) | 0.012 µM | [10][11] |
| Isoniazid | M. tuberculosis | Standard of Care | [12] |
| Rifampicin | M. tuberculosis | Standard of Care | [12] |
D. Anticancer Activity
More recently, 1H-indole-2-carboxamides have been investigated as potential anticancer agents, with some derivatives showing potent antiproliferative activity against various cancer cell lines[2][13][14]. These compounds have been explored as inhibitors of targets such as EGFR and CDK2.
| Compound/Alternative | Cancer Cell Line | Activity (GI50/IC50) | Reference |
| Compound 5d | A-549, MCF-7, Panc-1 | GI50 = 1.05 µM | [2] |
| Compound 5e | A-549, MCF-7, Panc-1 | GI50 = 0.95 µM | [2] |
| Compound 6i | MCF-7 | IC50 = 6.10 µM | [13] |
| Doxorubicin | Various | GI50 = 1.10 µM | [2] |
| Erlotinib | EGFR inhibitor | IC50 = 80 nM | [2] |
Experimental Workflow for Biological Activity Screening
Caption: A typical workflow for evaluating biological activity.
III. Conclusion
The synthesis of 1H-indole-2-carboxamides is based on a well-established and reproducible amide coupling methodology. While minor optimization of reaction conditions may be necessary for specific analogs, the core synthesis is robust. The biological activities of this scaffold are diverse and have been independently validated by multiple research groups, lending credibility to the initial findings.
The versatility of the this compound scaffold allows for extensive structure-activity relationship studies, which have led to the identification of highly potent and selective compounds for various therapeutic targets. While challenges in translating in vitro potency to in vivo efficacy remain a hurdle in drug development, the consistent reports of successful synthesis and potent biological activity make the this compound an important and reproducible platform for the discovery of new therapeutic agents. Researchers working with this scaffold can be reasonably confident in the foundational synthetic and biological data reported in the literature, while being mindful of the need for case-by-case optimization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 1H-Indole-2-carboxamide and Other Ligands Targeting MmpL3 in Mycobacterium tuberculosis
For Immediate Release
A comprehensive comparative analysis of 1H-Indole-2-carboxamide derivatives against other notable ligands targeting the essential Mycobacterium tuberculosis (Mtb) transporter protein, MmpL3, reveals promising potential for this scaffold in the development of novel anti-tubercular agents. This guide provides an objective comparison of their performance, supported by experimental and in-silico data, to aid researchers, scientists, and drug development professionals in this critical field.
Data Presentation: A Comparative Overview of MmpL3 Inhibitors
The following tables summarize the antitubercular activity and molecular docking scores of various this compound derivatives in comparison to other known MmpL3 inhibitors and standard anti-tuberculosis drugs. Lower Minimum Inhibitory Concentration (MIC) values indicate higher potency, while more negative docking scores suggest stronger binding affinity to the target protein.
Table 1: Antitubercular Activity (MIC) of this compound Derivatives and Other MmpL3 Inhibitors against M. tuberculosis H37Rv
| Compound Class | Specific Compound | MIC (µM) | Reference |
| This compound | Compound 8g | 0.32 | [1] |
| Compound 8f | 0.62 | [1] | |
| NITD-304 | Not specified | [2] | |
| NITD-349 | Not specified | [2] | |
| Adamantyl-Indole-2-carboxamide | Compound 3 | 0.68 | [1] |
| Rimantadine-Indole-2-carboxamide | Compound 4 | 0.88 | [1] |
| Standard Anti-TB Drugs | Isoniazid (INH) | Not specified | [1] |
| Ethambutol (EMB) | 4.89 | [1] | |
| Other MmpL3 Inhibitors | SQ109 | Not specified | [3][4] |
| BM212 | Not specified | [5] |
Table 2: Molecular Docking Scores of this compound Derivatives against MmpL3
| Compound | Docking Score (kcal/mol) | Reference |
| Compound 8f | -13.9 | [1] |
| Compound 8g | -14.4 | [1] |
| ICA38 (co-crystallized ligand) | Not specified (used for validation) | [1] |
Experimental Protocols: Molecular Docking of MmpL3 Inhibitors
The following protocol outlines the methodology used for the molecular docking of this compound derivatives into the MmpL3 active site, as adapted from related studies.[1][6]
1. Protein Preparation:
-
A homology model of the Mycobacterium tuberculosis MmpL3 protein is prepared using the crystal structure of Mycobacterium smegmatis MmpL3 as a template.[6]
-
The protein structure is prepared for docking by removing water molecules, adding polar hydrogens, and assigning appropriate charges.
2. Ligand Preparation:
-
The 2D structures of the this compound derivatives and other ligands are sketched and converted to 3D structures.
-
Energy minimization of the ligand structures is performed using a suitable force field.
3. Docking Simulation:
-
Molecular docking simulations are carried out using software such as AutoDock Vina or Glide.[7]
-
The co-crystallized ligand (e.g., ICA38) is re-docked into the MmpL3 binding site to validate the docking protocol.[1]
-
The grid box for docking is centered on the binding site of the co-crystallized ligand.
-
The docking simulations are performed to predict the binding poses and calculate the binding affinities (docking scores) of the ligands.
4. Analysis of Results:
-
The docking results are analyzed to identify the best binding poses based on the docking scores and to visualize the interactions between the ligands and the amino acid residues in the MmpL3 active site.
-
Key interactions, such as hydrogen bonds and hydrophobic interactions, are identified to understand the binding mechanism.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows relevant to the comparative docking studies of this compound.
References
- 1. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Computational design of MmpL3 inhibitors for tuberculosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular insights into Mmpl3 lead to the development of novel indole-2-carboxamides as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Inhibitors to MmpL3 Transporter of Mycobacterium tuberculosis by Structure-Based High-Throughput Virtual Screening and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of 1H-Indole-2-carboxamide Derivatives Versus Established Antitubercular Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of a promising 1H-indole-2-carboxamide derivative against established first-line antitubercular drugs. The content is based on preclinical data and aims to offer an objective assessment supported by experimental methodologies and pathway visualizations.
Introduction
The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutics with improved efficacy and safety profiles. This compound derivatives have recently emerged as a potent class of antitubercular agents.[1][2][3] This guide focuses on a highly potent derivative, 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide, hereafter referred to as IC-26, and compares its preclinical safety and efficacy metrics with those of established first-line tuberculosis drugs: Isoniazid, Rifampicin, and Ethambutol.
The therapeutic index (TI) is a quantitative measure of a drug's safety, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response.[4] A higher TI indicates a wider margin of safety. In early preclinical studies, the Selectivity Index (SI) is often used as a surrogate for the TI. The SI is calculated as the ratio of the cytotoxic concentration (e.g., CC50 or IC50 in a mammalian cell line) to the effective concentration (e.g., Minimum Inhibitory Concentration or MIC against the pathogen).
Quantitative Data Comparison
The following table summarizes the available preclinical data for IC-26 and established antitubercular drugs. It is important to note that direct comparison of therapeutic indices can be challenging due to variations in experimental models and conditions. The Selectivity Index for IC-26 is presented as a key indicator of its therapeutic potential.
| Compound | Class | Efficacy (MIC against M. tuberculosis) | Cytotoxicity (IC50 against Vero cells) | Selectivity Index (SI = IC50/MIC) | Mechanism of Action |
| IC-26 | This compound | 0.012 µM[5] | ≥200 µM[2] | ≥16,000[5] | Inhibition of MmpL3 transporter[5][6] |
| Isoniazid | Hydrazide | ~0.2-0.7 µM | - | - | Inhibition of mycolic acid synthesis (InhA)[7][8][9][10] |
| Rifampicin | Rifamycin | ~0.1-0.5 µM | - | - | Inhibition of bacterial DNA-dependent RNA polymerase[11][12][13][14] |
| Ethambutol | Ethylenediamine | ~1-5 µg/mL (~4.9-24.5 µM)[15] | - | - | Inhibition of arabinosyl transferase (cell wall synthesis)[16][17][][19] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of therapeutic agents. Below are representative protocols for determining the key parameters presented in this guide.
Minimum Inhibitory Concentration (MIC) Determination against Mycobacterium tuberculosis
This protocol is based on the microplate Alamar blue assay (MABA), a common method for determining the MIC of compounds against M. tuberculosis.
Materials:
-
96-well, sterile, flat-bottom plates
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase)
-
Mycobacterium tuberculosis H37Rv strain
-
Test compounds and control drugs (e.g., Isoniazid, Rifampicin)
-
Alamar blue reagent
-
Resazurin solution
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in Middlebrook 7H9 broth in the 96-well plates to achieve the desired concentration range.
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute it 1:50 in broth to obtain the final inoculum.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well containing 100 µL of the serially diluted compound. Include wells with bacteria only (positive control) and broth only (negative control).
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Reading the Results: After incubation, add 20 µL of Alamar blue reagent and 12.5 µL of 20% Tween 80 to each well. Incubate for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[20]
Cytotoxicity Assay (CC50/IC50) in Vero Cells
This protocol describes the determination of the 50% cytotoxic concentration of a compound using the MTT assay on Vero cells (a kidney epithelial cell line from an African green monkey).
Materials:
-
Vero cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well, sterile, flat-bottom plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed Vero cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of DMEM. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium in the wells with 100 µL of the medium containing the different compound concentrations. Include wells with vehicle-treated cells (negative control) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Assay: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[21]
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action is crucial for evaluating a drug's specificity and potential for off-target effects.
This compound (IC-26)
IC-26 targets the Mycobacterial Membrane Protein Large 3 (MmpL3) . MmpL3 is an essential transporter responsible for exporting trehalose monomycolate (TMM), a key precursor of mycolic acids, across the mycobacterial inner membrane. By inhibiting MmpL3, IC-26 disrupts the formation of the mycolic acid layer, a critical component of the mycobacterial cell wall, leading to bacterial death.[2][22][23][24]
Caption: Mechanism of this compound (IC-26) via MmpL3 inhibition.
Established Antitubercular Drugs
The established drugs have distinct mechanisms of action, which are summarized below.
Isoniazid (INH): Isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of isoniazid covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), which is essential for the synthesis of mycolic acids.[7][8][9][10][25]
Caption: Mechanism of action of Isoniazid.
Rifampicin: Rifampicin inhibits bacterial DNA-dependent RNA polymerase by binding to its beta subunit. This prevents the initiation of transcription, thereby blocking RNA synthesis and subsequent protein production, which is lethal to the bacteria.[11][12][13][14]
Caption: Mechanism of action of Rifampicin.
Ethambutol: Ethambutol disrupts the synthesis of arabinogalactan, another crucial component of the mycobacterial cell wall. It achieves this by inhibiting the enzyme arabinosyl transferase, which is involved in the polymerization of arabinose into arabinogalactan.[16][17][][19]
Caption: Mechanism of action of Ethambutol.
Conclusion
The this compound derivative IC-26 demonstrates a highly promising preclinical profile, characterized by potent antimycobacterial activity and a very high selectivity index, suggesting a wide therapeutic window.[5] Its novel mechanism of action, targeting the MmpL3 transporter, is a significant advantage, particularly for its potential use against drug-resistant strains of M. tuberculosis.
In contrast, established drugs like Isoniazid, Rifampicin, and Ethambutol, while effective, have well-documented toxicities and face increasing challenges due to drug resistance. The data presented in this guide underscore the potential of the this compound scaffold as a source of new antitubercular agents. Further in vivo studies are warranted to establish the pharmacokinetic properties and a definitive therapeutic index for IC-26, which will be critical for its progression towards clinical development.
References
- 1. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of indole-2-carboxamides with pan anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isoniazid - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 9. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 11. Rifampicin - Wikipedia [en.wikipedia.org]
- 12. Rifampin: Mechanism of Action [picmonic.com]
- 13. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 14. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ethambutol | C10H24N2O2 | CID 14052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Ethambutol - Wikipedia [en.wikipedia.org]
- 17. Ethambutol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 19. What is the mechanism of Ethambutol Hydrochloride? [synapse.patsnap.com]
- 20. academic.oup.com [academic.oup.com]
- 21. benchchem.com [benchchem.com]
- 22. Molecular insights into Mmpl3 lead to the development of novel indole-2-carboxamides as antitubercular agents - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 23. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. researchwithrutgers.com [researchwithrutgers.com]
Safety Operating Guide
Safe Disposal of 1H-Indole-2-carboxamide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of 1H-Indole-2-carboxamide (CAS No. 1670-84-4), a compound used in various research applications.
Hazard and Safety Information
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory during its handling and disposal.
Summary of GHS Hazard Classifications:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315 - Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319 - Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 - May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, it is crucial to use appropriate personal protective equipment to prevent exposure.
Recommended Personal Protective Equipment:
| Protection Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber), and a lab coat. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or dust is generated. |
| Hand Protection | Wash hands thoroughly after handling.[1][2] |
Disposal Procedure
The primary method for the disposal of this compound is to send it to an approved waste disposal plant.[1][2][3] It is imperative to follow local, state, and federal regulations regarding chemical waste disposal.
Step-by-Step Disposal Protocol:
-
Containerization:
-
Ensure the waste this compound is stored in a suitable, closed, and properly labeled container.
-
The container should be kept in a cool, dry, and well-ventilated area.[4]
-
-
Waste Collection:
-
Engage a Licensed Waste Disposal Service:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
-
Documentation:
-
Maintain records of the disposal, including the date, quantity, and the name of the disposal company, in accordance with laboratory and institutional policies.
-
Emergency Procedures
In the event of accidental release or exposure, follow these emergency procedures:
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If not breathing, give artificial respiration.[1] Consult a physician.[1][4]
-
Skin Contact: Wash off with soap and plenty of water.[1][4] Remove contaminated clothing and wash it before reuse.[3]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[1][2][5] Remove contact lenses if present and easy to do.[1][2][5] Continue rinsing.[1][2][5] Consult a physician.[1][4]
-
Ingestion: Rinse mouth with water.[2][4][5] Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.[5]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1H-Indole-2-carboxamide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1H-Indole-2-carboxamide, offering procedural, step-by-step guidance to address specific operational questions.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that requires careful handling to avoid adverse health effects. According to safety data sheets, the primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are a suitable option. Ensure gloves are inspected for integrity before each use and changed regularly, or immediately if contaminated. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Goggles are recommended when there is a risk of dust generation or splashing. A face shield may be necessary for larger quantities or when splash potential is high. |
| Skin and Body Protection | Laboratory coat | A standard lab coat should be worn to prevent skin contact. For tasks with a higher risk of exposure, chemical-resistant coveralls may be appropriate. |
| Respiratory Protection | NIOSH-approved respirator | Use in a well-ventilated area.[1] If dust is generated or ventilation is inadequate, a NIOSH-approved particulate respirator (e.g., N95) should be worn. |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is crucial for maintaining a safe laboratory environment.
Experimental Workflow
Step-by-Step Handling Procedures:
-
Preparation: Before handling, ensure you are in a well-ventilated area, such as a chemical fume hood.[1] Put on all required PPE as outlined in the table above.
-
Weighing and Transfer: To minimize dust formation, weigh the solid this compound in a ventilated enclosure. Use appropriate tools (e.g., spatula) for transfer. Avoid creating dust clouds.
-
Dissolving and Reaction: When dissolving the compound, add it slowly to the solvent to prevent splashing. If heating is required, do so in a controlled manner.
-
Post-Procedure: After completing the experimental work, thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.
Disposal Plan:
All waste containing this compound, including contaminated consumables (e.g., gloves, weighing papers), must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Disposal Method: The recommended disposal method is incineration in an authorized facility equipped with an afterburner and a flue gas scrubber.[1]
-
Regulatory Compliance: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to arrange for pickup by a licensed hazardous waste contractor. Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures:
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and decontaminate the spill site. |
By adhering to these safety protocols and operational plans, researchers can minimize their risk of exposure and ensure the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
